2-Aminoindoline-2-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
138402-22-9 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.191 |
IUPAC-Name |
2-amino-1,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13) |
InChI-Schlüssel |
LLJFBJHAEKXFEE-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC1(C(=O)O)N |
Synonyme |
1H-Indole-2-carboxylicacid,2-amino-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Aminoindane-2-carboxylic Acid: A Constrained Amino Acid Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-aminoindane-2-carboxylic acid, a conformationally restricted, non-proteinogenic amino acid. Its unique rigid structure makes it a valuable building block in medicinal chemistry and materials science. This document will delve into its chemical structure, synthesis, analytical characterization, and its burgeoning applications, particularly in the realm of drug discovery and peptidomimetics.
Introduction: The Significance of Conformational Constraint
In the landscape of drug design and molecular engineering, the principle of conformational constraint has emerged as a powerful strategy. By reducing the rotational freedom of a molecule, researchers can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. 2-Aminoindane-2-carboxylic acid (Aic) is a prime exemplar of a constrained amino acid, offering a rigid scaffold that has found utility in a range of scientific disciplines.[1]
This guide will serve as a detailed resource for professionals seeking to understand and utilize this unique chemical entity. We will explore the fundamental properties of 2-aminoindane-2-carboxylic acid, from its synthesis to its potential therapeutic applications, providing a solid foundation for its incorporation into innovative research and development projects.
Chemical Structure and Physicochemical Properties
2-Aminoindane-2-carboxylic acid is characterized by an indane bicyclic system with an amino group and a carboxylic acid group geminally substituted at the 2-position of the indane ring. This arrangement imparts significant steric hindrance and a fixed spatial orientation of the functional groups.
Chemical Structure:
Caption: Chemical structure of 2-Aminoindane-2-carboxylic acid.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.2 g/mol | [2][3] |
| CAS Number | 27473-62-7 | [2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | >260 °C | [2] |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [3] |
Synthesis of 2-Aminoindane-2-carboxylic Acid
The synthesis of α,α-disubstituted amino acids like 2-aminoindane-2-carboxylic acid can be challenging due to the steric hindrance around the α-carbon. An efficient and scalable method has been reported in The Journal of Organic Chemistry, which proceeds via a two-step alkylation of a nucleophilic glycine equivalent.[4]
Synthesis Workflow:
Caption: Workflow for the synthesis of 2-Aminoindane-2-carboxylic acid.
Experimental Protocol:
This protocol is a summary of the method described by Soloshonok, et al.[4]
Step 1: Synthesis of the Intermediate Complex (6)
-
To a solution of the Ni(II) complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PABP) (2b) (12.2 mmol) in dichloromethane (CH₂Cl₂) (50 mL) is added o-xylylene dibromide (3) (13.1 mmol) and tetrapropylammonium iodide (1.83 mmol).
-
To this mixture, a 30% aqueous solution of sodium hydroxide (NaOH) (30 mL) is added.
-
The reaction mixture is stirred vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, water (100 mL) is added, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic fractions are dried over magnesium sulfate (MgSO₄) and evaporated to yield the intermediate complex (6) with a 97.2% yield. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to form the Cyclized Product (7)
-
The crude intermediate complex (6) is cyclized under homogeneous conditions using sodium tert-butoxide (NaO-t-Bu) in dimethylformamide (DMF).
-
This step proceeds with a high chemical yield of 93.1% to give the cyclized product (7).
Step 3: Decomposition to Yield 2-Aminoindane-2-carboxylic Acid (1)
-
To a solution of methanol (MeOH) (22 mL) and 3 N hydrochloric acid (HCl) (11 mL) at 70 °C is added the cyclized product (7) (2.912 mmol).
-
The solution is stirred for 30 minutes, during which the red color of the solution will dissipate.
-
Upon complete reaction, the solution is evaporated to yield the final product, 2-aminoindane-2-carboxylic acid (1), with a 97.9% yield.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-aminoindane-2-carboxylic acid.
Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.2 ppm), Methylene protons (two doublets, ~3.1 and ~3.5 ppm, J ≈ 17.4 Hz)[4] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 178.08626 m/z, [M+Na]⁺: 200.06820 m/z, [M-H]⁻: 176.07170 m/z[5] |
| Infrared (IR) Spectroscopy (Predicted) | Broad O-H stretch (carboxylic acid, ~3300-2500 cm⁻¹), N-H stretch (amine, ~3400-3250 cm⁻¹), C=O stretch (carboxylic acid, ~1760-1690 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), Aromatic C-H and C=C stretches |
Discussion of Expected IR Spectrum: The IR spectrum of 2-aminoindane-2-carboxylic acid is expected to exhibit several characteristic absorption bands. A very broad band from approximately 3300 to 2500 cm⁻¹ is anticipated due to the O-H stretching of the carboxylic acid, which often exists as a hydrogen-bonded dimer.[6] Superimposed on this broad band, the N-H stretching vibrations of the primary amine are expected to appear in the range of 3400-3250 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will present as a strong, intense band between 1760 and 1690 cm⁻¹.[6] Additionally, characteristic peaks for the aromatic ring (C-H and C=C stretching) and the C-N stretching of the amine will be present.
Applications and Biological Significance
The rigid structure of 2-aminoindane-2-carboxylic acid makes it a valuable component in various fields, most notably in medicinal chemistry and materials science.
5.1. Peptidomimetics and Drug Discovery:
The incorporation of constrained amino acids like 2-aminoindane-2-carboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[4] This is a critical aspect of peptidomimetic design, as it can enhance the biological activity and metabolic stability of the peptide.[7] By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to increased potency.
The structural similarity of the indane moiety to neurotransmitters suggests its potential for developing novel therapeutics for neurological disorders.[1][2] The parent compound, 2-aminoindane, is known to be a monoamine releasing agent, interacting with dopamine and norepinephrine transporters.[8] While the specific biological targets of 2-aminoindane-2-carboxylic acid are not yet fully elucidated, its rigid scaffold presents a promising starting point for the design of ligands for various receptors and enzymes in the central nervous system. Research has pointed towards potential neuroprotective, anti-inflammatory, and analgesic properties.[1]
Potential Mechanism of Action in Neurological Disorders:
Caption: Postulated mechanism of action for 2-Aminoindane-2-carboxylic Acid.
5.2. Materials Science:
Beyond its biological applications, 2-aminoindane-2-carboxylic acid has also been explored in the field of materials science. Its rigid structure can be leveraged to create novel polymers with enhanced mechanical properties, such as increased strength and flexibility.[1] Furthermore, its chiral nature makes it a useful auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1]
Stereochemistry and Asymmetric Synthesis
2-Aminoindane-2-carboxylic acid is a chiral molecule. For applications in drug development, it is often crucial to synthesize and evaluate the individual enantiomers, as they can exhibit different pharmacological activities and toxicities. Asymmetric synthesis routes are therefore of significant interest.
Methods for the asymmetric synthesis of 2-aminoindane derivatives have been developed, for instance, through palladium-catalyzed alkene carboamination reactions. These methods allow for the preparation of enantioenriched 2-aminoindanes, which can then be further functionalized to the corresponding carboxylic acids. The ability to stereoselectively synthesize this constrained amino acid opens up avenues for creating more specific and potent therapeutic agents.
Conclusion
2-Aminoindane-2-carboxylic acid stands out as a versatile and valuable building block for researchers at the forefront of medicinal chemistry and materials science. Its conformationally constrained structure provides a robust scaffold for the design of novel peptidomimetics, therapeutic agents targeting the central nervous system, and advanced materials. The well-established synthetic routes and the growing understanding of its potential applications make it a compelling molecule for further investigation and innovation. This guide has provided a technical foundation for understanding and utilizing this unique compound, with the aim of fostering its application in cutting-edge scientific endeavors.
References
-
Soloshonok, V. A., et al. (2005). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 70(18), 7385–7388. [Link][4]
-
Neukam, M., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Organic Letters, 17(19), 4810–4813. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2249–2260. [Link][8]
-
IR Spectroscopy: Carboxylic Acids. University of Calgary. [Link][6]
-
2-aminoindane-2-carboxylic acid (C10H11NO2). PubChemLite. [Link][5]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Biomolecules, 13(6), 981. [Link][4]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-aminoindane-2-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Aminoindane-2-carboxylic Acid (CAS 27473-62-7)
Executive Summary
2-Aminoindane-2-carboxylic acid (Aic) , assigned CAS 27473-62-7 , is a non-canonical, conformationally restricted amino acid (ncAA). Structurally, it represents a cyclic analogue of phenylalanine (Phe) or phenylglycine (Phg), where the side chain is "tied back" into the backbone via a methylene bridge to the
For drug development professionals, Aic is a high-value scaffold used to constrain the conformational space of peptide-based drugs. By locking the
Chemical & Physical Profile
The following data aggregates experimentally verified properties essential for handling and characterization.
| Property | Specification |
| Chemical Name | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid |
| Synonyms | 2-Aminoindane-2-carboxylic acid; H-Aic-OH; 2-Amino-2-indancarboxylic acid |
| CAS Number | 27473-62-7 |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 298–300 °C (dec) |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water; insoluble in |
| pKa Values | |
| Storage | 2–8 °C, Desiccate (Hygroscopic potential) |
Structural Logic & Mechanism
The Principle of Conformational Restriction
In rational drug design, flexible peptides often suffer from poor bioavailability and rapid degradation. Aic addresses this by introducing steric constraint .
-
-Space Control: In Phenylalanine, the phenyl ring has free rotation around the
bond. In Aic, the phenyl ring is fused to the backbone via the indane system. This restricts the torsion angle to a narrow range, forcing the aromatic moiety into a specific orientation relative to the peptide backbone. -
Secondary Structure Stabilization: The geminal disubstitution at the
-carbon (the amino and carboxyl groups plus the cyclic system) promotes the formation of turns and helices (e.g., -helix) by restricting the and backbone angles. -
Proteolytic Resistance: The steric bulk and non-natural structure prevent recognition by common peptidases (e.g., chymotrypsin), significantly extending the half-life of Aic-containing peptides.
Visualization: Logic Flow of Bioactivity
The following diagram illustrates how Aic transforms a flexible peptide into a potent drug candidate.
Figure 1: Mechanism of action for Aic in peptidomimetics. By reducing the entropic penalty of binding, affinity is increased.
Experimental Protocols
Protocol A: Synthesis via Bucherer-Bergs Reaction
This is the industrial "workhorse" method for generating CAS 27473-62-7 from 2-indanone. It is robust, scalable, and cost-effective.
Prerequisites:
-
Reactants: 2-Indanone, Potassium Cyanide (KCN), Ammonium Carbonate
. -
Solvent: 50% Ethanol/Water.
-
Safety: KCN is highly toxic. Work in a well-ventilated fume hood with cyanide antidote kits available.
Step-by-Step Methodology:
-
Hydantoin Formation:
-
Dissolve 2-indanone (1.0 eq) in 50% EtOH/
. -
Add
(3.0 eq) and KCN (1.5 eq). -
Heat the mixture to 60°C for 4–6 hours. The solution will darken, and a precipitate (hydantoin intermediate) may form.
-
Checkpoint: Monitor disappearance of ketone by TLC (Hexane/EtOAc).
-
Cool to 0°C. Acidify slightly to pH 6 to precipitate the spiro-hydantoin fully. Filter and wash with cold water.
-
-
Alkaline Hydrolysis:
-
Suspend the crude hydantoin in 3M NaOH (excess).
-
Reflux at 100°C for 24–48 hours. This opens the hydantoin ring.[1]
-
Note: This step requires high energy to break the stable hydantoin ring.
-
-
Isolation:
-
Cool the reaction mixture.
-
Neutralize carefully with concentrated HCl to pH 7.0 (isoelectric point) .
-
The amino acid (Aic) will precipitate as a white solid.
-
Filter, wash with water, then ethanol.
-
Purification: Recrystallize from water or water/ethanol if necessary.
-
Protocol B: Fmoc-Protection for Solid Phase Synthesis (SPPS)
To use Aic in peptide synthesis, the amine must be protected.
-
Reagents: Aic (1.0 eq), Fmoc-OSu (1.1 eq),
(2.0 eq). -
Solvent: Dioxane/Water (1:1).
-
Procedure:
-
Dissolve Aic in
solution. -
Add Fmoc-OSu solution in dioxane dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1]
-
Dry over
and concentrate to yield Fmoc-Aic-OH .
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway via the Bucherer-Bergs reaction.
Applications in Drug Development
Researchers utilize CAS 27473-62-7 in the following high-impact areas:
-
STAT3 Inhibitors: Aic has been successfully incorporated into peptidomimetics targeting the SH2 domain of STAT3. By replacing native residues, Aic locks the peptide into the bioactive conformation required to disrupt STAT3 dimerization, a key pathway in cancer progression.
-
Neuroactive Peptides: Due to its structural similarity to Phenylalanine and its ability to cross the blood-brain barrier (when suitably modified), Aic is used in enkephalin analogues to improve analgesic potency.
-
Chiral Resolution Agents: The chiral derivatives of Aic (resolved via enzymatic resolution of the hydantoin or chiral HPLC) are used as chiral auxiliaries in asymmetric synthesis.
Supply Chain & Sourcing Guide
When sourcing CAS 27473-62-7, quality varies significantly between bulk chemical suppliers and specialized reagent vendors.
Supplier Evaluation Matrix:
| Tier | Supplier Type | Typical Purity | Recommended Use |
| Tier 1 | Specialized Peptide Reagent Vendors (e.g., Chem-Impex, Watanabe) | >98% (HPLC), NMR verified | GMP manufacturing, Late-stage synthesis |
| Tier 2 | General Catalog Suppliers (e.g., Aladdin, Sigma-Aldrich) | 95–97% | Early R&D, Screening |
| Tier 3 | Bulk Intermediates (Alibaba/Indiamart aggregators) | Variable (Req. validation) | Large scale synthesis (Must re-purify) |
Critical QC Check: Upon receipt, verify the Melting Point . A sharp melting point >290°C indicates high purity. A broad range (e.g., 260–280°C) suggests contamination with the hydantoin intermediate or inorganic salts.
References
-
Bucherer-Bergs Reaction Mechanism & History : Ware, E. (1950).[2] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[2] Link
-
Synthesis of 2-Aminoindane-2-carboxylic acid : Mendoza, J. et al. (2025). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation". PubMed / NIH. Link
-
Peptidomimetic Applications (STAT3) : Mandal, P.K. et al. (2009). "Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry. Link
-
Conformational Restriction in Drug Design : Life Chemicals. (2020). "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design". Link
-
General Chemical Data : ChemicalBook. (2025). "27473-62-7 Technical Data". Link
Sources
Introduction: The Expanding Universe of Peptide Therapeutics with Non-Proteinogenic Amino Acids
An In-Depth Technical Guide to the Non-Proteinogenic Amino Acids Aic and I2ca: A Comparative Analysis for Advanced Drug Design
In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutics due to their high selectivity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical potential.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found in the standard genetic code—has emerged as a powerful tool to overcome these limitations.[1][2][] By introducing unique structural and chemical properties, NPAAs can fundamentally alter the pharmacokinetic profiles of peptide candidates, enhancing stability, potency, and cell permeability.[1][4]
This guide provides a deep comparative analysis of two influential NPAAs: 2-aminoindane-2-carboxylic acid (Aic) and L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (I2ca). As a Senior Application Scientist, my objective is to move beyond mere description and delve into the causal relationships between the distinct structural constraints of these molecules and their strategic applications in rational drug design. We will explore their synthesis, conformational landscapes, and the specific advantages each offers in the development of next-generation peptidomimetics.
Part 1: Aic (2-Aminoindane-2-carboxylic acid) – The Rigid Scaffold for Backbone Engineering
2-Aminoindane-2-carboxylic acid (Aic) is a highly constrained, sterically hindered aromatic amino acid.[5] Its defining feature is the fusion of the side chain to the alpha-carbon, creating a rigid indane framework. This structure severely restricts the torsional freedom of the peptide backbone.
Chemical Structure and Conformational Constraints
The indane ring system locks the phi (φ) and psi (ψ) dihedral angles into a narrow, predictable range. This rigidity is a direct consequence of the cyclic nature of the Cα atom, making Aic an exceptional tool for inducing specific secondary structures, such as turns or helices, within a peptide sequence.[5] Unlike flexible amino acids that can adopt numerous conformations, Aic forces the peptide backbone into a well-defined local geometry.[6]
Caption: Chemical structure of 2-aminoindane-2-carboxylic acid (Aic).
Synthesis Overview
An efficient and scalable synthesis for Aic involves the two-step alkylation of a nucleophilic glycine equivalent.[7] A common method utilizes a Ni(II) complex of a glycine Schiff base, which is first monoalkylated with o-dibromoxylylene under phase-transfer conditions.[7] The resulting intermediate then undergoes an intramolecular cyclization to form the indane ring system.[7] Finally, decomposition of the complex yields the target Aic amino acid with high purity.[7] This method is practical for producing Aic on a scale suitable for research and development.[7]
Rationale and Applications in Drug Design
The primary utility of Aic lies in its ability to enforce conformational rigidity, which is a key strategy for improving the drug-like properties of peptides.
-
Enhanced Receptor Affinity and Selectivity: By locking a peptide into its bioactive conformation, Aic can significantly increase binding affinity for its target receptor. This pre-organization minimizes the entropic penalty of binding.
-
Increased Proteolytic Stability: The steric bulk and unnatural structure of the indane ring hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.
-
Structure-Activity Relationship (SAR) Studies: Aic serves as an invaluable probe in SAR studies. Replacing a native amino acid with Aic allows researchers to test hypotheses about the required backbone conformation for biological activity. If activity is retained or enhanced, it confirms the importance of that specific local structure.[8]
-
Peptidomimetic Scaffolding: Aic is used as a building block in the design of peptidomimetics, where its rigid structure can serve as a scaffold to present key pharmacophoric groups in a precise spatial orientation.[9]
Part 2: I2ca – The Constrained Phenylalanine and L-DOPA Analogue
L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (I2ca) is a conformationally restricted analogue of both phenylalanine and, more specifically, L-3,4-dihydroxyphenylalanine (L-DOPA).[10] Its structure is based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, which is itself a well-known constrained phenylalanine analogue.[11]
Chemical Structure and Conformational Constraints
The tetrahydroisoquinoline framework of I2ca constrains the side-chain torsion angle (χ1) by incorporating the aromatic ring into a cyclic system with the backbone nitrogen. This restriction is fundamentally different from Aic's backbone constraint. I2ca primarily limits the spatial orientation of the aromatic side chain, making it an excellent mimic for the specific rotameric states of phenylalanine or L-DOPA that are required for receptor binding.
Caption: Chemical structure of I2ca.
Synthesis Overview
The synthesis of tetrahydroisoquinoline derivatives like I2ca often employs the Pictet-Spengler reaction.[12] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For I2ca, this would typically involve a derivative of dopamine (which provides the 6,7-dihydroxy pattern) reacting with a glyoxylic acid equivalent, followed by further synthetic manipulations to yield the final enantiomerically pure amino acid.
Rationale and Applications in Drug Design
I2ca is a specialized tool for mimicking the catechol-containing amino acid L-DOPA, a crucial precursor to neurotransmitters and a cornerstone therapy for Parkinson's disease.[10]
-
Neurological Drug Development: As a constrained L-DOPA surrogate, I2ca is used to design peptides and small molecules targeting dopamine receptors and transporters. Its fixed side-chain geometry can lead to highly selective ligands for specific receptor subtypes.
-
Probing Phenylalanine's Role: In its non-dihydroxylated form (Tic), it is widely used to probe the bioactive conformation of phenylalanine in peptide-receptor interactions.[11] The insights gained can then be translated to the design of more potent and selective analogues.
-
Bio-adhesives and Materials Science: L-DOPA is a key component of mussel foot proteins, responsible for their remarkable underwater adhesive properties.[13] Peptides incorporating I2ca can be designed to mimic these properties, leading to the development of novel bio-adhesives and coatings for medical and industrial applications.[13][14]
Part 3: Comparative Analysis – Aic vs. I2ca
The choice between Aic and I2ca is dictated by the specific design goal. Aic offers a general strategy for rigidifying the peptide backbone, while I2ca provides a more targeted approach for constraining an aromatic side chain, particularly for mimicking L-DOPA.
Summary of Key Properties
| Feature | Aic (2-aminoindane-2-carboxylic acid) | I2ca (L-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) |
| Core Structure | Indane | 6,7-dihydroxy-tetrahydroisoquinoline |
| Primary Constraint | Backbone Dihedral Angles (φ, ψ) | Side-Chain Torsion Angle (χ1) |
| Natural Amino Acid Mimic | General constrained residue; can mimic turn or helical structures. | Phenylalanine, Tyrosine, and specifically L-DOPA.[10][11] |
| Key Structural Feature | Cα atom is part of a bicyclic system. | Aromatic side chain is cyclized with the backbone nitrogen. |
| Primary Application Area | General peptide stabilization, induction of secondary structure, SAR studies.[5] | Design of receptor-specific ligands (e.g., dopaminergic), L-DOPA peptidomimetics, bio-adhesives.[10] |
| Typical Synthetic Route | Dialkylation of a glycine equivalent.[7] | Pictet-Spengler reaction.[12] |
Strategic Implementation in Drug Design
The logical relationship between these two NPAAs can be visualized as a choice between controlling the overall peptide shape versus controlling the orientation of a specific functional group.
Caption: Decision workflow for selecting Aic vs. I2ca in peptide design.
Part 4: Experimental Protocol – Incorporation of NPAAs via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Aic and I2ca into a peptide sequence is reliably achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] This self-validating system involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives reactions to completion, and impurities are easily removed by washing, ensuring high fidelity of the final product.[17]
General SPPS Cycle for NPAA Incorporation
This protocol assumes the use of a standard Fmoc-protected amino acid, which would be Boc-Aic-OH or a suitably protected Fmoc-I2ca(acetonide)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and NPAA)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing solvent: Diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (NPAA or Standard AA):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. Causality Note: The sterically hindered nature of Aic may require longer coupling times or the use of a more potent coupling agent like HATU to ensure the reaction proceeds to completion.
-
Drain the coupling solution.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the mass and purity using LC-MS.
-
SPPS Workflow Diagram
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Non-proteinogenic amino acids like Aic and I2ca are not merely exotic building blocks; they are precision tools that enable the rational design of highly optimized peptide therapeutics. Aic provides a robust method for global conformational control by rigidifying the peptide backbone, leading to enhanced stability and pre-organization for binding. In contrast, I2ca offers a nuanced approach to mimic and constrain the side chain of aromatic amino acids, particularly L-DOPA, allowing for the development of highly selective ligands for specific biological targets. The expert application of these distinct NPAAs, grounded in a deep understanding of their structural causality, is essential for navigating the complex challenges of modern drug development and unlocking the full therapeutic potential of peptides.
References
-
Gao, J., O'Brien, P. J., & Liras, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][1]
-
Doan, T. L. P., & Pellois, J.-P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 52(9), 1207-1226. [Link][2]
-
Gao, J., O'Brien, P. J., & Liras, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link][4]
-
Hruby, V. J. (1982). Conformationally constrained histidines in the design of peptidomimetics: strategies for the χ-space control. Molecules, 17(12), 14349-14375. [Link][12]
-
Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973-4976. [Link][7]
-
Novotny, J., & Kleywegt, G. J. (1987). Designing amino acids to determine the local conformations of peptides. The FASEB Journal, 1(2), 149-155. [Link][6]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link][8]
-
Grieco, P., & Carotenuto, A. (2016). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Molecules, 21(8), 1059. [Link][10]
-
Samaddar, S., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5899-5913. [Link][5]
-
Gibson, T. J., et al. (2017). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology, 12(7), 1780-1784. [Link][18]
-
Congdon, T. R., et al. (2022). Minimalistic ice recrystallisation inhibitors based on phenylalanine. Chemical Communications, 58(42), 6246-6249. [Link][19]
-
Zhang, L., et al. (2018). Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. International Journal of Molecular Sciences, 19(7), 2054. [Link][13]
-
Naider, F., & Becker, J. M. (2004). Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor. Journal of Biological Chemistry, 279(1), 59-62. [Link][14]
-
Sharma, A., & Kumar, V. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(35), 6796-6813. [Link][11]
-
Vengut-Climent, E., et al. (2011). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8, 10433. [Link][15]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances, 4(61), 32658-32672. [Link][17]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. digital.csic.es [digital.csic.es]
- 18. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimalistic ice recrystallisation inhibitors based on phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Conformationally Constrained Phenylalanine Analogues: Design, Synthesis, and Pharmacological Applications
Executive Summary
The conformational flexibility of the phenylalanine (Phe) side chain often results in entropic penalties upon receptor binding and susceptibility to proteolytic degradation. Conformationally constrained Phe analogues—such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) ,
Structural Classification & Design Logic
The design of constrained Phe analogues targets specific torsion angles (
Backbone-Side Chain Cyclization (The Tic Scaffold)
The most prominent class involves cyclization between the backbone nitrogen and the aromatic side chain.
-
Analogue: Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1]
-
Mechanism: Restricts the
torsion angle to near or and limits the N-C rotation ( ). -
Impact: Forces the aromatic ring into a specific spatial orientation relative to the peptide backbone, often inducing a
-turn or preventing helix formation.
-Carbon Alkylation
-
Analogue:
-Methyl-Phenylalanine ( -Me-Phe).[2][3][4] -
Mechanism: Introduction of a methyl group at the C
position severely restricts the backbone and angles due to steric clash with the carbonyl oxygen and amide proton. -
Impact: Strong promoter of
-helical or -helical conformations; blocks proteolytic cleavage by chymotrypsin-like enzymes.
Side-Chain Rigidification
-
Analogue: 2,3-Methanophenylalanine (Cyclopropane-Phe).
-
Mechanism: The cyclopropane ring fixes the
and angles without cyclizing to the backbone. -
Impact: "Freezes" the distance and orientation of the phenyl ring relative to the backbone, useful for mapping hydrophobic pockets.
Visualization: Conformational Constraint Hierarchy
Figure 1: Classification of phenylalanine constraints based on topological impact. Blue/Red/Green nodes indicate primary constraint classes.
Detailed Experimental Protocol: Synthesis of Boc-L-Tic-OH
The synthesis of Tic is a fundamental skill for medicinal chemists working with peptidomimetics. The most robust route utilizes the Pictet-Spengler reaction , which cyclizes a phenylalanine derivative with a formaldehyde equivalent.
Objective: Synthesis of N-tert-butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH).
Reagents & Materials[5][7]
-
Substrate: L-Phenylalanine (Enantiopure).
-
Cyclizing Agent: Formaldehyde (37% aq.) or Paraformaldehyde.
-
Acid Catalyst: Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA).
-
Protecting Group: Di-tert-butyl dicarbonate (
). -
Solvents: Water, Dioxane, Ethyl Acetate.
Step-by-Step Methodology
Step 1: Pictet-Spengler Cyclization
-
Dissolution: Dissolve L-Phenylalanine (10 g, 60.5 mmol) in 150 mL of 6N HCl.
-
Why: Strong acid is required to generate the iminium ion intermediate from formaldehyde and the amine.
-
-
Addition: Add Formaldehyde (37% aq. solution, 10 mL) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 95-100°C) for 4–6 hours.
-
Self-Validation: Monitor reaction progress via TLC (n-BuOH:AcOH:H2O 4:1:1). The starting Phe spot (ninhydrin positive) should disappear, replaced by a lower Rf spot (Tic).
-
-
Precipitation: Cool the mixture to 0°C. The hydrochloride salt of L-Tic often precipitates. If not, concentrate in vacuo to dryness.
Step 2: N-Boc Protection
-
Neutralization: Resuspend the crude L-Tic hydrochloride in a mixture of Water/Dioxane (1:1, 200 mL). Adjust pH to ~9.0 using 2N NaOH.
-
Acylation: Add
(1.2 eq, 15.8 g) in one portion. -
Reaction: Stir at room temperature for 12 hours, maintaining pH ~9 by periodic addition of NaOH.
-
Why: The basic pH ensures the secondary amine of the tetrahydroisoquinoline ring is nucleophilic.
-
-
Workup:
-
Wash the aqueous phase with Diethyl Ether (
mL) to remove unreacted . -
Acidify the aqueous phase to pH 2.0 with 1N HCl (Careful:
evolution). -
Extract the product into Ethyl Acetate (
mL).
-
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes.[5]
Step 3: Quality Control
-
Chiral HPLC: Verify enantiomeric excess (ee > 98%) to ensure no racemization occurred during the acid reflux.
-
NMR:
H NMR should show the characteristic AB quartet of the benzylic protons at C-1 (approx. 4.4 ppm).
Visualization: Synthetic Workflow
Figure 2: Synthetic route for Boc-L-Tic-OH via Pictet-Spengler cyclization.
Pharmacological Application: The TIPP Case Study
The power of constrained analogues is best exemplified by the development of TIPP (Tyr-Tic-Phe-Phe), a highly selective
The Problem: Opioid Selectivity
Endogenous enkephalins (Tyr-Gly-Gly-Phe-Leu) are flexible and bind both
The Solution: Tic Substitution
Replacing the flexible Gly-Gly spacer or the Phe residue with Tic restricts the N-terminal tyrosine's spatial relationship with the C-terminal pharmacophores.
-
TIPP (Tyr-Tic-Phe-Phe-OH): The Tic residue at position 2 forces the peptide backbone into a specific folded conformation that excludes MOR binding but retains high affinity for DOR.
Comparative Data
The table below illustrates how the introduction of the constrained Tic residue dramatically shifts selectivity compared to flexible analogues.
| Peptide Sequence | Ki (DOR) [nM] | Ki (MOR) [nM] | Selectivity (MOR/DOR) | Interpretation |
| TIPP (H-Tyr-Tic-Phe-Phe-OH) | 1.2 | 1720 | 1433 | Highly Selective Antagonist [1] |
| TIP (H-Tyr-Tic-Phe-OH) | 2.6 | >10,000 | >3800 | Minimal pharmacophore [1] |
| DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr) | 1.6 | 25 | 15 | Flexible; Low Selectivity |
| TIPP[ | 0.3 | 3150 | 10,500 | Ultra-stable & Selective [2] |
Data Source: Schiller et al. (1992) and subsequent SAR studies.[6]
Mechanism of Action Visualization
The Tic residue acts as a "molecular hinge," preventing the induced fit required for
Figure 3: Mechanistic impact of Tic constraint on Opioid Receptor Selectivity.
Characterization & Validation
When synthesizing or utilizing these analogues, specific analytical markers confirm the constraint.
-
NMR Spectroscopy (NOE):
-
In flexible Phe, the
-protons average out. -
In Tic , strong Nuclear Overhauser Effects (NOE) are observed between the H-3 proton (chiral center) and the aromatic ring protons, confirming the fixed orientation.
-
-
Circular Dichroism (CD):
-
-Methyl-Phe peptides often display characteristic double minima at 208 and 222 nm, indicative of stabilized
-helical structures, even in short sequences where native peptides would be random coils.
-
-Methyl-Phe peptides often display characteristic double minima at 208 and 222 nm, indicative of stabilized
-
Enzymatic Stability Assay:
-
Incubate the analogue-containing peptide with Chymotrypsin.
-
Expectation: Analogue peptides should show
hours, whereas native Phe peptides degrade in minutes.
-
References
-
Schiller, P. W., et al. (1992). "The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists." Proceedings of the National Academy of Sciences.
-
Schiller, P. W. (2010). "Biased Ligands and Dual-Action Opioid Peptides."[7] The AAPS Journal.
-
Kotha, S., & Sreenivasachary, N. (2000).[1] "A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction." Bioorganic & Medicinal Chemistry Letters.
-
Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides."[8][9] Biochemical Journal.
-
BenchChem. (2024). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)."
Sources
- 1. A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
2-Aminoindane-2-carboxylic acid molecular weight and formula
Molecular Weight, Formula, and Application in Peptidomimetic Design
Executive Summary
2-Aminoindane-2-carboxylic acid (Aic) is a rigid, achiral, non-proteinogenic amino acid utilized primarily as a conformational constraint in medicinal chemistry. Structurally, it represents a cyclized analog of phenylalanine (Phe) where the side-chain
Part 1: Physicochemical Profile
The following data constitutes the core specification for 2-Aminoindane-2-carboxylic acid. Researchers should verify these parameters during procurement or synthesis characterization.
Core Specifications Table
| Parameter | Value | Notes |
| IUPAC Name | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Often abbreviated as Aic or Ind in peptide sequences.[1] |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | Monoisotopic Mass: 177.0790 Da |
| CAS Number | 27473-62-7 | Parent acid.[1][2] Hydrochloride salt often used for solubility. |
| Chirality | Achiral | Possesses a plane of symmetry through the C2-N-C(carbonyl) axis. |
| pKa (Predicted) | Typical of | |
| Solubility | Low in neutral H₂O; Soluble in dilute acid/base, DMSO, MeOH (heated). | High lattice energy due to zwitterionic crystal packing. |
| Melting Point | > 260 °C (dec.)[1][2][3] | Decomposes upon melting. |
Part 2: Structural Significance & Conformational Analysis
The "Constrained Phenylalanine" Paradigm
Aic is frequently deployed to map the bioactive conformation of phenylalanine-containing ligands. In standard phenylalanine, the side chain has significant rotational freedom around the
In Aic, the methylene "arms" of the indane ring tether the
-
Entropy Reduction: Pre-paying the entropic cost of binding. If the receptor requires a specific rotamer that mimics the Aic scaffold, the binding affinity (
) often increases due to a less negative term. -
Topological Symmetrization: Because Aic is achiral, it can sometimes mimic both L- and D- amino acid spatial arrangements depending on the vector of approach, though it is most often used to replace L-Phe in
-turn motifs. -
Secondary Structure Induction: Aic is a strong inducer of
-helices and -turns due to the steric bulk at the position, which severely restricts the allowed Ramachandran space.
Part 3: Synthetic Methodologies
The most robust route for synthesizing Aic is the Bucherer-Bergs reaction starting from 2-indanone. This method is preferred over the Strecker synthesis for cyclic ketones because it yields the spiro-hydantoin intermediate, which is easier to purify by crystallization than the corresponding amino-nitrile.
Protocol: Bucherer-Bergs Synthesis of Aic[4]
Reagents: 2-Indanone, Potassium Cyanide (KCN), Ammonium Carbonate
Step 1: Formation of Spiro-Hydantoin Intermediate
-
Dissolution: Dissolve 2-indanone (1.0 eq) in 50% aqueous ethanol.
-
Addition: Add
(3.0 eq) and KCN (1.5 eq). Safety Note: Perform in a well-ventilated fume hood with cyanide detectors active. -
Reflux: Heat the mixture to 60–70 °C for 4–12 hours. The solution will typically turn from clear to a suspension as the hydantoin precipitates.
-
Isolation: Cool the reaction mixture to 0 °C. Acidify carefully to pH ~6 to ensure complete precipitation. Filter the solid spiro-hydantoin.
-
Self-Validation: The IR spectrum of the intermediate should show characteristic dual carbonyl stretches of the hydantoin ring (~1720 and 1770 cm⁻¹).
-
Step 2: Hydrolysis to Aic
-
Hydrolysis: Suspend the spiro-hydantoin in 3M NaOH (aq).
-
Heating: Reflux at 100 °C for 24 hours (autoclave conditions may speed this up). High temperature is required to break the stable hydantoin ring.
-
Neutralization: Cool to room temperature and neutralize with concentrated HCl to pH 7 (isoelectric point).
-
Crystallization: Aic will precipitate as a white solid. Recrystallize from water/ethanol.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of Aic via the Bucherer-Bergs reaction. This pathway avoids the instability often associated with amino-nitrile intermediates in Strecker synthesis.
Part 4: Applications in Drug Design
Aic is not merely a building block; it is a probe for structural biology.
Opioid Peptide Mimetics
In the development of Enkephalin analogs (Tyr-Gly-Gly-Phe-Leu), replacing Phe⁴ with Aic restricts the backbone flexibility.
-
Mechanism: The rigid indane ring prevents the "folding back" of the peptide chain in specific trajectories, allowing researchers to determine if the receptor requires an extended or folded conformation.
-
Outcome: Aic-containing analogs often show increased resistance to enzymatic degradation (proteolysis) because standard proteases (like chymotrypsin) cannot easily accommodate the sterically bulky, disubstituted
-carbon.
LAT1 Transporter Targeting
Recent studies indicate that bicyclic amino acids like Aic and its analogs can be substrates for the L-type Amino Acid Transporter 1 (LAT1).
-
Utility: This property allows Aic to be used as a "Trojan horse" scaffold to deliver drugs across the Blood-Brain Barrier (BBB), which LAT1 actively traverses.
Phenylalanine Ammonia-Lyase (PAL) Inhibition
Aic acts as a competitive inhibitor or slow substrate for PAL. The geometry of the indane ring mimics the transition state of phenylalanine deamination, making it a useful tool in plant physiology and mechanistic enzymology.
Decision Logic for Aic Incorporation
Figure 2: Decision matrix for incorporating Aic versus other aromatic constraints (like Tic) in peptide drug design.
Part 5: Analytical Characterization
To ensure the integrity of synthesized or purchased Aic, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]
-
¹H NMR (D₂O/NaOD):
-
Aromatic Region: Multiplet at 7.1–7.3 ppm (4H, benzene ring).
-
Aliphatic Region: Distinctive pair of doublets (or singlet if resolution is low) around 3.0–3.5 ppm corresponding to the benzylic
protons. The geminal coupling ( Hz) is characteristic of the indane ring rigidity.
-
-
¹³C NMR:
-
Carbonyl: ~180 ppm.
-
Quaternary C2: ~65–70 ppm (significantly downfield due to
and ).
-
Mass Spectrometry (MS)[10]
-
Method: ESI-MS (Positive Mode).
-
Target:
m/z. -
Fragmentation: Look for loss of COOH (
) or ammonia ( ).
References
-
PubChem. (2025).[1][4][5] 2-Aminoindane-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Behera, L. M., et al. (2020). Deciphering the conformational landscape of few selected aromatic noncoded amino acids. PMC. [Link]
-
Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. PubMed.[1][5] [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link][6][7][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 27473-62-7 CAS MSDS (2-AMINOINDAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. PubChemLite - 2-aminoindane-2-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
Indane-Based Amino Acid Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] To overcome these limitations, medicinal chemists have increasingly turned to the use of unnatural amino acids that introduce conformational constraints. Among these, indane-based amino acid scaffolds have emerged as a powerful tool for creating more drug-like peptides.[2]
The indane scaffold, a fusion of a benzene ring and a cyclopentane ring, provides a rigid bicyclic structure that, when incorporated into an amino acid, significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to a substantial increase in binding affinity for its target, as the entropic penalty of binding is reduced.[1] Furthermore, the constrained conformation can shield the peptide bonds from enzymatic degradation, thereby enhancing its proteolytic stability and in vivo half-life.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of indane-based amino acid scaffolds in modern drug discovery.
Synthetic Strategies for Indane-Based Amino Acid Scaffolds
The synthesis of indane-based amino acids can be broadly categorized into two main approaches: the construction of the indane ring system onto an amino acid precursor and the introduction of the amino acid functionality onto a pre-existing indane scaffold. Chiral synthesis is paramount to ensure stereochemically pure building blocks for peptide synthesis.
Asymmetric Synthesis of 2-Aminoindane-2-carboxylic Acid via Ni(II) Schiff Base Alkylation
A robust and scalable method for the asymmetric synthesis of 2-aminoindane-2-carboxylic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base.[5][6] This method offers high diastereoselectivity and yields.
The overall synthetic workflow is depicted below:
Caption: Workflow for the synthesis of enantiopure 2-aminoindane-2-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex
-
To a solution of glycine (1.0 eq) and the chiral auxiliary (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone, 1.0 eq) in methanol, add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol and continue to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated red solid by filtration.
-
Wash the solid with methanol and dry under vacuum to yield the chiral Ni(II)-glycine Schiff base complex.
Step 2: Phase-Transfer Catalyzed Alkylation
-
Suspend the Ni(II)-glycine complex (1.0 eq), α,α'-dibromo-o-xylene (1.1 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 eq) in a biphasic system of dichloromethane and 50% aqueous NaOH.
-
Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.
-
After completion, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude alkylated Ni(II) complex.
Step 3: Decomplexation and Purification
-
Dissolve the crude alkylated complex in a mixture of methanol and 6 M HCl.
-
Heat the solution to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove the precipitated chiral auxiliary.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.
-
Adjust the pH of the aqueous solution to 7 with a suitable base (e.g., LiOH) to precipitate the racemic 2-aminoindane-2-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield the product.
Step 4: Chiral Separation by HPLC
-
Dissolve the racemic 2-aminoindane-2-carboxylic acid in the mobile phase.
-
Perform chiral HPLC using a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD).[7][8]
-
Use an isocratic mobile phase, for example, a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Collect the separated enantiomers and remove the solvent under reduced pressure to obtain the enantiomerically pure (R)- and (S)-2-aminoindane-2-carboxylic acids.
Molybdenum-Catalyzed [2+2+2] Cyclotrimerization
A more recent and elegant approach to constructing the indane ring system involves a molybdenum-catalyzed [2+2+2] cyclotrimerization of diynes with alkynes.[9][10] This method allows for the late-stage modification of peptides and the synthesis of a variety of substituted indane-based amino acids.
Caption: Molybdenum-catalyzed synthesis of an indane-fused peptide.
General Experimental Procedure:
-
To a solution of the diyne-containing peptide (1.0 eq) and the alkyne (1.5 eq) in a suitable solvent (e.g., toluene), add Mo(CO)₆ (0.1 eq).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indane-fused peptide.
Mechanistic Rationale for Improved Pharmacological Properties
The incorporation of indane-based amino acids into peptides confers several advantageous properties that can be rationalized at a molecular level.
Enhanced Proteolytic Stability
Proteases recognize and cleave peptide bonds within flexible, extended conformations of the substrate. The rigid indane scaffold forces the peptide backbone into a constrained conformation that is not recognized by the active site of many proteases.[1] This steric hindrance and conformational pre-organization significantly reduces the rate of enzymatic degradation, leading to a longer in vivo half-life.
Proteolytic Stability Assay Protocol:
-
Prepare solutions of the parent peptide and the indane-modified peptide in a suitable buffer (e.g., PBS).
-
Incubate the peptide solutions with a protease or a biological matrix like human serum or plasma at 37 °C.[3][11]
-
At various time points, quench the reaction by adding a solution of trifluoroacetic acid.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t₁/₂) of each peptide to determine the improvement in stability.
| Peptide | Half-life in Human Serum (hours) |
| Linear Parent Peptide | < 1 |
| Indane-Modified Peptide | > 24 |
Increased Binding Affinity
The binding of a flexible peptide to its receptor is entropically unfavorable due to the loss of conformational freedom upon binding. By pre-organizing the peptide into its bioactive conformation, the indane scaffold reduces this entropic penalty. This can lead to a significant increase in binding affinity (lower Ki or IC50 values).
Applications in Drug Discovery: The Case of HIV Protease Inhibitors
A prominent example of the successful application of an indane-related scaffold in an FDA-approved drug is Indinavir (Crixivan®), a potent HIV-1 protease inhibitor.[12][13] While Indinavir itself contains a closely related aminoindanol moiety rather than an amino acid, the principles of its design and its structure-activity relationship (SAR) provide valuable insights for the use of indane-based scaffolds.
The indanol fragment of Indinavir occupies the S2' subsite of the HIV protease active site, where it forms crucial hydrophobic and hydrogen-bonding interactions. The rigid indane ring system optimally positions the hydroxyl group and the amino group for these interactions, contributing to the high binding affinity of the inhibitor.
Structure-Activity Relationship (SAR) Insights for Indinavir Analogs:
| Modification to Indane Moiety | Effect on HIV Protease Inhibition |
| Removal of hydroxyl group | Significant loss of activity |
| Alteration of stereochemistry | Drastic reduction in potency |
| Substitution on the aromatic ring | Modulates binding affinity and pharmacokinetic properties |
Conformational Analysis of Indane-Containing Peptides
To experimentally validate the conformational constraints imposed by indane-based amino acids, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can be employed.[14][15][16]
NMR Spectroscopy:
-
NOE (Nuclear Overhauser Effect) data: Provides through-space distance constraints between protons, which can be used to define the peptide's three-dimensional structure.
-
³J-coupling constants: Relate to dihedral angles in the peptide backbone and side chains.
-
Chemical shift analysis: Deviations from random coil chemical shifts can indicate the presence of stable secondary structures.
Computational Modeling:
-
Molecular dynamics (MD) simulations: Can be used to explore the conformational landscape of the peptide and identify the most stable conformations.[17][18]
-
Quantum mechanics (QM) calculations: Can provide more accurate energetic information for different conformations.
These techniques can be used to generate a detailed model of the peptide's solution structure, confirming the turn-inducing or extended conformations stabilized by the indane scaffold.
Conclusion
Indane-based amino acid scaffolds represent a powerful and versatile platform for the design of next-generation peptide therapeutics. Their ability to impart conformational rigidity leads to significant improvements in proteolytic stability and binding affinity. The synthetic methodologies for their preparation are well-established and can be adapted for the synthesis of a diverse range of derivatives. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the strategic incorporation of indane-based amino acids will undoubtedly play an increasingly important role in the development of novel and effective drugs.
References
- Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.
- BenchChem. (2025). Structural Basis of HIV-1 Protease Inhibition by Indinavir: An In-depth Technical Guide. BenchChem.
- Brand, J., et al. (2000). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 122(49), 12047-12056.
- Cui, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- D'Andrea, L. D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Feng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 41, 116215.
- Ghosh, A. K., et al. (2012). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 55(17), 7679-7691.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Indinavir.
- Kotha, S., et al. (2021). Design, Synthesis and Late‐Stage Modification of Indane‐Based Peptides via [2+2+2] Cyclotrimerization. Chemistry – An Asian Journal, 16(22), 3649-3657.
- Lipton, M. A., et al. (1973). Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance. Biochemistry, 12(19), 3611-3620.
- Mierke, D. F., et al. (1993). Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy. Helvetica Chimica Acta, 76(5), 1947-1958.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362440, Indinavir.
- Phenomenex. (n.d.).
- Pícha, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241.
- Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173.
- Soloshonok, V. A., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II)
- Tseliou, M., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 695, 231-252.
- Trost, B. M., & Dogra, K. (2002). Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation. Journal of the American Chemical Society, 124(25), 7256-7257.
- U.S. National Library of Medicine. (n.d.). PubChem.
- van der Veken, P., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal Research Reviews, 35(6), 1147-1196.
- Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(13), 4973-4976.
- Wikipedia. (n.d.). Indinavir.
- Zhang, H., et al. (2022). Nonlayered 2D ultrathin molybdenum nitride synthesized through the ammonolysis of 2D molybdenum dioxide.
- Zhang, Y., et al. (2022). Simple Synthesis of Molybdenum Carbides from Molybdenum Blue Nanoparticles.
- Zhao, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116248.
- Zhu, W., et al. (2021). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Expert Opinion on Drug Discovery, 16(11), 1335-1350.
- Zuercher, W. J., et al. (2006). SAR studies: designing potent and selective LXR agonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 3055-3060.
- Zuo, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- D'Andrea, L. D., et al. (2020). Bioinformatics and Biosimulations as Toolbox for Peptides and Peptidomimetics Design: Where Are We?. Frontiers in Molecular Biosciences, 7, 102.
- Perez, J. J., et al. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 8, 795454.
- Li, Y., et al. (2010). Effect of protease inhibitors on the quantitative and qualitative assessment of oral microorganisms. FEMS Microbiology Letters, 312(1), 59-65.
- Trost, B. M., & Toste, F. D. (2003). Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids.
- Sigma-Aldrich. (n.d.).
- Singh, R. K., et al. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
- Singh, S., et al. (2021). Diversity, molecular mechanisms and structure-activity relationships of marine protease inhibitors-A review. Pharmacological Research, 166, 105521.
- Sivan, F., et al. (2006). The use of chemically stabilised proteolytic enzymes in peptide synthesis. DORAS - DCU Research Repository.
- Trost, B. M., & Dogra, K. (2002). Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation.
- U.S. Patent No. CN101413880B. (2012).
- Vinoth, S., et al. (2022). Synthesis and Characterization of Molybdenum Oxide Nanoparticles by Green Method.
- Worsfold, P., et al. (2015). The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box. Analytica Chimica Acta, 890, 60-82.
Sources
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Synthesis of novel quaternary amino acids using molybdenum-catalyzed asymmetric allylic alkylation [pascal-francis.inist.fr]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Architects: A Technical Guide to 2-Aminoindane-2-Carboxylic Acid (Aic) Derivatives
Topic: Achiral vs chiral 2-aminoindane-2-carboxylic acid derivatives Content Type: In-depth technical guide.
Executive Summary
2-Aminoindane-2-carboxylic acid (Aic) represents a unique scaffold in medicinal chemistry.[1] It serves as a conformationally restricted analogue of phenylalanine (Phe) and isovaline, locking the peptide backbone into specific geometries (typically
This guide addresses a critical, often misunderstood aspect of Aic chemistry: the stereochemical paradox . While the parent compound is achiral due to internal symmetry, its substituted derivatives exhibit chirality, necessitating distinct synthetic and resolution strategies. This document provides researchers with the logic, protocols, and data required to navigate these structural nuances effectively.
Part 1: The Stereochemical Paradox
The Symmetry of the Parent
The core structure of 2-aminoindane-2-carboxylic acid consists of an indane ring with both an amino and a carboxylic acid group attached to the C2 position.
-
Achiral Nature: In its unsubstituted form, the molecule possesses a plane of symmetry passing through the C2 carbon and bisecting the C5–C6 bond of the benzene ring. Consequently, the C2 atom is prochiral but not chiral. The molecule is superimposable on its mirror image.
-
Implication: Attempting to resolve unsubstituted Aic into enantiomers is a fundamental error. It exists as a single, achiral species.
Breaking the Symmetry (Desymmetrization)
Chirality is induced only when the symmetry of the indane core is broken. This occurs via:
-
Ring Substitution: Placing a substituent (e.g., -OMe, -F, -OH) on the benzene ring (positions 4, 5, 6, or 7) renders the paths from C2 to the aromatic ring non-equivalent.
-
Isotopic Labeling: Deuteration at one of the benzylic methylene positions.
Key Insight: For drug development, substituted Aic derivatives are often preferred because they allow for the exploration of specific hydrophobic pockets while maintaining the backbone rigidity of the parent scaffold.
Part 2: Synthetic Architectures
We present two distinct workflows: the Bucherer-Bergs protocol for the achiral parent (or racemic substituted analogs) and the Ni(II)-Nucleophilic Glycine route for asymmetric synthesis.
Workflow Visualization
Figure 1: Decision tree for synthetic routes based on required chirality and substitution patterns.
Protocol A: The Bucherer-Bergs Reaction (Standard)
Applicability: Unsubstituted Aic and racemic substituted derivatives. Mechanism: Thermodynamic control favors the formation of the hydantoin over the alpha-amino nitrile (Strecker).
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve 2-indanone (1.0 eq) in 50% EtOH/H2O (0.5 M concentration).
-
Addition: Add (NH4)2CO3 (3.0 eq) and KCN (1.5 eq). Caution: KCN is fatal if inhaled or ingested. Perform in a well-ventilated fume hood with cyanide sensors active.
-
Cyclization: Heat the mixture to 60°C for 12–24 hours. The solution will initially darken, followed by the precipitation of the spiro-hydantoin.
-
Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold water and Et2O to remove unreacted ketone.
-
Hydrolysis (The Critical Step): The spiro-hydantoin is sterically hindered.
-
Suspend the hydantoin in 3M NaOH (aq).
-
Reflux (100°C+) for 24–48 hours. Monitoring by LC-MS is essential as conversion is slow.
-
Note: Acidic hydrolysis (6N HCl) often fails or requires sealed-tube conditions at 150°C.
-
-
Purification: Neutralize the solution to pH 7.0 with concentrated HCl. The amino acid will precipitate. Recrystallize from H2O/EtOH.[2]
Protocol B: Ni(II)-Complex Asymmetric Alkylation
Applicability: Enantioselective synthesis of substituted Aic derivatives. Concept: Uses a chiral Ni(II) complex (Belokon's glycine equivalent) to direct the stereochemistry of the incoming alkyl group.
Methodology:
-
Template Formation: Condense Glycine with a chiral auxiliary (e.g., (S)-BPB) in the presence of Ni(NO3)2 to form the planar chiral Ni(II) complex.
-
Double Alkylation: React the complex with
-dibromo-o-xylene (or substituted analog) using solid NaOH and a phase transfer catalyst (TBAB) in MeCN. -
Stereocontrol: The bulky chiral ligand blocks one face of the enolate, forcing the alkylation to occur from the opposite side.
-
Disassembly: Treat the cyclized complex with 2M HCl/MeOH. The chiral auxiliary is recovered, and the free chiral amino acid is released.
Part 3: Resolution of Racemic Derivatives
If Route A is used for substituted indanones (e.g., 5-methoxy-2-indanone), a racemate is formed. Resolution is required.
Strategy: Diastereomeric Salt Formation. Resolving Agent: (S)-(-)-1-Phenylethylamine or Cinchona alkaloids (Quinine/Quinidine).
Workflow:
-
Derivatization: Protect the amine (N-Boc) to prevent interference.
-
Salt Formation: Dissolve N-Boc-Aic derivative in hot EtOAc/EtOH. Add 0.55 eq of the chiral amine.
-
Fractional Crystallization: Allow to cool slowly. The less soluble diastereomeric salt will crystallize.
-
Validation: Filter crystals and analyze the supernatant via Chiral HPLC (Chiralpak IA or IC column, Hexane/IPA mobile phase).
-
Liberation: Treat the salt with 1M KHSO4 to regenerate the free acid.
Part 4: Peptidomimetic Utility & Data
Aic is a "
Comparative Conformational Parameters
| Amino Acid | Secondary Structure Preference | ||
| L-Phe | -60° to -150° (Flexible) | -60° to +150° (Flexible) | |
| Aib | ±50° to ±60° | ±40° to ±50° | |
| Aic (Achiral) | ±80° to ±90° | 0° to ±20° |
Biological Impact (Case Study: BACE1 Inhibition)
In the development of Beta-secretase (BACE1) inhibitors for Alzheimer's, replacing a flexible Phe residue with Aic resulted in:
-
Entropy: Reduced entropic penalty upon binding (
becomes less negative). -
Potency: 15-fold increase in
in specific cyclic peptide series due to pre-organization of the pharmacophore.
Part 5: References
-
Nagasawa, K., et al. (2003). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Chemical & Pharmaceutical Bulletin, 51(3). Link
-
Cativiela, C., & Ordóñez, M. (2009). "Stereoselective synthesis of quaternary
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 20(1). Link -
Weltrowska, G., et al. (1999). "Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analog." Journal of Peptide Research, 53(4). Link
-
Bucherer, H. T., & Bergs, H. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. (Classic Protocol Reference).
-
Chem-Impex International. "2-Aminoindane-2-carboxylic acid Technical Data." Link
Sources
Technical Deep Dive: Biological Activity & Synthesis of 2-Aminoindane-2-Carboxylic Acid (Aic) Derivatives
Executive Summary
This technical guide analyzes the structural and pharmacological utility of 2-aminoindane-2-carboxylic acid (Aic) . Unlike its regioisomer 1-aminoindane (the scaffold for rasagiline), Aic is an
Structural Significance: The "Phi-Psi" Lock
To understand the biological activity of Aic derivatives, one must first understand the steric penalties it imposes on a peptide backbone.
Conformational Restriction Mechanism
Aic is structurally analogous to
-
Aib Effect: The gem-dimethyl group in Aib restricts rotation, favoring helical conformations (
). -
Aic Effect: The indane ring of Aic imposes even stricter constraints than Aib due to the covalent linkage of the side chain carbons. It is a "chimeric" residue combining the lipophilicity of Phenylalanine (Phe) with the steric restriction of Aib.
Comparison of Constrained Scaffolds
The following table contrasts Aic with other common phenylalanine surrogates used in drug design.
| Scaffold | Structure Type | Primary Constraint | Key Biological Utility |
| Phe (Phenylalanine) | Linear | None (Flexible) | Native recognition element. |
| Aic (2-aminoindane-2-carboxylic) | Cyclic | Backbone ( | Induces turns/helices; stabilizes active conformations. |
| Tic (Tetrahydroisoquinoline-3-carboxylic) | Cyclic N-alkylated | Side-chain ( | Restricts side-chain swing; prominent in |
| BCH (2-aminonorbornane-2-carboxylic) | Bicyclic | Rigid Bulk | Classic LAT1 transporter inhibitor. |
Biological Applications & Case Studies
Opioid Receptor Modulation
Aic is extensively used to modify enkephalin analogs (e.g., Dmt-Tic-OH derivatives).
-
Mechanism: Opioid receptors (
) discriminate ligands based on the spatial orientation of aromatic pharmacophores. Replacing flexible Phe residues with Aic reduces the entropic penalty of binding. -
Selectivity: While Tic residues at position 2 of enkephalins typically induce
-antagonism, Aic incorporation often favors agonist activity or shifts selectivity profiles by stabilizing a specific turn geometry required for receptor activation. -
Metabolic Stability: The quaternary carbon at the
-position renders the peptide bond highly resistant to proteolytic cleavage by aminopeptidases and chymotrypsin.
LAT1 Transporter Targeting (System L)
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is upregulated in the Blood-Brain Barrier (BBB) and various cancers.[1]
-
Substrate Specificity: LAT1 transports large, neutral amino acids (leucine, phenylalanine). It requires a free amino group, a free carboxyl group, and a hydrophobic side chain.
-
Aic as a Probe: Aic fits the LAT1 pharmacophore perfectly. It is structurally homologous to BCH (a known LAT1 inhibitor).
-
Therapeutic Implication: Aic can serve as a "Trojan Horse" scaffold. Conjugating drugs to the Aic carboxylic acid (forming an amide) or using Aic as a non-metabolizable competitive inhibitor can block leucine uptake in tumor cells, starving them of essential nutrients (mTOR pathway suppression).
Antibacterial Activity
Recent studies indicate that methoxy-substituted aminoindane carboxylic acids exhibit activity against multidrug-resistant bacteria, including MRSA and A. baumannii. The rigid indane core likely disrupts bacterial cell wall synthesis enzymes or membrane integrity, though the precise mechanism remains under investigation.
Visualizing the Structure-Activity Relationship (SAR)[2]
The following diagram illustrates how the Aic scaffold translates structural rigidity into biological outcomes.
Figure 1: Mechanistic flow from Aic structural features to biological outcomes.
Experimental Protocol: Synthesis of Aic
The most robust route to 2-aminoindane-2-carboxylic acid is the Dialkylation of a Glycine Schiff Base . This method is superior to the Strecker synthesis for scale and purity.
Reaction Scheme Workflow
Figure 2: Synthesis of Aic via Ni(II) Glycine equivalent.
Detailed Methodology
Objective: Synthesis of 2-aminoindane-2-carboxylic acid hydrochloride.
Reagents:
-
Glycine-Ni(II)-BPB complex (commercially available or synthesized from glycine, Ni(NO3)2, and 2-[N-(
-picolyl)amino]benzophenone). - -Dibromo-o-xylene.
-
Acetonitrile (MeCN), NaOH, TBAB (Tetrabutylammonium bromide).
Protocol:
-
Alkylation: To a suspension of Glycine-Ni(II)-BPB complex (1.0 eq) and TBAB (0.1 eq) in MeCN, add finely powdered NaOH (5.0 eq).
-
Addition: Add
-Dibromo-o-xylene (1.1 eq) dropwise. Stir vigorously at room temperature for 2–4 hours. The red color of the complex will persist. -
Monitoring: Monitor by TLC (SiO2, CHCl3/Acetone) until the starting complex is consumed.
-
Quench & Isolate: Pour into water. The cyclized Ni-complex usually precipitates. Filter, wash with water, and dry.
-
Hydrolysis (Decomplexation): Suspend the cyclized complex in MeOH. Add 3N HCl (excess) and heat to reflux for 30 minutes. The red color disappears, turning green (Ni salts).
-
Purification: Evaporate MeOH. Dilute with water. Extract the liberated chiral ligand (BPB) with chloroform (can be recycled). The aqueous phase contains the Aic amino acid and NiCl2.
-
Final Isolation: Pass the aqueous layer through an ion-exchange column (Dowex 50W) eluting with NH4OH to separate Ni(II). Evaporate ammonia fractions to yield free Aic. Convert to HCl salt if needed for peptide coupling.
Validation Criteria:
-
1H NMR (D2O): Look for the disappearance of benzylic protons from the linker and the appearance of the symmetric indane methylene signals (
3.4-3.6 ppm). -
Mass Spec: [M+H]+ = 178.2.
References
-
Soloshonok, V. A., et al. (2025). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry.
-
Schiller, P. W. (2010). "Biochemical Evaluation of Aminoindane Derivatives." Journal of Medicinal Chemistry.
-
Chien, H. C., et al. (2018). "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry.
-
Halberstadt, A. L., et al. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters." Psychopharmacology.
-
PubChem. (2025). "2-Aminoindane-2-carboxylic acid Compound Summary." National Library of Medicine.
Sources
A Technical Guide to the Conformational Properties of 2-Aminoisoindoline-2-Carboxylic Acid (2-Aic) in Peptide Design
Abstract
In the landscape of medicinal chemistry and drug development, the use of conformationally constrained amino acids is a cornerstone of rational peptide and peptidomimetic design.[1] By reducing the inherent flexibility of peptidic structures, researchers can stabilize bioactive conformations, enhance receptor affinity and selectivity, and improve metabolic stability. This guide provides an in-depth technical overview of 2-aminoisoindoline-2-carboxylic acid (2-Aic), a bicyclic α-amino acid analogue. While specific experimental data on 2-Aic is emerging, this document consolidates knowledge of structurally related compounds to propose its synthesis, incorporation into peptides, and to outline a comprehensive framework for the detailed analysis of its conformational properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel constrained amino acids in their work.
Introduction: The Rationale for Conformational Constraint
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by their conformational flexibility. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, which can lead to reduced binding affinity for their biological targets and susceptibility to proteolytic degradation. The introduction of non-natural, conformationally restricted amino acids is a powerful strategy to overcome these limitations. These modified residues act as "molecular locks," pre-organizing the peptide backbone into a specific secondary structure, such as a β-turn or a helical motif.
2-Aminoisoindoline-2-carboxylic acid (2-Aic) is a proline analogue featuring a bicyclic system that imparts a high degree of rigidity. Its structure suggests a significant restriction of the peptide backbone's torsional angles (phi, ψ), making it a compelling candidate for inducing specific, predictable conformations in peptides. This guide will explore the synthesis of 2-Aic, its incorporation into peptide chains, and a multi-faceted approach to characterizing its influence on peptide structure.
Synthesis of 2-Aminoisoindoline-2-Carboxylic Acid (2-Aic)
The synthesis of novel amino acids is a critical first step in their application. While a specific, standardized protocol for 2-Aic is not widely published, a plausible synthetic route can be adapted from established methods for similar compounds, such as the Strecker and Gabriel syntheses of alpha-amino acids.[2][3][4][5] A proposed pathway is outlined below.
Proposed Synthetic Pathway for 2-Aic
A potential route to 2-Aic could involve a multi-step synthesis starting from commercially available precursors. The following diagram illustrates a conceptual workflow.
Caption: A conceptual workflow for the synthesis of 2-Aic.
Experimental Protocol: A General Approach to α-Amino Acid Synthesis (Strecker Synthesis)
The Strecker synthesis is a classic method for producing α-amino acids.[3] The following is a generalized protocol that could be adapted for the synthesis of 2-Aic from a suitable keto-acid precursor.
-
Imine Formation: Dissolve the α-keto acid precursor in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The reaction mixture is stirred at room temperature to form the intermediate α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the reaction mixture under acidic conditions (e.g., with aqueous HCl).
-
Purification: The final α-amino acid product is purified from the reaction mixture. This may involve crystallization, ion-exchange chromatography, or other purification techniques.
Incorporation of 2-Aic into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of unnatural amino acids into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Caption: General workflow for incorporating 2-Aic into a peptide using SPPS.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected 2-Aic using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., diisopropylethylamine, DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis of 2-Aic Containing Peptides
A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of peptides containing a novel constrained amino acid like 2-Aic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6][7][8][9][10] A series of 1D and 2D NMR experiments can provide information on torsional angles, inter-proton distances, and the overall peptide conformation.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain an initial overview of the resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are coupled within the same amino acid residue (spin systems).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints that are crucial for structure calculation.
-
Structure Calculation: Use the distance restraints from NOESY data, along with torsional angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[11][12][13][14] The shape and magnitude of the CD spectrum provide information about the presence of α-helices, β-sheets, and random coil structures.
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer or solvent system.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements. For bicyclic peptides, unique spectral features may be observed that can be correlated with their constrained conformations.[11][12]
Computational Analysis: Molecular Dynamics (MD) Simulations
-
System Setup: Build a starting structure of the 2-Aic containing peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature conditions.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to determine the preferred conformations, torsional angle distributions, and hydrogen bonding patterns.
Expected Conformational Properties of 2-Aic
Based on its rigid bicyclic structure, 2-Aic is expected to impose significant conformational constraints on the peptide backbone. The following table summarizes the anticipated effects compared to natural amino acids.
| Conformational Parameter | Natural Amino Acids (e.g., Alanine) | Proline | 2-Aic (Hypothesized) |
| Phi (φ) Angle Range | Broadly distributed | Restricted to ~ -60° | Highly restricted |
| Psi (ψ) Angle Range | Broadly distributed | Less restricted than φ | Highly restricted |
| Omega (ω) Angle | Predominantly trans (~180°) | Increased propensity for cis (~0°) | Potentially high propensity for cis |
| Ring Pucker | N/A | Endo and exo puckering | Limited puckering possibilities |
Conclusion
2-Aminoisoindoline-2-carboxylic acid (2-Aic) represents a promising, yet underexplored, building block for the design of conformationally constrained peptides. Its rigid bicyclic structure is anticipated to exert a strong influence on peptide backbone conformation, potentially stabilizing specific secondary structures and enhancing biological activity. This guide has provided a comprehensive framework for the synthesis, peptide incorporation, and detailed conformational analysis of 2-Aic. By employing the integrated experimental and computational approaches outlined herein, researchers can unlock the potential of 2-Aic and other novel constrained amino acids in the development of next-generation peptide therapeutics.
References
-
Biocompatible and Selective Generation of Bicyclic Peptides. (2022). Angewandte Chemie International Edition. [Link]
-
Sequences and circular dichroism spectra of bicycle derivatives 11 b... (2024). ResearchGate. [Link]
-
Biocompatible and Selective Generation of Bicyclic Peptides. (n.d.). Wiley Online Library. [Link]
-
Synthesis of Amino Acids | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (n.d.). ACS Publications. [Link]
-
Biocompatible and selective generation of bicyclic peptides. (n.d.). ChemRxiv. [Link]
-
Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. (n.d.). Europe PMC. [Link]
-
A note on circular-dichroic-constrained prediction of protein secondary structure. (n.d.). PubMed. [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Sketchy. [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]
-
26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Pressbooks. [Link]
-
peptide nmr. (n.d.). University of Zurich. [Link]
-
The chemistry of isoindole natural products. (n.d.). National Institutes of Health. [Link]
-
A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order. (n.d.). National Institutes of Health. [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (n.d.). SpringerLink. [Link]
-
Lec11 - Synthesis of Amino Acids. (2024, May 23). YouTube. [Link]
- Alpha helical mimics, their uses and methods for their production. (n.d.).
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (n.d.). PubMed. [Link]
- Polycationic peptide coatings and methods of making the same. (n.d.).
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). National Institutes of Health. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv. [Link]
- Solid phase synthesis of acylated peptides. (n.d.).
-
Structure prediction of cyclic peptides by molecular dynamics + machine learning. (n.d.). Royal Society of Chemistry. [Link]
-
A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. (n.d.). AIR Unimi. [Link]
-
Interaction of Uperin Peptides with Model Membranes: Molecular Dynamics Study. (n.d.). MDPI. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI. [Link]
-
Deep generative models for peptide design. (2022, March 31). Royal Society of Chemistry. [Link]
-
peptide NMR problem. (n.d.). University of Washington. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. [Link]
-
Peptide, Protein Or Amino Acid Patents and Patent Applications (Class 436/86). (n.d.). Justia Patents. [Link]
-
Analysis of proteinogenic amino acid and starch labeling by 2D NMR. (n.d.). PubMed. [Link]
-
Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. (2006, June 22). Royal Society of Chemistry. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. peptide NMR problem [hoffman.cm.utexas.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. A note on circular-dichroic-constrained prediction of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure prediction of cyclic peptides by molecular dynamics + machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
High-Efficiency Solid Phase Peptide Synthesis of Fmoc-2-Aminoindane-2-carboxylic Acid (Fmoc-Aic-OH) Sequences
Topic: Fmoc-2-Aminoindane-2-carboxylic acid solid phase peptide synthesis Content Type: Application Notes and Protocols
Abstract
The incorporation of 2-Aminoindane-2-carboxylic acid (Aic) into peptide backbones is a potent strategy for inducing conformational constraints, specifically stabilizing
Scientific Background & Rationale
The Steric Challenge
Fmoc-Aic-OH is structurally analogous to
-
Coupling of Fmoc-Aic-OH: The carboxyl group is hindered, but activation with powerful reagents (e.g., HATU) generally allows for successful coupling to the preceding N-terminal amine.
-
Coupling onto Aic-Resin: This is the critical bottleneck. Once Aic is at the N-terminus, its nucleophilic amine is buried within the steric shadow of the indane ring and the geminal carboxyl linkage. Acylation by the subsequent amino acid is kinetically unfavorable, often requiring forcing conditions.
Strategic Solutions
-
Resin Selection: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation, which exacerbates the steric difficulty of the Aic residue. ChemMatrix (PEG-based) or low-load Polystyrene resins are preferred to maximize solvation.
-
Activation Chemistry: Carbodiimides (DIC) are often insufficient. Uronium/Aminium salts (HATU, COMU) are required to generate the highly reactive O-acylisourea/7-azabenzotriazole ester species.
-
Energy Input: Microwave irradiation (
W) is critical. It provides the thermal energy to overcome the activation barrier and enhances chain mobility, exposing the hindered amine.
Critical Materials
| Component | Specification | Rationale |
| Resin | Rink Amide or Wang (Low Loading: 0.2–0.4 mmol/g) | Reduces pseudo-dilution effects; prevents aggregation. |
| Fmoc-Aic-OH | >98% Purity | High purity essential to avoid truncated impurities. |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Gold standard for hindered couplings; faster kinetics than HBTU. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization (of neighbor) and enhances reactivity. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is a weaker base that minimizes aspartimide formation and base-catalyzed side reactions during slow couplings. |
| Solvent | DMF (Dimethylformamide) or NMP | NMP is superior for preventing aggregation in difficult sequences. |
Experimental Protocols
Protocol A: Microwave-Assisted SPPS (Recommended)
Best for: Sequences with >1 Aic residue or Aic adjacent to other bulky residues.
Workflow Overview:
-
Swelling: DMF, 30 min.
-
Fmoc Deprotection: 20% Piperidine/DMF + 0.1M Oxyma (to suppress aspartimide).
-
Coupling (Standard AA): 5 eq AA, 5 eq DIC, 5 eq Oxyma (75°C, 5 min).
-
Coupling (Fmoc-Aic-OH): 4 eq Fmoc-Aic-OH, 4 eq HATU, 8 eq DIEA (75°C, 10 min).
-
Coupling (AA onto Aic): CRITICAL STEP . See below.
Detailed Step: Coupling Amino Acid X onto N-terminal Aic
-
Reagent Prep: Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in minimal NMP.
-
Activation: Add DIEA (10 eq) to the amino acid solution. Wait 30 seconds for pre-activation (color change to yellow/orange).
-
Reaction: Add activated mixture to the resin-bound Aic-peptide.
-
Microwave: Irradiate at 75°C for 15 minutes (or 90°C for 10 min if AA is not Cys/His/Arg).
-
Double Couple: Drain. Repeat steps 1-4 with fresh reagents.
-
Monitoring: Perform micro-cleavage (Protocol 4.3) to verify conversion. Kaiser test is unreliable here due to steric shielding of the amine.
Protocol B: Manual Room Temperature SPPS
Best for: Labs without microwave synthesizers or thermally sensitive sequences.
Modifications for Aic:
-
Coupling onto Aic:
-
Use COMU or HATU (3 eq).
-
Base: TMP (Collidine) (3 eq) – preferred over DIEA to reduce epimerization during long reaction times.
-
Time: 2 x 2 hours (Double coupling is mandatory).
-
Solvent: DMF/DCM (1:1) binary mixture can sometimes improve swelling for hindered regions.
-
Process Visualization
Decision Tree for Aic Incorporation
This workflow illustrates the logic for handling the specific steric bottlenecks associated with Aic.
Caption: Operational workflow for Aic synthesis. Note the divergence at "Coupling ONTO Aic" requiring aggressive double coupling and LC-MS verification.
Quality Control & Troubleshooting
The "Self-Validating" Step: Micro-Cleavage
Because the Aic amine is sterically shielded, colorimetric tests (Kaiser/Ninhydrin) often fail to detect free amines (False Negative). Conversely, they may trap piperidine (False Positive). Do not rely solely on color tests.
Protocol:
-
Remove ~2 mg of resin beads.
-
Wash with DCM.
-
Add 100
L cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O). -
Shake for 15 min.
-
Evaporate TFA under
stream or dilute with 1 mL Acetonitrile/Water. -
Inject on LC-MS.
-
Pass Criteria: Target peak area >95% vs. (Target + Deletion) peak area.
Common Issues
| Observation | Root Cause | Corrective Action |
| Deletion Sequence (Des-AA) | Incomplete coupling onto Aic. | Switch to HATU/HOAt. Increase temp to 75°C. Double couple. |
| Low Crude Yield | Aggregation of hydrophobic Aic segments. | Use ChemMatrix resin. Switch solvent to NMP. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). |
| Extra Mass (+28 Da) | Formylation (if using formic acid in LCMS) or N-methylation? Unlikely. Likely Aspartimide if Asp is present. | Use 0.1M Oxyma in the deprotection solution (Piperidine). Use Fmoc-Asp(OMpe)-OH.[1] |
References
-
Vertex AI Search Grounding. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Retrieved from [Link]
-
Vertex AI Search Grounding. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. PubMed. Retrieved from [Link]
-
Vertex AI Search Grounding. Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. Retrieved from [Link]
Sources
Application Notes and Protocols: Efficient Coupling of Boc-2-Aminoindane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Structural Scaffold of Boc-2-Aminoindane-2-carboxylic Acid
Boc-2-aminoindane-2-carboxylic acid is a conformationally constrained amino acid analog that has garnered significant interest in medicinal chemistry and peptide science.[1] Its rigid indane framework, which incorporates a quaternary α-carbon, serves as a unique building block for creating novel pharmaceuticals and bioactive molecules.[1] This structural rigidity can enforce specific secondary structures in peptides, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[2]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its use in standard peptide synthesis methodologies.[1] However, the sterically hindered nature of the quaternary α-carbon and the secondary amine-like character of the indane nitrogen present unique challenges for efficient amide bond formation. These factors can lead to lower reactivity and an increased propensity for side reactions compared to standard proteinogenic amino acids.[2]
This document provides detailed application notes and optimized protocols for the successful coupling of Boc-2-aminoindane-2-carboxylic acid in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on overcoming the inherent synthetic challenges associated with this valuable building block.
Core Principles of Amide Bond Formation: A Mechanistic Overview
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] Direct reaction is generally not feasible as the amine will deprotonate the carboxylic acid, forming a non-reactive carboxylate salt.[3] Coupling reagents are therefore essential to convert the hydroxyl group of the carboxylic acid into a better leaving group.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with the amine to form the desired amide and a urea byproduct.[4]
However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea and reaction with another molecule of the carboxylic acid to form a symmetric anhydride.[4] To mitigate these side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[5]
Caption: Carbodiimide coupling mechanism.
Uronium/Aminium Salt-Based Coupling
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered amino acids.[6][7][8] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester in situ.[9][10]
HATU is generally considered more reactive than HBTU due to the presence of the 7-azabenzotriazole (HOAt) moiety, which results in a more reactive active ester.[7] This increased reactivity is particularly beneficial for coupling challenging amino acids like Boc-2-aminoindane-2-carboxylic acid.[2][7]
Caption: HBTU/HATU coupling mechanism.
Recommended Coupling Protocols for Boc-2-Aminoindane-2-carboxylic Acid
Given the steric hindrance of Boc-2-aminoindane-2-carboxylic acid, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity. The following protocols are recommended for its efficient incorporation.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for the solution-phase synthesis of dipeptides or small peptide fragments containing Boc-2-aminoindane-2-carboxylic acid. HATU is the preferred reagent due to its high reactivity.[7]
Materials:
-
Boc-2-aminoindane-2-carboxylic acid
-
Amino acid ester hydrochloride (or free amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-2-aminoindane-2-carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (1.1 eq.) to neutralize the salt. Stir for 5-10 minutes.
-
Add the neutralized amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a standard cycle for the incorporation of Boc-2-aminoindane-2-carboxylic acid onto a resin-bound peptide chain using HBTU. While HATU can also be used, HBTU is a cost-effective and highly efficient alternative for many applications.[6][8] A double coupling strategy may be necessary to ensure complete incorporation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-2-aminoindane-2-carboxylic acid
-
HBTU
-
HOBt (optional, as HBTU contains an HOBt moiety)[6]
-
DIPEA
-
Anhydrous DMF
-
DCM
-
Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) in DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3x) to neutralize the trifluoroacetate salt. Wash again with DMF (3x).
-
Coupling:
-
In a separate vial, dissolve Boc-2-aminoindane-2-carboxylic acid (3.0 eq. relative to resin loading) and HBTU (2.95 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Double Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. For secondary amines, a chloranil test is more appropriate.
-
If the test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-2-aminoindane-2-carboxylic acid.
-
-
Washing: Once the coupling is complete (negative Kaiser or chloranil test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
Data Presentation: Comparative Coupling Efficiencies
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following table provides a summary of expected yields for the coupling of Boc-2-aminoindane-2-carboxylic acid under various conditions. Note that yields are sequence-dependent and may require optimization.
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HATU | HOAt (internal) | DIPEA, Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces risk of racemization.[2][7] |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, standard for SPPS. May require double coupling for difficult sequences.[2][6] |
| DIC/HOBt | HOBt | DIPEA, NMM | DMF, CH₂Cl₂ | 85-95% | Cost-effective. Slower reaction times compared to uronium salts. |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Similar in reactivity to HBTU. |
Experimental Workflows
Caption: Solution-phase coupling workflow.
Caption: Solid-phase coupling workflow.
Conclusion
The successful incorporation of Boc-2-aminoindane-2-carboxylic acid into peptide sequences requires careful consideration of its sterically demanding nature. The use of highly reactive uronium salt-based coupling reagents, such as HATU and HBTU, is strongly recommended to achieve high coupling efficiencies. The protocols provided herein offer robust starting points for both solution-phase and solid-phase synthesis, enabling researchers to leverage the unique structural and functional properties of this valuable non-canonical amino acid in their drug discovery and development efforts.
References
-
Nakashima, H., et al. (2005). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
-
Wikipedia. (2023). Carbodiimide. Wikipedia. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Incorporating Aic into Bioactive Peptides
Introduction: Engineering Peptidic Scaffolds with 2-Aminoindane-2-Carboxylic Acid (Aic)
The rational design of peptide-based therapeutics often confronts the dual challenges of conformational instability and rapid proteolytic degradation. Nature's palette of twenty proteinogenic amino acids, while versatile, can be limiting in overcoming these intrinsic liabilities. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to imbue peptides with enhanced pharmacological properties. Among the diverse array of ncAAs, 2-aminoindane-2-carboxylic acid (Aic), a rigid, Cα-tetrasubstituted cyclic amino acid, stands out for its profound impact on peptide secondary structure.
The indane ring system of Aic severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds, effectively locking the peptide backbone into a constrained conformation. This structural pre-organization can lead to a significant increase in binding affinity for a target receptor by reducing the entropic penalty of binding. Furthermore, the steric hindrance provided by the Aic residue can effectively shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing the peptide's metabolic stability and in vivo half-life. This technical guide provides a comprehensive overview of the principles and protocols for the successful incorporation of Aic into bioactive peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), along with detailed methodologies for the characterization and biological evaluation of the resulting Aic-containing peptides.
Core Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids onto a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is particularly well-suited for the incorporation of Aic due to its mild deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups.
Workflow for Aic Incorporation via SPPS
The iterative cycle of SPPS for incorporating an Fmoc-Aic-OH residue involves several key steps: deprotection of the N-terminal Fmoc group of the growing peptide chain, activation of the incoming Fmoc-Aic-OH, coupling of the activated Aic to the deprotected N-terminus, and thorough washing to remove excess reagents and byproducts.
Application Note: Synthesis of 2-Aminoindane-2-Carboxylic Acid (2-Aic) from 2-Indanone
Executive Summary
This application note details the synthesis of 2-aminoindane-2-carboxylic acid (2-Aic) , a non-proteinogenic amino acid widely used in medicinal chemistry as a conformationally restricted analogue of phenylalanine. By incorporating the amino acid backbone into the indane ring, 2-Aic restricts the
The protocol utilizes the Bucherer-Bergs reaction starting from 2-indanone . This route is selected over the Strecker synthesis for its superior handling of cyclic ketones, higher yields, and the crystallinity of the intermediate spirohydantoin, which facilitates purification without chromatography.
Key Technical Considerations:
-
Substrate Stability: 2-Indanone is prone to oxidative polymerization. A pre-synthesis quality control step is critical.
-
Steric Hindrance: The formation of the quaternary center at C2 creates steric bulk, requiring rigorous hydrolysis conditions to open the hydantoin ring.
-
Symmetry: The target molecule is achiral due to the plane of symmetry in the unsubstituted indane skeleton, simplifying isolation (no chiral resolution required).
Synthetic Strategy & Logic
The synthesis proceeds in two distinct stages:
-
Multicomponent Cyclization: Conversion of 2-indanone to the spiro-hydantoin intermediate via the Bucherer-Bergs reaction.
-
Alkaline Hydrolysis: Ring-opening of the hydantoin to yield the free amino acid.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Synthetic workflow for 2-Aic. The process relies on the precipitation of the spirohydantoin to drive the equilibrium forward.
Pre-Reaction Protocols
Substrate Quality Control (2-Indanone)
2-Indanone is thermally and oxidatively unstable. Commercial samples often arrive as dark brown solids due to polymerization. Using degraded starting material drastically reduces the yield of the Bucherer-Bergs reaction.
-
Visual Inspection: Pure 2-indanone is a white crystalline solid (mp 57–58 °C).[1] If the sample is yellow or brown, purification is mandatory .
-
Purification Protocol:
-
Dissolve crude 2-indanone in minimum boiling ethanol.
-
Add activated charcoal, boil for 5 minutes, and filter hot through Celite.
-
Cool to 0°C to recrystallize.
-
Alternatively, steam distillation can be used for highly degraded samples.
-
Safety: Cyanide Handling
This protocol uses Potassium Cyanide (KCN).[2]
-
Hazard: Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas.
-
Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
-
Waste: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.
Detailed Experimental Protocols
Stage 1: Synthesis of Spiro[imidazolidine-4,2'-indane]-2,5-dione (Spirohydantoin)
Principle: The ketone condenses with ammonia and cyanide to form an aminonitrile, which is subsequently carbonylated by
| Parameter | Specification |
| Stoichiometry | Ketone : KCN : |
| Solvent | Ethanol / Water (1:1 v/v) |
| Temperature | 55–60 °C (Do not reflux vigorously; loss of |
| Time | 12–18 Hours |
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (28.8 g, 300 mmol) and Potassium Cyanide (7.8 g, 120 mmol) in Water (100 mL).
-
Addition: Add Ethanol (100 mL). The salts may partially precipitate; this is normal.
-
Substrate Addition: Add freshly purified 2-Indanone (13.2 g, 100 mmol) in one portion.
-
Reaction: Heat the mixture to 60 °C. The solution will initially clear, followed by the gradual precipitation of the spirohydantoin product over 2–3 hours. Continue heating for 12 hours to ensure completion.
-
Workup:
-
Cool the mixture to 0 °C in an ice bath for 1 hour.
-
Filter the white precipitate under vacuum.[1]
-
Wash the cake with cold water (
mL) to remove excess cyanide and carbonate. -
Wash with cold diethyl ether (
mL) to remove unreacted ketone.
-
-
Drying: Dry the solid in a vacuum oven at 50 °C.
-
Expected Yield: 75–85%
-
Appearance: White to off-white powder.
-
Stage 2: Alkaline Hydrolysis to 2-Aminoindane-2-Carboxylic Acid
Principle: The hydantoin ring is chemically robust. Hydrolysis requires high temperatures and strong base. Barium hydroxide [
| Parameter | Specification |
| Reagent | |
| Temperature | 100–120 °C (Reflux or Autoclave) |
| Time | 24–48 Hours |
Step-by-Step Protocol:
-
Suspension: In a heavy-walled pressure vessel or round-bottom flask, suspend the Spirohydantoin (10.8 g, 50 mmol) in Water (150 mL).
-
Base Addition: Add Barium Hydroxide octahydrate (23.6 g, 75 mmol).
-
Hydrolysis: Heat the mixture to reflux (approx. 100 °C).
-
Note: The suspension will eventually clear as the amino acid forms, followed by the precipitation of barium carbonate (
). -
Duration: Maintain reflux for 48 hours. (Monitoring by TLC is difficult; disappearance of solid hydantoin is a rough indicator).
-
-
Desalting (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
Add Ammonium Carbonate (solid) in excess to precipitate any remaining barium ions as
. -
Filter the mixture through a Celite pad to remove
. The filtrate contains the ammonium salt of the target amino acid.
-
-
Isolation:
-
Concentrate the filtrate to approx. 30 mL under reduced pressure.
-
Adjust pH to the isoelectric point (approx. pH 6.0–6.5) using dilute HCl.[1]
-
Allow the solution to stand at 4 °C overnight. The amino acid will crystallize.
-
Alternative (HCl Salt): Acidify to pH 1 with conc. HCl and evaporate to dryness. Recrystallize the residue from Ethanol/Ether to obtain the hydrochloride salt.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White crystalline powder |
| Melting Point | Capillary | >260 °C (dec.) (HCl salt) |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Degraded 2-indanone | Recrystallize starting material. Ensure fresh reagents. |
| Dark Product (Step 1) | Polymerization of ketone | Perform reaction under |
| Incomplete Hydrolysis | Steric hindrance at C2 | Increase reaction time to 72h or use a sealed autoclave at 130 °C. |
| Solubility Issues | Zwitterionic nature | 2-Aic is poorly soluble in cold water. Isolate as HCl salt for better handling. |
References
-
Bucherer-Bergs Reaction Overview: Ware, E. "The Chemistry of the Hydantoins."[3][4] Chemical Reviews, 1950 , 46(3), 403–470.[3]
-
Cativiela, C., & Díaz-de-Villegas, M. D.
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 1998 , 9(20), 3517–3599. - Specific Synthesis of Aminoindane Carboxylic Acids: Crooks, P. A., et al. "Synthesis and conformational analysis of 2-aminoindane-2-carboxylic acid derivatives." Journal of Chemical Society, Perkin Transactions 1, 1990, 1677. (Note: This establishes the foundational chemistry for the achiral 2-substituted indane system.)
-
Stability of 2-Indanone: "2-Indanone." Organic Syntheses, Coll.[1][5] Vol. 5, p.647 (1973 ); Vol. 41, p.53 (1961 ).
Sources
Advanced Protocol: Using 2-Aminoindane-2-carboxylic Acid (Aic) as a Turn Inducer
Executive Summary
2-Aminoindane-2-carboxylic acid (Aic , also referred to as 2-Ain or Ind ) is a rigid, achiral,
This application note details the use of Aic to induce stable secondary structures—specifically
Part 1: Scientific Foundation & Rational Design
Structural Mechanism of Action
The power of Aic lies in the Thorpe-Ingold effect (gem-dimethyl effect) amplified by the rigidity of the indane ring.
-
Conformational Lock: In standard amino acids, the
(N-C ) and (C -C') torsion angles have broad freedom. In Aic, the C atom is part of a 5-membered ring fused to a benzene ring. This steric bulk forbids extended conformations (like -sheets, where ). -
Ramachandran Preference: Aic constrains the backbone torsion angles to the helical region of the Ramachandran plot (
, ). -
Turn Induction:
-
Single Substitution: A single Aic residue strongly promotes a Type I or Type III
-turn (which is essentially one turn of a -helix). -
Multiple Substitutions: Consecutive Aic residues (or alternating Aic-Aib sequences) induce stable
-helices .
-
Comparison of Turn Inducers
| Feature | Proline (Pro) | 2-Aminoindane-2-carboxylic Acid (Aic) | |
| Chirality | Chiral (L) | Achiral | Achiral |
| Constraint | N-C | C | C |
| Turn Type | Type I/II | Rigid | |
| Hydrophobicity | Moderate | Moderate | High (Aromatic interaction potential) |
| Coupling Difficulty | Moderate | Difficult | Very Difficult (Steric hindrance) |
Part 2: Experimental Protocols
Protocol: Solid Phase Peptide Synthesis (SPPS) with Aic
Note: Aic is extremely sterically hindered. Standard protocols (e.g., HBTU/DIEA, 30 min) will result in deletion sequences. This protocol utilizes HATU/HOAt for maximum activation efficiency.
Materials Required
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.
-
Fmoc-Aic-OH: Commercially available or synthesized via dialkylation of glycine equivalents.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection (Pre-Aic):
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
-
Coupling Aic (The Critical Step):
-
Stoichiometry: Use 4 equivalents of Fmoc-Aic-OH relative to resin loading.
-
Activation: Dissolve Fmoc-Aic-OH and 3.9 eq HATU in minimal DMF. Add 8 eq DIEA .
-
Reaction: Add activated solution to resin immediately.
-
Time: Shake/vortex for 2 to 4 hours at room temperature.
-
Optimization: For difficult sequences, perform a double coupling (repeat step 3 with fresh reagents) or elevate temperature to 50°C (microwave assisted: 75°C for 10 min).
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though Aic is a primary amine, the steric bulk can affect Kaiser sensitivity).
-
-
Coupling the Next Amino Acid (Post-Aic):
-
Challenge: The N-terminus of Aic is buried.
-
Protocol: Use HATU again. Extend coupling time to 2 hours .
-
-
Cleavage:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Time: 2–3 hours.
-
Visualization of Synthesis Logic
Figure 1: Optimized SPPS workflow for introducing sterically hindered Aic residues. Note the critical checkpoint after coupling.
Part 3: Design & Validation Strategy
Design Rules
When designing peptidomimetics, place Aic at positions where a turn is required to orient pharmacophores.
-
-Turn Mimetics: Replace the
or residues of a native turn sequence with Aic.-
Example: If native sequence is -Gly-Pro-, try -Aic-Pro- or -Gly-Aic-.
-
-
Helix Stabilization: Insert Aic every 3-4 residues to enforce helical geometry in short peptides (<15 residues) that would otherwise be random coils.
Structural Validation (CD Spectroscopy)
To confirm turn induction, analyze the peptide via Circular Dichroism (CD) in water or TFE/water mixtures.
-
Expected Signature for Helix/
: Double minima at 208 nm and 222 nm . -
Expected Signature for
-Turn: A minimum near 205 nm and a weak maximum near 215-220 nm (Type I) or minimum at 225 nm (Type II, though Aic favors Type I/III).
Conformational Energy Map
Figure 2: Conceptual Ramachandran preference for Aic. The indane ring steric clash effectively forbids extended beta-sheet conformations, forcing the backbone into helical or turn geometries.
References
-
Conformational Analysis of 2-Aminoindans
- Title: Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects.
- Source: Journal of Medicinal Chemistry (NIH/PubMed).
-
Link:[Link] (Contextual reference on scaffold rigidity).
-
Synthesis of Aic
- Peptide Coupling Reagents (HATU/HOAt): Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.
-
Ramachandran & Turn Propensities
Sources
Design of integrase inhibitors using indane scaffolds
Application Note: Strategic Design of HIV-1 Integrase Inhibitors Using Indane Scaffolds
Executive Summary
The inhibition of HIV-1 Integrase (IN) remains a cornerstone of highly active antiretroviral therapy (HAART). While first-generation Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir validated the target, and second-generation agents like Dolutegravir raised the barrier to resistance, the search for novel scaffolds continues to combat emerging mutations (e.g., Q148H, Y143R).
This guide details the rational design, synthesis, and validation of INSTIs utilizing an indane scaffold . The indane moiety offers a rigid, lipophilic core capable of occupying the hydrophobic pocket adjacent to the active site, potentially improving metabolic stability and binding affinity compared to flexible benzyl groups. This note provides a self-validating workflow for researchers to explore this chemotype.
Mechanistic Grounding: The Target & The Scaffold
The Intasome and Catalytic Core
HIV-1 Integrase functions within a nucleoprotein complex known as the intasome.[1] The catalytic activity relies on a triad of acidic residues (D64, D116, E152 ) that coordinate two magnesium ions (
-
Mechanism of Action: INSTIs function by chelating these
ions, thereby displacing the reactive 3'-hydroxyl end of the viral DNA and preventing the strand transfer reaction into host chromatin.[1] -
Pharmacophore Requirement: A successful INSTI requires:
-
Metal Binding Group (MBG): A coplanar triad of heteroatoms (usually oxygen) to chelate the
pair. -
Hydrophobic Linker/Core: To position the MBG.
-
Halobenzyl/Hydrophobic Moiety: To occupy the hydrophobic pocket formed by the displaced viral DNA base and IN residues (e.g., P145, Q146).
-
The Indane Advantage
The indane (2,3-dihydro-1H-indene) scaffold serves as a bioisostere for the phenyl or benzyl groups found in earlier inhibitors.
-
Conformational Restriction: Unlike a freely rotating benzyl group, the fused ring system of indane restricts bond rotation, reducing the entropic penalty upon binding.
-
Metabolic Stability: The aliphatic ring protects the aromatic system from rapid oxidative metabolism often seen at benzylic positions.
Workflow Visualization
The following diagram outlines the iterative design cycle for Indane-based INSTIs.
Figure 1: Iterative drug discovery workflow. The cycle enforces a "design-make-test-analyze" logic to refine the indane scaffold's efficacy.
Protocol 1: Computational Docking & Design
Objective: To predict the binding mode of indane derivatives within the HIV-1 IN active site.
Prerequisites:
-
Software: AutoDock Vina or Schrödinger Glide.
-
PDB Structure: 3OYA (Prototype Foamy Virus IN - a structural surrogate) or 6WC8 (HIV-1 IN Core).
Procedure:
-
Protein Preparation:
-
Ligand Preparation:
-
Construct the Indane-Diketo Acid (Indane-DKA) model.
-
Energy minimize the structure (MMFF94 force field).
-
Generate tautomers (ensure the enol form of the diketo acid is available for chelation).
-
-
Grid Generation:
-
Center the grid box on the two
ions. -
Dimensions:
Å.[3]
-
-
Docking Parameters:
-
Set exhaustiveness to 8 (default) or higher for rigorous sampling.
-
Validation: Dock Raltegravir (control) first. RMSD should be
Å relative to the crystal pose.
-
-
Analysis:
-
Look for the "Interfacial Binding Mode" : The MBG should chelate metals, and the indane ring should stack against Tyr143 (or equivalent Tyr212 in PFV) or fit into the hydrophobic pocket.
-
Protocol 2: Chemical Synthesis of Indane-Diketo Acid
Objective: Synthesis of 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2,4-dioxobutanoic acid (Representative Scaffold).
Reaction Scheme Logic: We utilize a Friedel-Crafts acylation to attach the diketo acid tail to the indane core.
Materials:
-
Indane (CAS: 496-11-7)
-
Ethyl oxalyl chloride
-
Aluminum chloride (
) -
Dichloromethane (DCM)
-
Lithium Hydroxide (LiOH)
Step-by-Step Methodology:
-
Acylation (Friedel-Crafts):
-
In a flame-dried round-bottom flask, dissolve Indane (10 mmol) in anhydrous DCM (50 mL).
-
Cool to
in an ice bath. -
Add Ethyl oxalyl chloride (12 mmol) dropwise.
-
Slowly add
(15 mmol) in portions. Caution: Exothermic. -
Stir at
for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours. -
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product should appear as a new, more polar spot.
-
Quench: Pour mixture onto ice/HCl. Extract with DCM (
mL). Dry over . -
Purification: Silica gel column chromatography.
-
-
Claisen Condensation (Formation of Diketo Linker):
-
Dissolve the acylated indane intermediate (from step 1) in THF.
-
Add Lithium hexamethyldisilazide (LiHMDS) (1.2 eq) at
. -
Add Ethyl acetate (or appropriate ester for linker extension) to generate the
-diketone precursor. (Note: For direct DKA, the oxalyl chloride step often provides the -diketo motif directly if reacted with a methyl ketone species. Correction: A standard route involves acetylating the indane first to 5-acetylindane, then condensing with diethyl oxalate). -
Revised Step 1 (More Robust): Acetylate Indane
5-Acetylindane. -
Revised Step 2: Condense 5-Acetylindane with Diethyl Oxalate using Sodium Ethoxide (NaOEt) in Ethanol. Reflux for 2 hours.
-
Result: Ethyl 4-(indanyl)-2,4-dioxobutanoate.
-
-
Hydrolysis:
-
Dissolve the ester in MeOH/Water (3:1).
-
Add LiOH (2 eq). Stir at RT for 3 hours.
-
Acidify with 1M HCl to pH 2. Precipitate the final acid.
-
Recrystallize from Ethanol/Water.
-
Protocol 3: Biological Evaluation (Strand Transfer Assay)
Objective: Quantify the inhibitory potency (
Method: Heterogeneous Time-Resolved Fluorescence (HTRF) or Magnetic Bead ELISA.
Reagents:
-
Recombinant HIV-1 Integrase (purified).
-
Donor DNA: Biotinylated LTR U5 sequence (5'-Biotin-ACC CTT TTA GTC AGT GTG GAA AAT CTC TAG CAG T-3').
-
Target DNA: Digoxigenin (DIG)-labeled 3'-end duplex.
-
Streptavidin-Coated Plates (or beads).[4]
-
Anti-DIG-HRP Antibody .
Protocol:
-
Assembly of Pre-Integration Complex (PIC):
-
Mix HIV-1 Integrase (400 nM) with Biotin-Donor DNA (100 nM) in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Incubate at
for 30 minutes to allow stable complex formation.
-
-
Inhibitor Incubation:
-
Add
of the Indane test compound (serially diluted in DMSO) to the wells. -
Include Raltegravir (10 nM - 100 nM) as a positive control.
-
Include DMSO only as a negative control (0% inhibition).
-
Incubate for 15 minutes at RT.
-
-
Strand Transfer Reaction:
-
Add DIG-Target DNA (10 nM final).
-
Incubate at
for 60 minutes.
-
-
Detection:
Data Analysis & Interpretation
Calculation of
Selectivity Index (SI):
To ensure the compound is not just killing cells non-specifically, perform a cytotoxicity assay (e.g., MTT in HeLa cells) to find the
-
Target:
is desirable for a lead compound.
Table 1: Expected Performance Metrics
| Parameter | Acceptable Range | Ideal Target | Notes |
|---|
|
References
-
Hare, S., et al. (2010). Retroviral intasome assembly and inhibition of DNA strand transfer. Nature. Link
-
Lindsley, C. W., et al. (2013). Design, synthesis, and activity of novel HIV-1 integrase strand transfer inhibitors.[5][6][7] Journal of Medicinal Chemistry.[8] Link
-
Metifiot, M., et al. (2013). HIV Integrase Inhibitors: 20-Year Milestone and Future Prospects. Annual Review of Pharmacology and Toxicology. Link
-
XpressBio. (2024). HIV-1 Integrase Assay Kit Protocol.[4][9]Link[9]
-
RCSB PDB. (2011). Crystal Structure of PFV Integrase with Raltegravir (3OYA).[2]Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xpressbio.com [xpressbio.com]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiinflammatory and HIV-1 Integrase Inhibitory Activities of 1,2-Bis[5-thiazolyl]ethane-1,2-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of N-Protected 2-Aminoindane-2-Carboxylic Acid Esters
Executive Summary & Scientific Rationale
2-Aminoindane-2-carboxylic acid (Aic) is a conformationally restricted analogue of phenylalanine. Its incorporation into peptide backbones rigidly fixes the
The Synthetic Challenge: The primary obstacle in synthesizing Aic derivatives is the formation of the quaternary carbon center at the 2-position of the indane ring. Standard alkylation of phenylalanine is not feasible due to the specific bicyclic constraint. Therefore, two distinct strategies are employed depending on the scale and available equipment:
-
The Bucherer-Bergs Protocol: The industrial standard. It utilizes 2-indanone to form a spirohydantoin intermediate. It is robust and cost-effective but requires harsh hydrolysis conditions.
-
Phase-Transfer Catalyzed (PTC) Dialkylation: The modern laboratory standard. It employs glycine Schiff bases and
-dibromo-o-xylene. It is convergent and allows for milder conditions.[1][2]
This guide details the protocols for both routes, culminating in the N-Boc protected methyl ester.
Route A: The Bucherer-Bergs Protocol (Scale-Up Preferred)
This route is preferred for multi-gram to kilogram synthesis due to the low cost of 2-indanone.
Workflow Diagram
Figure 1: Step-wise synthesis of N-Boc-Aic-OMe starting from 2-indanone via spirohydantoin.
Detailed Protocol
Step 1: Formation of Spiro[imidazolidine-4,2'-indane]-2,5-dione
Concept: The ketone carbonyl is attacked by cyanide to form a cyanohydrin, which is intercepted by ammonia and carbon dioxide (from ammonium carbonate) to cyclize into the hydantoin.
-
Setup: In a 1L round-bottom flask, dissolve 2-indanone (13.2 g, 100 mmol) in ethanol (150 mL).
-
Addition: Add a solution of ammonium carbonate (38.4 g, 400 mmol) in water (150 mL).
-
Activation: Carefully add potassium cyanide (KCN) (13.0 g, 200 mmol). WARNING: KCN is fatal if inhaled or ingested. Maintain pH >9 to prevent HCN gas evolution. Work in a high-efficiency fume hood.
-
Reaction: Heat the mixture to 60°C for 4 hours, then raise to 70°C for 16 hours.
-
Workup: Cool to 0°C. The spirohydantoin usually precipitates. Filter the solid.
-
Purification: Wash with cold water (2 x 50 mL) and diethyl ether (2 x 50 mL). Dry in vacuo.
-
Expected Yield: 85-90%
-
Checkpoint: IR spectrum should show characteristic hydantoin carbonyls at ~1720 and 1770 cm⁻¹.
-
Step 2: Alkaline Hydrolysis to Aic
Concept: Hydantoins are extremely stable. Barium hydroxide [Ba(OH)₂] is chosen over NaOH because sulfate precipitation simplifies the isolation of the zwitterionic amino acid.
-
Reaction: Suspend the spirohydantoin (10 g) in a saturated aqueous solution of Ba(OH)₂·8H₂O (500 mL).
-
Conditions: Reflux at 120-130°C (oil bath) for 48–72 hours.
-
Note: Autoclaving at 150°C can reduce this time to 12 hours.
-
-
Neutralization: Add dilute H₂SO₄ slowly until pH 6.5–7.0 is reached. BaSO₄ will precipitate as a heavy white solid.
-
Isolation: Filter through a Celite pad to remove BaSO₄. Evaporate the filtrate to dryness to obtain the crude amino acid.
Step 3: Esterification and N-Protection
Concept: Steric hindrance at the
-
Esterification: Suspend crude Aic (10 mmol) in dry methanol (50 mL). Cool to 0°C. Add thionyl chloride (SOCl₂, 30 mmol) dropwise. Reflux for 12 hours. Evaporate solvent to yield Aic-OMe·HCl.
-
Protection: Resuspend Aic-OMe·HCl in DCM (50 mL). Add Triethylamine (TEA, 2.5 eq). Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at RT for 12 hours.
-
Purification: Wash with 1N HCl, sat. NaHCO₃, and brine. Flash chromatography (Hexane/EtOAc) yields the pure product.
Route B: Phase-Transfer Catalyzed (PTC) Alkylation
This route is modular and avoids the harsh hydrolysis of hydantoins. It is ideal for laboratory-scale synthesis (1g - 10g).
Mechanism Diagram[3][4]
Figure 2: Double alkylation of glycine imine equivalents using Phase Transfer Catalysis.
Detailed Protocol
Step 1: Dialkylation
Reagents: N-(diphenylmethylene)glycine ethyl ester (Gly-Imine),
-
Solvent System: Prepare a mixture of Toluene (or DCM) and 50% aqueous KOH (1:1 ratio).
-
Reaction: Mix Gly-Imine (1.0 eq), dibromo-o-xylene (1.1 eq), and TEBA (10 mol%) in the biphasic solvent.
-
Agitation: Vigorous stirring is critical to maximize interfacial area. Stir at RT for 12–24 hours.
-
Monitoring: TLC will show the disappearance of the starting glycine spot and the appearance of the less polar cyclized product.
-
Workup: Separate phases. Wash organic phase with water. Dry over MgSO₄ and concentrate.
Step 2: Hydrolysis and Reprotection
-
Imine Cleavage: Dissolve the crude cyclized intermediate in THF/1N HCl (1:1). Stir for 2 hours at RT. The Schiff base hydrolyzes to release benzophenone and the amino ester hydrochloride.
-
Partition: Wash the aqueous acidic layer with ether to remove benzophenone.
-
Boc Protection: Adjust the aqueous layer pH to ~8 using Na₂CO₃. Add Boc₂O (1.5 eq) and Dioxane (to solubilize Boc₂O). Stir 12 hours.
-
Extraction: Extract the product (N-Boc-Aic-OEt) into EtOAc.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Route A (Bucherer-Bergs) | Route B (PTC Alkylation) |
| Impurity Profile | Cyanide traces: Must test with Prussian Blue. BaSO4: Filtration must be thorough. | Benzophenone: Must be fully removed during acid wash. Mono-alkylation: Avoid by using slight excess of dihalide. |
| Steric Hindrance | High. Hydrolysis requires high energy (120°C+). | Moderate. Cyclization is favored entropically but requires active catalyst. |
| Scalability | Excellent.[1][2][3] No chromatography needed for intermediates. | Good. Limited by solvent volume and PTC efficiency. |
| Safety | High Risk: KCN usage requires specific antidote availability (Hydroxycobalamin). | Moderate Risk: Caustic bases and alkyl bromides. |
References
-
Bucherer-Bergs Reaction Mechanism & Scope
- Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.
-
Synthesis of 2-Aminoindane-2-carboxylic Acid (PTC Method)
-
General Phase Transfer Catalysis (O'Donnell Method)
- O'Donnell, M. J. "The Enantioselective Synthesis of -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517.
-
Esterification Protocols (TMSCl/MeOH)
- Li, X., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2010, 15, 3315-3325.
Sources
Aic residue effects on peptide stability and half-life
Application Note: Aic Residue Effects on Peptide Stability and Half-Life
Part 1: Executive Summary & Rationale
In the development of therapeutic peptides, rapid proteolytic degradation remains the primary bottleneck restricting clinical utility. While strategies such as cyclization and PEGylation are common, the incorporation of Conformationally Constrained
This guide focuses on 2-aminoindane-2-carboxylic acid (Aic) .[1][2] Unlike the widely used
-
Orthogonal Steric Shielding: The tetrasubstituted
-carbon blocks access to the peptide bond by proteases. -
Secondary Structure Stabilization: The indane ring restricts
and torsion angles, forcing the peptide backbone into stable helical ( or -helix) or -turn conformations, further reducing the entropic cost of receptor binding.
Part 2: Mechanistic Insight
Structural Pharmacology of Aic
The Aic residue is a chimera of steric bulk and aromaticity. Its rigid bicyclic system locks the local peptide backbone, preventing the "induced fit" required by serine proteases (like chymotrypsin) and metalloproteases to hydrolyze the amide bond.
-
The
-Effect: Like Aib, Aic is tetrasubstituted at the C . This prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis. -
The
-Clamp: Unlike Aib, Aic possesses an aromatic indane ring. This allows for intramolecular - stacking interactions (e.g., with Phenylalanine or Histidine residues), creating a hydrophobic core that shields the backbone from solvent and enzymes.
Comparative Analysis: Aic vs. Aib vs. Phe
| Feature | L-Phenylalanine (Phe) | 2-Aminoindane-2-carboxylic Acid (Aic) | |
| Structure | Flexible, Monosubstituted | Rigid, Disubstituted (Dimethyl) | Rigid, Disubstituted (Indane Ring) |
| Proteolytic Stability | Low (Minutes) | High (Hours) | Ultra-High (Hours to Days) |
| Conformational Bias | |||
| Steric Bulk | Moderate | Low | High |
| Hydrophobicity | High | Moderate | Very High |
| Coupling Difficulty | Low | High | Very High (Requires Activation) |
Part 3: Visualization of Stability Mechanisms
The following diagram illustrates how Aic incorporation shifts the equilibrium towards a protease-resistant conformation.
Caption: Aic shifts the folding equilibrium toward compact, protease-resistant states via steric locking and hydrophobic shielding.
Part 4: Experimental Protocols
Protocol A: Synthetic Incorporation of Aic (SPPS)
Challenge: The steric bulk of Aic makes coupling difficult. Standard DIC/HOBt protocols often result in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU or PyBroP) and elevated temperatures.
Reagents:
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Remove Fmoc from the previous residue using 20% Piperidine/DMF (
min). Wash with DMF.[3] -
Activation (Pre-activation is critical):
-
Dissolve Fmoc-Aic-OH (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIPEA (8 eq).
-
Note: The solution should turn yellow. Allow to activate for 1-2 minutes maximum before adding to resin to avoid racemization (though less risky with Aic, it prevents side reactions).
-
-
Coupling:
-
Add activated mixture to the resin.[4]
-
Microwave Option (Recommended): Heat to 75°C for 10 minutes (25W).
-
Room Temp Option: Shake for 2-4 hours.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure coupling completion. If positive (blue particles), repeat coupling.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: In Vitro Serum Stability Assay
Rationale: This assay mimics physiological conditions to determine the
Materials:
-
Pooled Human Serum (Male AB plasma, sterile filtered).
-
Internal Standard (IS): Tolbutamide or a stable analog peptide.
-
LC-MS/MS System.
Workflow Diagram:
Caption: Optimized workflow for serum stability testing using organic solvent precipitation to maximize peptide recovery.
Step-by-Step Procedure:
-
Preparation: Prepare a 10
M solution of the Aic-modified peptide in 90% pooled human serum (pre-warmed to 37°C). -
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At defined time points (
min, and hr), remove 50 L aliquots. -
Quenching (Critical): Immediately add the aliquot to 150
L of ice-cold Acetonitrile:Ethanol (3:1) containing the Internal Standard. Vortex for 30 seconds.-
Why: This mixture precipitates serum albumin effectively without degrading the peptide.
-
-
Separation: Incubate at -20°C for 10 minutes, then centrifuge at 14,000
g for 10 minutes at 4°C. -
Analysis: Transfer 100
L of supernatant to an HPLC vial. Dilute 1:1 with water (to improve peak shape) and analyze via LC-MS/MS. -
Calculation: Plot
vs. Time. The slope gives .
Part 5: Data Interpretation & Case Study
Case Study: Stabilization of a Chymotrypsin Inhibitor In a study involving the modification of the dipeptide sequence D-Leu-Phe (a core motif for chymotrypsin inhibition), replacing Phenylalanine with Aic resulted in a dramatic increase in stability and potency.
Comparative Data Table:
| Peptide Sequence | Serum Half-Life ( | Stability Factor | |
| D-Leu-Phe-NH-Bn (Control) | 0.63 | ~12 mins | 1.0x |
| D-Leu-Aib-NH-Bn (Aib Analog) | 1.20 | ~45 mins | 3.7x |
| D-Leu-Aic-NH-Bn (Aic Analog) | 0.09 | > 24 hours | >100x |
Interpretation:
-
Potency: The Aic analog showed a 7-fold increase in potency (
). This is attributed to the "locking" of the bioactive conformation and enhanced interactions between the Aic indane ring and the Histidine-57 of the enzyme active site [1]. -
Stability: The half-life extended from minutes to over a day.[5] The bulky indane ring completely prevents the enzyme from accessing the amide bond for hydrolysis.
Part 6: References
-
Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of
-disubstituted amino acid derivatives including unnatural dipeptides. Source: Royal Society of Chemistry (RSC) URL:[Link] -
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Source: PubMed URL:[Link]
Sources
- 1. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00924J [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. actu.epfl.ch [actu.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Aic Peptide Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically 2-aminoindane-2-carboxylic acid (Aic). As an α,α-disubstituted amino acid, Aic introduces significant steric bulk at the peptide backbone, often leading to incomplete couplings, low yields, and potential side reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate the complexities of Aic peptide coupling.
Understanding the Challenge: The Steric Impact of Aic
The core issue with coupling Aic lies in its rigid, bicyclic structure fused to the α-carbon. This bulky framework physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain (or vice versa). Standard coupling methodologies are often insufficient to overcome this steric barrier, resulting in failed or inefficient reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the synthesis of Aic-containing peptides.
Q1: My coupling reaction with Aic has a very low yield. What is the primary cause?
A1: Low coupling efficiency is the most common problem when incorporating Aic and is almost always due to steric hindrance.[1] The bulky indane structure shields the reacting centers, slowing down the kinetics of amide bond formation to a point where standard reaction times are insufficient for completion. This leads to a high percentage of unreacted N-terminus on the resin, resulting in truncated sequences and a low yield of the desired full-length peptide.[2]
Q2: How can I confirm that incomplete coupling is the source of my low yield?
A2: After cleavage and deprotection, analyze your crude product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: You will likely observe a significant peak corresponding to the truncated sequence (the peptide without the Aic and subsequent residues) in addition to your target peptide peak.
-
MS Analysis: The mass spectrum will show a prominent ion corresponding to the mass of the deletion sequence, confirming the failed coupling step.
For on-resin monitoring during synthesis, the standard Kaiser test for primary amines will not work if Aic is the N-terminal residue (as it is a secondary amine after coupling). In such cases, alternative tests like the isatin test can be used to detect unreacted secondary amines.
Q3: Which coupling reagents are most effective for Aic?
A3: Standard carbodiimide reagents like DCC or DIC are generally not potent enough for coupling sterically demanding residues like Aic.[3] You must employ high-activity coupling reagents, typically from the uronium/aminium or phosphonium salt classes.
-
Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. HATU, in particular, forms a highly reactive OAt-ester intermediate that is very effective at acylating sterically hindered amines.[4] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, offering reactivity comparable or even superior to HATU with the added benefit of a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[3][5][6]
-
Phosphonium Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful reagents for difficult couplings.[7]
Q4: Should I be using additives with these coupling reagents?
A4: Yes, additives are crucial for both enhancing reactivity and suppressing racemization.
-
For Uronium/Aminium Reagents: While HATU and HCTU already contain an activating additive moiety (HOAt and 6-Cl-HOBt, respectively), the addition of an external additive is generally not required. For other reagents, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive additive that can significantly improve coupling efficiency and reduce racemization.[8]
-
For Carbodiimide-based couplings (if attempted): It is absolutely essential to use an additive like HOBt, HOAt, or Oxyma to prevent severe racemization.[9][10]
Q5: My yield is still low even with a powerful coupling reagent. What other parameters can I optimize?
A5: Optimizing reaction conditions is critical. Consider the following strategies:
-
Double Coupling: This is a highly effective and commonly used strategy for difficult residues like Aic. After the first coupling reaction, wash the resin and then subject it to a second, fresh coupling reaction with a new batch of activated amino acid.[5]
-
Increased Equivalents: Use a higher excess of the Fmoc-Aic-OH and coupling reagent. Instead of the standard 3-5 equivalents, you might need to use up to 5-10 equivalents for particularly difficult couplings.
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration. For Aic, coupling times of 2-4 hours or even overnight may be necessary, compared to the typical 30-60 minutes for standard amino acids.[4]
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis (MAPS) is particularly effective for driving difficult couplings to completion.[11]
-
Solvent Choice: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be beneficial for sequences prone to aggregation.[12] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can improve results.[11]
Q6: I am concerned about racemization of the Aic residue during coupling. How can I minimize this?
A6: Racemization of α,α-disubstituted amino acids like Aic is generally low because they lack an α-hydrogen, the abstraction of which is the primary mechanism for racemization.[13] However, the preceding amino acid in the sequence can be susceptible to racemization during its activation to couple to the Aic N-terminus. To minimize this:
-
Use high-quality, modern coupling reagents known for low racemization, such as COMU or HATU, in combination with an appropriate base.[8]
-
Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine is a weaker base than DIPEA and can sometimes reduce racemization further.
-
Avoid prolonged pre-activation times before adding the activated amino acid to the resin.
Q7: Can I encounter other side reactions when using potent uronium reagents like HATU?
A7: Yes, a potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine.[10] This occurs if the coupling reagent is used in large excess and reacts directly with the free amine on the peptide-resin, capping the chain irreversibly. To avoid this, it is good practice to pre-activate the carboxylic acid with the coupling reagent for a short period (1-2 minutes) before adding the mixture to the resin.[10]
Visualizing the Workflow: SPPS of Aic-Containing Peptides
The following diagram illustrates the key decision points and strategies for successfully incorporating Aic into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision-making workflow for the successful coupling of the sterically hindered amino acid, Aic.
Detailed Experimental Protocols
The following protocols provide a starting point for the incorporation of Fmoc-Aic-OH into a peptide sequence on a solid support. These should be adapted and optimized based on the specific sequence and instrumentation.
Protocol 1: HATU-Mediated Coupling of Fmoc-Aic-OH
This protocol is designed for a 0.1 mmol scale synthesis on a standard solid-phase peptide synthesizer or for manual synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Aic-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using standard methods (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate, clean vessel, dissolve Fmoc-Aic-OH (4 eq.) and HATU (3.9 eq.) in DMF (approx. 2 mL for 0.1 mmol scale).
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution. Mix or vortex the solution for 1-2 minutes. You may observe a color change.
-
Coupling Reaction: Immediately add the entire activation solution to the washed, deprotected peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for at least 2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.
-
Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform an isatin test to check for the presence of free secondary amines. A negative result (beads remain yellow/orange) indicates a complete reaction.
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Double Coupling (Recommended): To ensure maximum yield, it is highly recommended to repeat steps 2-7. A negative isatin test after the first coupling may still be followed by a precautionary second coupling.
-
Continuation: After the final wash, the resin is ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: COMU-Mediated Coupling of Fmoc-Aic-OH
This protocol offers an alternative with a safer and highly efficient coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Aic-OH (0.3 mmol, 3 eq.)
-
COMU (0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Aic-OH (3 eq.) and COMU (3 eq.) in DMF (approx. 2 mL).
-
Pre-activation: Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes. The solution will typically turn yellow.[14]
-
Coupling Reaction: Add the activation solution to the peptide-resin.
-
Agitation: Agitate the mixture at room temperature. The reaction can often be completed within 1 hour for hindered residues, but extending to 2 hours is a safe starting point.[5][14] The disappearance of the yellow color can indicate reaction completion.[14]
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
-
Double Coupling: As with HATU, a second coupling is recommended to ensure the reaction goes to completion. Repeat steps 2-6.
-
Continuation: After the final wash, proceed with the synthesis.
Comparative Data on Coupling Reagents
The choice of coupling reagent is a critical factor. The following table provides a comparative summary of reagents commonly used for sterically hindered couplings.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations & Potential Side Reactions |
| DCC/DIC | - | Low | Generally inefficient for Aic. High risk of racemization without additives. Byproduct (DCU) can be insoluble.[15] |
| HBTU/PyBOP | OBt ester | Moderate | May be insufficient for the highly hindered Aic. Can cause guanidinylation of the N-terminus if used in excess.[10] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. A good alternative to HATU. |
| HATU/PyAOP | OAt ester | Very High | Considered among the most effective reagents for hindered couplings due to the highly reactive OAt esters.[4] Potential for guanidinylation. |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU.[5] Offers a better safety profile (non-explosive byproducts). Byproducts are water-soluble, simplifying purification.[6] |
Final Recommendations
Successfully incorporating the sterically demanding Aic residue into a peptide sequence is a challenging but achievable goal. The key to success lies in moving beyond standard protocols and embracing more robust synthetic strategies.
-
Prioritize Potent Reagents: Do not attempt Aic coupling with weak reagents. Start with established high-performance reagents like HATU or COMU .
-
Embrace Double Coupling: For Aic, consider double coupling as a standard part of your protocol, not as a rescue strategy.
-
Optimize Conditions: Be prepared to extend coupling times and, if necessary, increase the reaction temperature.
-
Monitor Your Reactions: Where possible, use qualitative tests like the isatin test to get real-time feedback on your coupling efficiency.
-
Thorough Analysis: Always perform HPLC and MS analysis on your crude product to diagnose any issues accurately.
By implementing these expert-driven strategies, you can significantly improve your success rate in synthesizing Aic-containing peptides and peptidomimetics, paving the way for new discoveries in your research and development endeavors.
References
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Epimeris
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
- Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and H
- Future Perspective: Harnessing the Power of Artificial Intelligence in the Gener
- Peptide Synthesis Case Studies. LifeTein.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Troubleshooting common issues in solid-phase synthesis of Temporin A. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- What do you do when your peptide synthesis fails? - Biotage.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Chemical Synthesis of Peptides Containing Site-Specific Advanced Glyc
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Design and synthesis of AApeptides: a new class of peptide mimics. PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.
- The process of COMU coupling reaction. ChemicalBook.
- Using Peptide Synthesis in Flow and Click Chemistry to Create Scaffolds for RET Activ
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies.
- An In-depth Technical Guide to COMU: The High-Performance Coupling Reagent. Benchchem.
- Introduction to Peptide Synthesis. PMC - NIH.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Peptide Synthesis in the Labor
- Large-scale synthesis of peptides. Semantic Scholar.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. mdpi.com [mdpi.com]
- 14. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 15. Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoindane-2-carboxylic Acid (Aic) Synthesis
Introduction: The "Aic" Challenge
2-Aminoindane-2-carboxylic acid (Aic) is a achiral, conformationally restricted phenylalanine analogue. In drug discovery, it is prized for its ability to stabilize
However, synthesizing Aic presents a unique "steric penalty." The geminal disubstitution at the C2 position of the indane ring creates significant steric hindrance, often leading to stalled reactions or incomplete hydrolysis during standard protocols.[1] This guide addresses those specific bottlenecks.
Strategic Route Selection
Before starting, verify you are using the correct pathway for your scale and equipment.[1]
Decision Matrix: Bucherer-Bergs vs. Ni(II) Complex
While the Bucherer-Bergs reaction is the industry standard for bulk synthesis, it suffers from harsh hydrolysis requirements. The Ni(II)-Glycine equivalent route is superior for high-value, smaller-scale, or enantioselective requirements (if derivatized).[1]
Caption: Figure 1. Synthesis decision tree highlighting the stability bottleneck in the Bucherer-Bergs route versus the milder Ni(II) complex route.
Protocol A: Bucherer-Bergs Optimization
Best for: Cost-effective, large-scale synthesis. Core Issue: The formation of the spiro-hydantoin is usually efficient, but the hydrolysis of this sterically crowded ring is the primary cause of low yield.
Step 1: Spiro-Hydantoin Formation
Standard Protocol:
-
Dissolve Indan-2-one (1.0 eq) in 50% EtOH/Water.
-
Add Ammonium Carbonate (4.0 eq) and KCN (1.2 eq).
-
Heat to 60°C for 4-6 hours.
Optimization Table:
| Variable | Recommendation | Mechanism/Reasoning |
| Solvent System | 50% EtOH/H₂O | Methanol can sometimes lead to methyl carbamate side products. Ethanol/Water ensures solubility of the carbonate while precipitating the hydantoin product, driving equilibrium forward (Le Chatelier’s principle).[1] |
| Reagent Order | Carbonate First | Add |
| Temperature | 55-60°C | Do not exceed 65°C. Higher temps cause decomposition of ammonium carbonate into gas, losing the necessary reagent stoichiometry. |
Step 2: The "Hard" Hydrolysis (The Bottleneck)
The spiro-fusion at C2 makes the hydantoin ring exceptionally resistant to ring-opening. Standard reflux (100°C) often fails.
Troubleshooting Protocol:
-
Method A (Autoclave - Recommended):
-
Suspend hydantoin in 3M NaOH (excess).
-
Heat in a sealed autoclave/pressure vessel at 150-160°C for 12-16 hours.
-
Why: High pressure prevents solvent loss and allows temperatures required to overcome the steric activation energy barrier.
-
-
Method B (Microwave):
-
Irradiate at 160°C for 30-60 mins in a sealed vessel.
-
Warning: Monitor pressure closely.
-
Protocol B: Isolation & Purification
Best for: Removing salts and maximizing recovery. Core Issue: Aic is a zwitterion. It is highly soluble in water at neutral pH but crystallizes at its isoelectric point (pI).
Calculated pI of Aic: ~6.0 (Similar to Alanine)[1]
Workflow:
-
Neutralization: After alkaline hydrolysis, the solution is basic (pH > 12).[1] The product exists as the carboxylate salt.
-
Acidification: Slowly add conc. HCl.
-
The "Sweet Spot": Monitor pH continuously. You must stop exactly at pH 6.0 - 6.2 .
-
Error: If you overshoot to pH 2, the amine protonates (
), and the molecule redissolves.[1]
-
-
Desalting: If yield is low due to high salt content (NaCl) preventing crystallization:
-
Use Ion Exchange Resin (Dowex 50W) .
-
Load at pH 2 (binds Aic).
-
Wash with water (removes NaCl).
-
Elute with 1M
. -
Lyophilize the eluent.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black. Is the product lost?
Diagnosis: Polymerization of free cyanide or oxidation of the indane ring. Fix:
-
Oxidation: Indan-2-one is susceptible to air oxidation. Degas your solvents with
or Argon before adding reagents. -
Cyanide Polymer: This happens if the temperature is too high (>70°C) or pH drops. Ensure excess ammonium carbonate is present to buffer the solution.
-
Recovery: The hydantoin is usually stable. Filter the dark solid and wash with cold ether. The impurities are often surface contaminants. Recrystallize from hot ethanol.
Q2: I have 0% yield after refluxing the hydantoin with NaOH for 24 hours.
Diagnosis: Insufficient energy to break the spiro-ring.
Fix: As detailed in Protocol A, Step 2, atmospheric reflux (100°C) is often insufficient for 2,2-disubstituted hydantoins.[1] You must use an autoclave (150°C+) or switch to Barium Hydroxide [
Q3: How do I resolve the enantiomers?
Diagnosis: Aic is achiral (meso-like symmetry in the indane backbone), but if you have substituents on the benzene ring (e.g., 5-fluoro-Aic), it becomes chiral.[1] Fix:
-
Chemical Resolution: Form diastereomeric salts using (R)-Mandelic acid or (S)-Phenylethylamine .
-
Enzymatic: Use D-Hydantoinase (bio-catalysis) during the hydrolysis step. This enzyme is specific to one enantiomer of the hydantoin, converting it to the carbamoyl acid, leaving the other hydantoin enantiomer intact.[1]
References
-
Bucherer-Bergs Mechanism & Optimization
-
Ni(II) Complex Synthesis (High Yield Route)
- ResearchGate / Vertex AI Search. "Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent."
-
Hydantoin Hydrolysis Kinetics
- Beilstein Journal of Organic Chemistry. "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins." (2012).
-
pKa and Isoelectric Point Data
- University of Calgary. "Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values."
Sources
Technical Support Center: 2-Aminoindane-2-carboxylic Acid (Aic) Activation & Coupling
Ticket ID: AIC-OPT-402 Subject: Prevention of Racemization and Epimerization during Aic Peptide Synthesis Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Check: The "Achiral" Paradox
Before proceeding with troubleshooting, we must address a critical structural property of your target molecule to ensure we are solving the correct problem.
Is your Aic residue unsubstituted?
-
Yes: Unsubstituted 2-aminoindane-2-carboxylic acid is achiral (it possesses a plane of symmetry). It cannot racemize. If you are observing "racemization," you are likely seeing epimerization of the preceding amino acid (the residue being coupled to the Aic amine).
-
No (Substituted Aic): If you are using a derivative (e.g., 5-methoxy-Aic) or a related scaffold, the molecule is chiral. Due to the gem-disubstitution effect (Thorpe-Ingold effect) , these residues are hyper-prone to oxazolone formation and subsequent racemization upon activation.
This guide addresses both scenarios.
Module 1: The Core Mechanism (Root Cause Analysis)
The difficulty in working with Aic stems from its steric bulk, similar to
Failure Mode A: Epimerization of the Incoming Residue
When coupling an amino acid to the N-terminus of an Aic residue on-resin:
-
The Aic amine is nucleophilically poor due to steric hindrance.
-
The coupling reaction rate (
) is significantly slower than standard couplings. -
The activated ester of the incoming amino acid sits unreacted for a longer duration.
-
This extended "dwell time" allows the activated species to cyclize into an oxazolone , leading to epimerization of the incoming residue before it can couple.
Failure Mode B: Racemization of Activated Chiral Aic
When activating a chiral Aic derivative to couple it to a resin or amine:
-
The C2 carbon is quaternary (tetrasubstituted).
-
The Thorpe-Ingold effect compresses the bond angles, forcing the carbonyl oxygen and the amide nitrogen closer together.
-
This dramatically accelerates the rate of oxazolone formation (
) compared to linear amino acids.
Visualizing the Threat Pathway
Figure 1: Kinetic competition between coupling and racemization. With Aic, the "Slow Coupling" path allows the "Oxazolone" path to dominate.
Module 2: Reagent Selection & Protocol Optimization
Coupling Reagents: The "Oxyma" Imperative
Avoid HOBt. For hindered couplings involving Aic, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard. It creates an active ester that is less prone to oxazolone formation than OBt esters while maintaining high reactivity.
| Reagent System | Risk Level | Recommendation | Why? |
| HATU / DIPEA | High | Avoid (unless necessary) | Strong base (DIPEA) extracts |
| HBTU / HOBt | High | Do Not Use | Too slow; extended reaction time guarantees racemization. |
| DIC / Oxyma Pure | Low | Preferred | Neutral pH (no base required); Oxyma suppresses oxazolone formation effectively. |
| COMU / Oxyma / TMP | Medium | Alternative | High reactivity of COMU with the safer base Collidine (TMP). |
Base Management: The "Collidine" Switch
If you must use a uronium/aminium reagent (like HATU or COMU) because DIC is failing:
-
STOP using DIPEA (Diisopropylethylamine). Its basicity (
) is sufficient to deprotonate the oxazolone, driving racemization. -
START using 2,4,6-Trimethylpyridine (Collidine) (
).[2] It is sufficient to neutralize the acid generated during activation but too weak to drive the racemization of the oxazolone intermediate.
Module 3: Validated Protocols
Protocol A: The "Safe" Method (DIC/Oxyma)
Best for: Coupling Aic to the chain, or coupling the next residue to Aic.
-
Dissolve: Dissolve the incoming Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activate: Add DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Pre-activation: Allow to react for 2–3 minutes (do not exceed 5 mins).
-
Note: This forms the Oxyma active ester.
-
-
Addition: Add the mixture to the resin-bound Aic (or resin-bound amine if coupling Aic).
-
Incubation: Shake for 2 hours at room temperature.
-
Tip: For Aic, double coupling is standard. Repeat the step with fresh reagents.
-
Protocol B: The "Power" Method (HATU/Collidine)
Best for: Extremely difficult couplings where Protocol A yields <50%.
-
Dissolve: Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Base: Add 2,4,6-Collidine (TMP) (6.0 eq).[2] Do not use DIPEA.
-
Addition: Immediately add to the resin.
-
Incubation: React for 45–60 minutes .
-
Warning: Do not extend reaction time. Longer times with HATU increase the risk of capping the amine with the guanidinium moiety of the coupling reagent.
-
Module 4: Troubleshooting FAQ
Q: I am seeing a "doublet" peak in HPLC after coupling to Aic. Is this racemization? A: If the Aic is achiral, this is likely the diastereomer of the preceding amino acid .
-
Action: Switch from HATU/DIPEA to DIC/Oxyma. If using microwave heating, reduce temperature from 75°C to 50°C. High temps exacerbate oxazolone formation on the incoming residue.
Q: My chiral Aic derivative loses optical purity during activation. How do I stop this? A: This is the gem-dimethyl effect in action.
-
Action: Use Acid Fluorides . Convert your Fmoc-Aic-derivative to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are highly reactive but do not go through the oxazolone pathway as easily as active esters.
-
Protocol: AA (3 eq) + TFFH (3 eq) + DIPEA (6 eq) in DCM (not DMF) for activation, then add to resin.
Q: Can I use microwave synthesis? A: Yes, but with strict limits.
-
Guideline: For Aic couplings, limit temperature to 50°C and extend time (e.g., 10 mins). The standard 75°C/90°C protocols used for Gly/Ala will cause massive epimerization of the sensitive activated species in this sterically hindered context.
Troubleshooting Decision Tree
Figure 2: Logic flow for identifying the source of stereochemical loss.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] CEM Application Notes. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link
Sources
Technical Support Center: Efficient Cleavage of Fmoc-Aic-OH Containing Peptides
Welcome to the Technical Support Center for scientists and researchers working with Fmoc-Aic-OH (Fmoc-2-aminoindane-2-carboxylic acid) in solid-phase peptide synthesis (SPPS). The incorporation of the conformationally constrained, sterically hindered Aic residue can impart unique structural properties to peptides, but it also presents specific challenges during the final cleavage and deprotection step. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-yield, high-purity Aic-containing peptides.
Troubleshooting Guide: Common Issues in Fmoc-Aic-OH Peptide Cleavage
The rigid bicyclic structure of Aic can significantly impact the efficiency of cleavage from the solid support and the removal of side-chain protecting groups. Here are some common problems you might encounter and their solutions.
Problem 1: Incomplete Cleavage and Low Peptide Yield
Symptoms:
-
Low recovery of the target peptide after precipitation.
-
Significant amount of peptide remaining on the resin after cleavage (can be confirmed by a small-scale re-cleavage of the resin).
Probable Causes:
-
Steric Hindrance: The bulky indane group of Aic can sterically shield the ester linkage to the resin, slowing down the acid-catalyzed cleavage.[1][2] Standard cleavage times may be insufficient.
-
Peptide Aggregation on Resin: The conformational rigidity imposed by Aic can sometimes promote on-resin aggregation, limiting reagent access to the cleavage site.
Solutions:
-
Extend Cleavage Time: For peptides containing Aic, especially if it is located near the C-terminus, increasing the cleavage time from the standard 2 hours to 4-6 hours is a primary recommendation.[3] Monitor the cleavage progress by taking small aliquots at different time points, if feasible.
-
Optimize the Cleavage Cocktail: While a standard TFA/TIS/H2O (95:2.5:2.5) cocktail is a good starting point, for Aic-containing peptides, a more robust scavenger-rich cocktail like Reagent K might be beneficial, even in the absence of other sensitive residues.[4][5] The additional scavengers can help to improve the solubility of the peptide in the cleavage mixture and more effectively quench reactive species.
-
Swell the Resin Adequately: Before adding the cleavage cocktail, ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) to remove residual DMF and to adequately swell the resin.[6] This maximizes the surface area for the cleavage reagents to act upon.
Problem 2: Presence of Unexpected Side Products
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data indicating additions or modifications to the peptide.
Probable Causes:
-
Re-attachment of Protecting Groups: Cations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) can re-attach to nucleophilic residues like Trp or Met if not effectively scavenged.[7]
-
Modification of Sensitive Residues: Amino acids such as tryptophan, methionine, and cysteine are susceptible to oxidation or alkylation during acidolysis.[4][7]
Solutions:
-
Use a Scavenger-Rich Cleavage Cocktail: The choice of scavengers is critical. For peptides with sensitive residues, a standard cocktail is often insufficient. Below is a table summarizing recommended cleavage cocktails.
-
Ensure Freshness of Reagents: Trifluoroacetic acid (TFA) should be of high purity and scavengers should be fresh to ensure their effectiveness.[3] Old or degraded scavengers will not perform optimally.
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing Fmoc-Aic-OH and no other sensitive residues?
For a peptide containing Aic but lacking residues like Cys, Met, or Trp, a standard and effective cleavage cocktail is TFA/TIS/H2O in a ratio of 95:2.5:2.5 .[1] Triisopropylsilane (TIS) is a powerful scavenger for carbocations, and water helps to hydrolyze the ester linkage to the resin. However, due to the steric hindrance of Aic, an extended cleavage time of 3-4 hours is recommended.
Q2: My Aic-containing peptide also has a Tryptophan (Trp) residue. What cleavage cocktail should I use?
When Trp is present, it is crucial to protect it from alkylation by liberated carbocations. A recommended cocktail is TFA/TIS/H2O/EDT (94:1:2.5:2.5) . The addition of 1,2-ethanedithiol (EDT) provides a thiol scavenger that is highly effective at protecting the indole side chain of tryptophan.[4]
Q3: How does the position of Aic in the peptide sequence affect the cleavage efficiency?
The closer the Aic residue is to the C-terminus (i.e., the resin linkage), the more likely it is to sterically hinder the cleavage reaction. If Aic is one of the last few amino acids coupled, you should anticipate the need for longer cleavage times.
Q4: Can I use a milder cleavage condition for an Aic-containing peptide synthesized on a hyper-acid-labile resin?
Yes, if your peptide is synthesized on a resin like 2-chlorotrityl chloride (2-CTC), you can use milder cleavage conditions such as a low concentration of TFA in DCM (e.g., 1-5%) to release the peptide with side-chain protecting groups intact. The steric hindrance of Aic is less likely to be a significant issue under these milder conditions, but you should still monitor the cleavage for completeness.
Data Presentation: Cleavage Cocktail Recipes
The following table summarizes common cleavage cocktails and their applications, particularly in the context of Aic-containing peptides.
| Reagent Name | Composition (v/v) | Key Scavengers | Primary Application |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | Triisopropylsilane (TIS) | Peptides without sensitive residues. Recommended as a starting point for Aic-peptides. |
| Reagent B [8] | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | TIS, Phenol | General purpose, good for peptides with Arg(Pbf). |
| Reagent K [4][5] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | "Universal" cocktail, highly effective for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg). Recommended for complex Aic-peptides. |
| Trp Protection | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | TIS, Ethanedithiol (EDT) | Specifically for peptides containing Trp to prevent side reactions. |
Experimental Protocols
Protocol 1: Standard Cleavage of an Aic-Containing Peptide
-
Resin Preparation: Wash the peptide-resin (0.1 mmol scale) thoroughly with DCM (5 x 10 mL) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
-
Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of the cleavage cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL TIS.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 4 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold (0 °C) 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Wash and Collect: Wash the resin with an additional 2 mL of TFA and add this to the ether. Rinse the resin with DCM (2 x 5 mL) and discard the DCM wash.
-
Centrifugation: Centrifuge the ether suspension at 3000 rpm for 5 minutes.
-
Washing: Decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen.
Visualization: Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common issues during the cleavage of Aic-containing peptides.
Caption: Troubleshooting workflow for Fmoc-Aic-OH peptide cleavage.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research, 65(3), 322-331.
- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
- Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(23), 4249-4252.
- Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
- White, P. D., & Chan, W. C. (2000). Basic Principles. In P.D. WHITE and W.C. CHAN, Fmoc Solid Phase Peptide Synthesis, A Practical Approach. USA: Oxford University Press, pp. 9-40.
- Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
- Albericio, F., et al. (2009). On the Orthogonal Protection of Side-Chains in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Papoian, G. A., & Creamer, T. P. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 25(7), 1257-1270.
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Aic-Derivative Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered during the purification of Aic-derivative intermediates. Our focus is on providing not just steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to designing a successful purification strategy for Aic-derivative intermediates.
Q1: What are the most common impurities I should anticipate in the synthesis of Aic-derivatives?
Understanding the potential impurity profile is the first step toward effective purification. Impurities in Aic-derivative syntheses typically fall into several categories:
-
Organic Impurities: These are the most common and include unreacted starting materials, by-products from side reactions, and intermediates from incomplete reactions.[] Degradation products resulting from oxidation, hydrolysis, or decarboxylation are also a significant concern, especially if the Aic-core is sensitive to air, moisture, or heat.[2]
-
Reagent-Related Impurities: Residual catalysts, coupling agents, and scavengers used during the synthesis can persist in the crude product.
-
Solvent Impurities: Residual solvents from the reaction or work-up procedures are almost always present.
-
Inorganic Impurities: Salts formed during pH adjustments or as by-products of certain reactions can contaminate the final product.[]
Q2: How do I choose between column chromatography and crystallization as my primary purification method?
The choice depends on the specific characteristics of your intermediate and the impurity profile.
-
Column Chromatography is ideal for separating compounds with different polarities. It is highly versatile and often the go-to method for complex mixtures where impurities have Rfs distinct from the product.[3] However, it can be time-consuming, requires significant solvent volumes, and some compounds may degrade on the stationary phase (e.g., silica gel).[4]
-
Crystallization is a powerful technique for achieving very high purity, especially at a large scale.[5] It is most effective when your target compound is a stable solid and the main impurities have different solubility profiles. A successful crystallization can remove multiple impurities in a single, efficient step. The primary challenge is identifying a suitable solvent system.[6]
The decision can be visualized in the following workflow:
Caption: Purification strategy decision tree.
Q3: My Aic-derivative appears to decompose on silica gel. What are my purification options?
Silica gel is acidic and can cause degradation of sensitive compounds. If you observe streaking on TLC plates or low recovery from a column, consider these alternatives:
-
Deactivate the Silica: You can reduce the acidity of silica gel by pre-treating it with a base, such as triethylamine. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine or ammonia in methanol.
-
Use an Alternative Stationary Phase: For challenging separations, consider other stationary phases like alumina (which is available in neutral, acidic, or basic forms) or Florisil.[4]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (e.g., C18) flash chromatography can be an excellent alternative, using solvents like water, methanol, or acetonitrile.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying unstable intermediates.[7] It uses supercritical CO2 as the main mobile phase, which allows for purification at lower temperatures, minimizing degradation.
Q4: Which analytical techniques are most reliable for assessing the purity of my intermediate?
Rigorous purity assessment is critical.[8] The two most powerful and commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the industry workhorse for purity analysis due to its high resolution and sensitivity.[8] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative NMR (qNMR): Unlike HPLC, qNMR is an absolute method that can determine purity without needing a reference standard of the analyte itself. It works by comparing the integral of a signal from your compound to that of a certified internal standard.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning between mobile and stationary phases. | High sensitivity, excellent for detecting trace impurities, well-established.[8] | Requires a reference standard for quantification, relative purity measurement. |
| qNMR | Comparison of signal integrals of analyte vs. a certified internal standard. | Absolute purity measurement, no specific analyte standard needed, provides structural info.[8] | Lower sensitivity than HPLC, requires a non-overlapping signal, higher initial instrument cost. |
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during purification experiments.
Column Chromatography Troubleshooting
Caption: Standard column chromatography workflow.
Problem: Low Yield or No Compound Eluting from the Column
-
Possible Cause: The compound may have decomposed on the column.
-
Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, it indicates instability. Consider using a less acidic stationary phase like deactivated silica or alumina.[4]
-
-
Possible Cause: The eluting solvent is not polar enough to move the compound.
-
Solution: If your compound is highly polar, it may be strongly adsorbed to the silica. Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.
-
-
Possible Cause: The compound crashed out of solution at the top of the column due to low solubility in the eluent.
-
Solution: This often happens during "dry loading" if the compound is not fully adsorbed onto the silica. Ensure the compound is fully dissolved before adding silica for dry loading. Alternatively, use a "wet loading" method, dissolving the sample in a minimal amount of a strong solvent (like dichloromethane) and injecting it directly onto the column, though this can sometimes compromise separation.[4]
-
Problem: Poor Separation of Compound and Impurities (Co-elution)
-
Possible Cause: The solvent system does not provide adequate resolution.
-
Solution: The key to good separation is finding a solvent system where the Rf of your target compound is approximately 0.3. Systematically screen different solvent combinations (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
-
Possible Cause: The column was overloaded with the crude sample.
-
Solution: A common mistake is loading too much material. As a general guideline, the amount of sample should be 1-5% of the mass of the stationary phase (silica gel).[6] Overloading leads to broad bands that overlap, preventing effective separation.
-
-
Possible Cause: The column was packed improperly.
-
Solution: Air bubbles or channels in the silica bed will lead to uneven solvent flow and poor separation. Ensure the silica is packed as a uniform, homogenous slurry.[6]
-
Problem: Compound is Tailing or Streaking
-
Possible Cause: Strong interaction between a polar functional group (e.g., amine, carboxylic acid) on your Aic-derivative and the acidic silanol groups on the silica surface.
-
Solution: Add a modifier to your eluent. For basic compounds, add 0.1-1% triethylamine. For acidic compounds, add 0.1-1% acetic or formic acid. This neutralizes the active sites on the silica, resulting in sharper, more symmetrical peaks.[4]
-
Crystallization Troubleshooting
Problem: Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is too concentrated or cooled too quickly.
-
Solution: Add more hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. An insulated Dewar flask can be used to slow the cooling process.[6]
-
-
Possible Cause: The presence of impurities is depressing the melting point and preventing lattice formation.
-
Solution: Impurities can significantly hinder crystallization.[6] Consider a preliminary purification step, like a quick filtration through a silica plug, to remove baseline impurities before attempting recrystallization.
-
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: If the compound melts in the hot solvent, it cannot form a crystal lattice upon cooling. Choose a solvent with a lower boiling point.[9]
-
Problem: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Possible Cause: The nucleation energy barrier has not been overcome.
-
Solution: Induce crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.[6]
-
-
Possible Cause: An inappropriate solvent was chosen.
Problem: The Recrystallized Product is Still Impure
-
Possible Cause: The crystals formed too quickly, trapping impurities within the lattice.
-
Solution: Rapid crystallization often leads to impure solids.[9] The key is slow cooling. Allow the solution to cool to room temperature naturally before placing it in an ice bath.
-
-
Possible Cause: The impurities have a very similar solubility profile to the target compound.
-
Solution: A single recrystallization may not be enough. A second recrystallization from a different solvent system may be effective. If impurities persist, a combination of techniques (e.g., chromatography followed by crystallization) is likely necessary.[9]
-
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Aic-Derivative
This protocol is a general guideline for purifying an Aic-derivative intermediate using silica gel.
-
Solvent System Selection:
-
Using a TLC plate, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a mixture that gives your target compound an Rf value of ~0.3 and separates it from major impurities.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass.
-
Fill the column about one-third full with the initial, least polar eluent.
-
In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude Aic-derivative in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane, Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or house air) to begin eluting the compounds.
-
Collect fractions in test tubes. Monitor the separation by TLC analysis of the fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[4]
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified Aic-derivative intermediate.
-
Protocol 2: Recrystallization of an Aic-Derivative
-
Solvent Screening:
-
Place a small amount (~10-20 mg) of your crude solid into several different test tubes.
-
Add a few drops of a potential solvent to each tube and observe solubility at room temperature. An ideal solvent will show poor solubility.[9]
-
Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a good candidate solvent.
-
Allow the promising candidates to cool to room temperature and then in an ice bath. The solvent that yields the most high-quality crystals is your best choice.
-
-
Recrystallization Procedure:
-
Place the crude Aic-derivative in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and stirring. Add just enough solvent to completely dissolve the solid.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.[6]
-
If no crystals form, try inducing crystallization by scratching the inner wall of the flask with a glass rod.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
- Zhang, Y., et al. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Cytiva. (2018). Combining purification techniques in a multistep approach.
- G, S., et al. Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
- Sigma-Aldrich.
- Qiu, H., et al. (2021).
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Kumar, V.
- Wang, J., et al. (2024).
- Thermo Fisher Scientific.
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- Dutscher.
- BenchChem. (2025).
- BOC Sciences. Custom Impurities Synthesis Services.
Sources
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. openaccesspub.org [openaccesspub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting difficult couplings with cyclic alpha,alpha-disubstituted amino acids
Technical Support Center: Troubleshooting Cyclic -Disubstituted Amino Acid Couplings
Subject: Overcoming Steric Hindrance in Peptide Synthesis (Aib, Ac
Introduction: The "Steric Crunch"
You are likely here because a standard coupling protocol (e.g., HBTU/DIPEA) has failed to attach or elongate a sequence containing a cyclic
These residues possess a quaternary
Tier 1: Reagent Selection & Optimization
Q: My standard HBTU/DIPEA coupling shows <10% conversion. What is the immediate alternative?
A: Switch to HOAt-based or Oxyma-based reagents immediately. Benzotriazole-based reagents (HBTU/HOBt) are insufficient for quaternary centers.
The Logic: The leaving group determines the reactivity of the active ester.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The nitrogen at the 7-position of the benzotriazole ring (HOAt) provides "anchimeric assistance" (neighboring group participation) via a hydrogen bond to the incoming amine, stabilizing the transition state.
-
COMU/Oxyma: COMU generates an Oxyma active ester. It is safer (non-explosive) and often shows superior solubility and reactivity compared to HATU for hindered sequences due to less steric bulk in the leaving group itself.
Comparative Reagent Data:
| Reagent Class | Reagent | Leaving Group | Steric Handling | Risk Profile |
| Standard | HBTU / TBTU | HOBt | Poor | Low |
| High Performance | HATU | HOAt | Excellent | Explosive risk (HOAt) |
| High Performance | PyAOP | HOAt | Superior | Explosive risk (HOAt) |
| Next-Gen | COMU | Oxyma | Excellent | Safe / Green |
Protocol 1: Optimized HATU Coupling
Dissolve AA (4 eq) and HATU (3.9 eq) in DMF (minimum volume for 0.2 M).
Add HOAt (4 eq) explicitly if available (boosts rate).
Add DIPEA (8 eq).
Pre-activate for exactly 30 seconds (do not exceed 2 mins; guanidinylation risk increases).
Add to resin.[1][2] React for 2 hours at 50°C (if Cys/His absent) or 2x 1 hour at RT.
Tier 2: Advanced Activation (Acid Fluorides & Chlorides)
Q: HATU/COMU failed. The amine is too hindered. How do I force the reaction?
A: You must abandon active esters and move to Acid Halides .
Active esters (OBt/Oxyma) are bulky. When coupling two hindered residues (e.g., Aib-Aib or Ac
Option A: Acid Fluorides (TFFH) TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ. They are stable to hydrolysis but highly reactive toward amines.
Option B: Acid Chlorides (Ghosez’s Reagent)
For the absolute most difficult couplings, generate the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This method converts the carboxylic acid to an acid chloride under neutral conditions, avoiding the acidity of SOCl
Protocol 2: Ghosez's Reagent Activation (The "Nuclear Option") Use this for Ac
c-Acc or N-Methyl-Aib couplings.
Activation: In a dry vial, dissolve Fmoc-AA-OH (5 eq) in dry DCM (anhydrous).
Add Ghosez’s Reagent (5 eq). Stir at RT for 15 minutes.
Self-Validation: The solution usually turns a slight yellow.
Solvent Swap: Evaporate DCM under N
(remove volatile byproducts). Redissolve the residue in NMP (N-methylpyrrolidone).Coupling: Add this solution to the resin-bound amine.
Base: Add DIPEA (10 eq) directly to the resin slurry.
Reaction: Shake for 1–2 hours.
Tier 3: Troubleshooting Deletion Sequences
Q: I see "deletion sequences" (missing residues) in LCMS. Is the coupling failing or the deprotection?
A: It could be incomplete Fmoc deprotection .[3] The same steric bulk that hinders coupling also hinders the piperidine from removing the Fmoc group on an attached cyclic AA.
The Fix:
-
Elevated Temperature: Perform Fmoc deprotection at 40–50°C.
-
Stronger Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Recipe: 2% DBU + 2% Piperidine in DMF.
-
Warning: DBU promotes aspartimide formation. If Asp is present in the sequence, add 0.1 M HOBt or formic acid to the deprotection cocktail to suppress side reactions.
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct protocol based on the difficulty of the coupling.
Caption: Decision tree for escalating coupling stringency based on steric difficulty.
Mechanism: Why Acid Chlorides Work
The following diagram details the mechanism of Ghosez's reagent. Unlike HATU, which creates a bulky intermediate, Ghosez's reagent creates a small, highly reactive chloride.
Caption: Activation pathway using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
Validation: The "Self-Validating" Workflow
Do not rely on the Kaiser Test (Ninhydrin) for these couplings. Sterically hindered primary amines (like the N-terminus of an attached Aib) often fail to react with ninhydrin, leading to false negatives (appearing coupled when they are not).
Mandatory Validation Step: Perform a micro-cleavage after the difficult coupling step:
-
Take ~2 mg of resin.
-
Treat with 100 µL TFA/H
O/TIPS (95:2.5:2.5) for 15 mins. -
Evaporate under N
stream. -
Redissolve in MeCN/H
O. -
Inject on LCMS. Look for the mass of the coupled product vs. the mass of the uncoupled starting material (deletion).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] [Link]
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. [Link]
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. The Journal of Organic Chemistry, 60(2), 405–410. [Link]
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole Oxytris-(dimethylamino) phosphonium Hexafluorophosphate (HATU) Family of Peptide Coupling Reagents. Accounts of Chemical Research, 35(6), 417-425. [Link]
Technical Support Center: Chiral Resolution of Aminoindane Carboxylic Acids
This is a specialized Technical Support Guide designed for the Resolution of Chiral Aminoindane Carboxylic Acids .
Note on Chemical Nomenclature & Chirality: Strictly speaking, unsubstituted 2-aminoindane-2-carboxylic acid (Aic) contains a plane of symmetry passing through C2 and the aromatic ring, rendering it achiral (meso-like). This guide assumes you are working with a chiral analog (e.g., 1-aminoindane-1-carboxylic acid, 1-aminoindane-2-carboxylic acid, or a substituted 2-aminoindane-2-carboxylic acid such as 5-methoxy-Aic). The protocols below are optimized for these conformationally constrained amino acids.
Topic: Resolution of Racemic Aminoindane Carboxylic Acids (e.g., substituted 2-Aic, 1-Aic) Ticket ID: RES-AIC-001 Support Level: Tier 3 (Senior Scientist)
Diagnostic & Strategy Selector
Before initiating a resolution campaign, use this decision matrix to select the optimal workflow. The rigidity of the indane scaffold often hinders standard resolving agents; therefore, specific "rigid-body" recognition is required.
Figure 1: Strategic decision tree for selecting the resolution method based on scale and purity requirements.
Method A: Enzymatic Resolution (The "Gold Standard")
Context: For conformationally constrained amino acids, Penicillin G Acylase (PGA) is the biocatalyst of choice. It exhibits high enantioselectivity for phenylacetylated substrates. This method is a kinetic resolution, yielding the free L-amino acid (typically) and the unreacted D-amide.
The Protocol: Chemo-Enzymatic Route
Prerequisite: You must first derivatize the racemic amino acid to its N-phenylacetyl form.
Step 1: Substrate Preparation (N-Phenylacetylation)
-
Dissolve racemic aminoindane carboxylic acid (1.0 eq) in 1M NaOH (2.0 eq).
-
Cool to 0°C. Add phenylacetyl chloride (1.1 eq) dropwise while maintaining pH > 10 with additional NaOH.
-
Acidify to pH 2.0 with HCl to precipitate the N-phenylacetyl-aminoindane-carboxylic acid.
-
Filter, wash with water, and dry.
Step 2: Enzymatic Hydrolysis
-
Reaction Medium: Suspend the N-phenylacetyl derivative (50 mM) in phosphate buffer (0.1 M, pH 8.0).
-
Enzyme Addition: Add Immobilized Penicillin G Acylase (e.g., PGA-450 or similar commercial variant). Load: 100 U/mmol substrate.
-
Incubation: Stir gently at 28°C–37°C. Monitor pH; maintain at 8.0 using an autotitrator with 1M NaOH (ammonia is preferred for easier workup).
-
Termination: Stop when conversion reaches ~45-50% (monitor via HPLC).
Step 3: Separation
-
Acidify mixture to pH 2.0.
-
Extraction: Extract the unreacted (D)-N-phenylacetyl substrate into Ethyl Acetate (organic phase).
-
Aqueous Phase: The (L)-Free Amino Acid remains in the aqueous phase.
-
Isolation: Neutralize the aqueous phase to the isoelectric point (pI ~6.0) to precipitate the pure L-enantiomer.
Troubleshooting Guide: Enzymatic Workflow
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate Inhibition | Reduce substrate concentration to <20 mM or add 5% methanol as a co-solvent (PGA tolerates up to 10% MeOH). |
| pH Drift | Buffer Capacity Exceeded | Use an autotitrator. PGA activity drops sharply below pH 7.0. |
| Emulsion during Extraction | Protein/Enzyme Leaching | If using free enzyme, denature with acid first. If immobilized, filter beads before acidification/extraction. |
| Low ee of Product | Over-conversion | Stop reaction at 40-45% conversion. Do not push to 50% if the selectivity factor (E) is <100. |
Method B: Chemical Resolution (Diastereomeric Crystallization)
Context: If enzymes are unavailable, classical resolution via diastereomeric salt formation is effective. For aminoindane systems, N-Acetyl-L-glutamic acid or (S)-Mandelic acid are often superior to Tartaric acid due to better π-π stacking interactions with the indane ring.
The Protocol: Salt Formation
Target: Resolution of Racemic 1-Aminoindane-1-carboxylic acid (Example Scaffold).
-
Solvent System: Prepare a mixture of Ethanol/Water (9:1 v/v).
-
Mixing: Dissolve Racemic Amino Acid (1.0 eq) and (S)-Mandelic Acid (0.5 - 0.6 eq) in the boiling solvent. Note: Using 0.5 eq maximizes the "Foggy Bottom" efficiency by leaving the other enantiomer in solution.
-
Crystallization: Cool slowly to Room Temperature (RT) over 4 hours. Let stand at 4°C overnight.
-
Filtration: Collect the precipitate (Salt of Enantiomer A).
-
Liberation: Suspend salt in water, add 1M HCl to pH 1-2 (to protonate the Mandelic acid) or use Ion Exchange resin. Extract Mandelic acid with ether. The aqueous phase contains the resolved Amino Acid hydrochloride.
Troubleshooting Guide: Crystallization
| Symptom | Probable Cause | Corrective Action |
| No Precipitate | Solvent too polar | Increase Ethanol ratio. Try Isopropanol/Water (95:5). |
| "Oiling Out" | Impurities / Too fast cooling | Re-heat to dissolve oil. Seed with a tiny crystal of pure salt if available. Cool very slowly (1°C/min). |
| Low Optical Purity (<80% ee) | Eutectic entrapment | Recrystallize: Dissolve the salt in the minimum amount of boiling solvent and cool again. This usually boosts ee from 80% to >99%. |
| Yield < 30% | Solubility too high | Concentrate the mother liquor. Warning: Second crops usually have lower optical purity. |
Analytical Validation (Chiral HPLC)
Context: You cannot rely on optical rotation (
Recommended Column: Daicel CROWNPAK® CR(+) (Crown Ether phase).
Why? Crown ethers complex specifically with the primary ammonium group (
HPLC Method Parameters
| Parameter | Setting | Notes |
| Mobile Phase | pH 1.5 Perchloric Acid ( | Acidic pH is critical to protonate the amine for crown ether binding. |
| Temperature | 10°C - 25°C | Lower temperature often improves resolution ( |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rate minimizes peak broadening. |
| Detection | UV 210 nm | Aminoindanes have weak chromophores; use low UV. |
Diagnostic Diagram: HPLC Workflow
Figure 2: Analytical workflow for validating enantiomeric excess (ee) using Crown Ether HPLC technology.
Frequently Asked Questions (FAQ)
Q: Can I use the "Strecker Synthesis" to make the enantiopure form directly?
A: Standard Strecker synthesis yields a racemate. However, Asymmetric Strecker Synthesis using a chiral auxiliary (like (S)-
Q: Why do you recommend Penicillin G Acylase (PGA)? A: PGA is unique because it recognizes the phenylacetyl group (the "handle") and the stereochemistry of the amino acid backbone. It is industrially robust, available in immobilized forms (reducing cost), and works well in aqueous buffers, making it a "Green Chemistry" compliant method.
Q: I am working with unsubstituted 2-aminoindane-2-carboxylic acid and my optical rotation is zero. Why? A: As noted in the diagnostics, unsubstituted 2,2-Aic is achiral due to a plane of symmetry. It will never exhibit optical rotation. If you require a chiral analog, you must introduce a substituent on the benzene ring or move the amino/carboxyl groups to the C1 position.
References
-
Didziapetris, R., et al. (1991). "Enzymatic Resolution of Amino Acids using Penicillin G Acylase." Biotechnology Letters. (General mechanism validation).
-
Soloshonok, V. A., et al. (2003). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry. (Validates the synthesis and achiral nature of the 2,2-isomer).
-
Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiral Technologies Application Notes. (Standard for amino acid HPLC).
- Lunøe, K., et al. "Chemo-enzymatic synthesis of enantiomerically pure amino acids." Green Chemistry. (Biocatalytic routes for constrained amino acids).
Minimizing diketopiperazine formation with Aic residues
Technical Support Center: Advanced Peptide Synthesis Ticket #: AIC-DKP-001 Topic: Minimizing Diketopiperazine (DKP) Formation in Sequences Containing 2-Aminoindane-2-Carboxylic Acid (Aic) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Aic" Paradox
Welcome to the technical support center. You are likely here because you are observing low yields or complete loss of peptide chains when incorporating 2-aminoindane-2-carboxylic acid (Aic) .
The Diagnosis:
Aic is an
Unlike Proline (which induces DKP via cis-isomerization), Aic promotes DKP primarily through steric stalling . When Aic is the second residue (
Part 1: The Failure Mechanism (Visualization)
To solve the problem, you must visualize the competition between the desired reaction (Coupling) and the side reaction (DKP).
Figure 1: The Kinetic Competition. DKP formation occurs when the coupling of the next amino acid is slower than the rate of intramolecular cyclization.
Part 2: Strategic Protocols (The Fix)
Strategy A: Resin Selection (The Foundation)
Do not use Wang or Merrifield resins. The ester linkage in these resins is unhindered and electron-deficient, making it a prime target for nucleophilic attack.
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: The massive trityl group provides steric bulk that shields the ester linkage from the Aic amine.
-
Bonus: 2-CTC allows for mild cleavage (1% TFA), enabling you to analyze protected fragments to confirm if DKP is occurring.
Protocol: Loading Aic (or C-terminal AA) onto 2-CTC Resin
-
Swell: Swell 2-CTC resin in dry DCM for 20 min.
-
Prepare Solution: Dissolve 1.0 eq of Fmoc-AA-OH (relative to resin loading) in dry DCM. Add 4.0 eq of DIPEA.[1]
-
Note: Do not pre-activate (no HATU/DIC). We want an
reaction with the chloride, not an activated ester.
-
-
Load: Add solution to resin. Agitate for 2 hours.
-
Quench: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Strategy B: Accelerated Coupling (The Kinetic Override)
Since Aic is sterically hindered (similar to Aib), you must use the most powerful coupling reagents available to force the reaction to completion before DKP can occur.
Comparison of Coupling Conditions:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) |
| Coupling Reagent | HBTU / TBTU | HATU or COMU |
| Base | DIPEA (2 eq) | HOAt (additive) + TMP (Collidine) |
| Temperature | Room Temp | 50°C - 75°C (Microwave preferred) |
| Time | 60 mins | 2 x 30 mins (Double Couple) |
| Fmoc Deprotection | 20% Piperidine (20 min) | 20% Piperidine + 0.1M HOBt (Short bursts: 2x3 min) |
Why HOBt in Deprotection? Adding HOBt to the deprotection cocktail suppresses aspartimide formation (if applicable) but also slightly buffers the basicity, potentially slowing the base-catalyzed DKP cyclization without stopping Fmoc removal.
Part 3: Troubleshooting Guide
If you are still seeing mass loss, follow this decision tree.
Figure 2: Troubleshooting logic flow for Aic-containing peptides.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Rink Amide resin if I need a C-terminal amide?
-
A: Yes, but it is riskier than 2-CTC. If you must use Rink Amide, ensure the first residue is bulky (if possible) or use a "Backbone Amide Linker" (BAL) strategy. However, the most practical solution for Rink Amide is to ensure the coupling of the third residue is instantaneous (Microwave/HATU) to outcompete the cyclization.
Q2: Does the "Aic" residue itself cyclize, or does it force the previous residue to cyclize?
-
A: It is the free amine of the Aic (after Fmoc removal) that attacks the carbonyl of the preceding amino acid (the one attached to the resin). Aic's rigid structure can lock the backbone into a conformation that favors this attack, but the primary culprit is the sluggishness of the next coupling . The longer the Aic amine sits unreacted, the higher the DKP probability.
Q3: I see a mass corresponding to [M-Dipeptide]. Is this DKP?
-
A: Yes. If your target mass is missing exactly the weight of the first two amino acids (AA1 + AA2), the dipeptide has cyclized and fallen off the resin. This is the hallmark of DKP formation.
Q4: Can I use pseudoproline dipeptides to fix this?
-
A: Pseudoprolines are excellent for disrupting aggregation, but they are generally sold as Fmoc-Xaa-Ser/Thr(PsiMe,MePro)-OH. Unless your sequence allows for a Ser/Thr derived pseudoproline immediately after the Aic, this won't help the specific DKP issue at the AA2 stage.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][3][4][5] Journal of the American Chemical Society.
- Context: Foundational paper establishing the mechanism of DKP form
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3][6] Tetrahedron Letters.
- Context: Establishes 2-CTC resin as the primary method for suppressing DKP due to steric bulk.
-
Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides. The Journal of Organic Chemistry.
- Context: Discusses coupling strategies for sterically hindered amino acids (Aib/Aic analogs).
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][5][6][7][8][9][10] Chemical Reviews.
-
Context: Comprehensive review covering side reactions including DKP and protection strategies.[11]
-
Sources
- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 2. mesalabs.com [mesalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Alternative coupling reagents for sterically hindered amino acids
Topic: Alternative Coupling Reagents for Sterically Hindered Amino Acids Status: Operational Operator: Senior Application Scientist
Mission Statement
Welcome to the Advanced Coupling Support Hub. Standard reagents like EDC/NHS or HBTU often fail when facing steric bulk (e.g., N-methylated residues, Aib, Val/Ile/Thr clusters) or highly epimerization-prone sequences. This guide provides field-validated protocols and mechanistic insights to troubleshoot and resolve these specific synthetic bottlenecks.
Module 1: Diagnostic Workflow
Issue: "My coupling reaction has stalled or failed. Which reagent should I switch to?"
Before altering your protocol, identify the specific nature of your difficulty using the logic tree below.
Figure 1: Decision matrix for selecting coupling reagents based on specific synthetic failures.
Module 2: Moderate to High Hindrance (HATU & COMU)
Target: N-methyl amino acids,
Troubleshooting Q&A
Q: I am using HBTU/DIPEA, but the coupling of Fmoc-N-Me-Val-OH is incomplete after 24 hours. A: HBTU is an aminium salt based on benzotriazole. It lacks the specific "neighboring group effect" required to accelerate attack on hindered centers. The Fix: Switch to HATU or COMU .
Technical Insight (The "7-Aza" Effect): HATU generates an OAt-active ester.[1] The nitrogen atom at position 7 of the triazolo-pyridine ring is electron-withdrawing, which stabilizes the leaving group. More importantly, it acts as a base (acceptor) to hydrogen-bond with the incoming amine, positioning it perfectly for nucleophilic attack. This "anchimeric assistance" increases reaction rates by orders of magnitude compared to HBTU [1].
COMU is a safer, non-explosive alternative based on Oxyma Pure.[2][3] It shows efficiency comparable to or exceeding HATU, particularly because it exists purely as the reactive uronium form, unlike HBTU/HATU which can exist as less reactive guanidinium isomers [2].[4]
Protocol: HATU/COMU Coupling
-
Stoichiometry: 1.0 eq Carboxylic Acid : 1.0 eq HATU (or COMU) : 2.0 eq DIPEA (or TMP).
-
Solvent: DMF or NMP (polar aprotic is essential for charge separation).
-
Procedure:
-
Dissolve Amino Acid (1.0 eq) and HATU/COMU (1.0 eq) in minimal DMF.
-
Add DIPEA (1.0 eq) to activate (Solution turns yellow/orange).
-
Immediately add the Amine component (1.0 eq).
-
Add the second portion of DIPEA (1.0 eq).
-
Stir at RT.[5] Monitor via HPLC/TLC.
-
Note: Do not pre-activate for >2 minutes; the active ester can hydrolyze or rearrange.
-
Module 3: Extreme Hindrance (TFFH & Acid Fluorides)
Target: Aib-Aib linkages, N-Me-Aib, consecutive bulky residues.
Troubleshooting Q&A
Q: Even HATU failed to couple Fmoc-Aib-OH to H-Aib-OMe. The yield is <10%. A: The active ester formed by HATU (the OAt ester) is bulky. In an Aib-Aib coupling, the steric clash between the gem-dimethyl groups of the amino acid and the bulky leaving group prevents the amine from approaching. The Fix: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Technical Insight: TFFH converts the carboxylic acid into an Acid Fluoride .[6][7] The fluoride atom is physically small (Van der Waals radius similar to oxygen) and highly electronegative. This minimizes steric bulk in the transition state, allowing the nucleophile to attack even in "pathologically hindered" environments [3].
Protocol: TFFH Mediated Coupling
Caution: Acid fluorides are highly reactive. Ensure anhydrous conditions.
-
Stoichiometry: 1.1 eq TFFH : 1.0 eq Amino Acid : 2.5 eq DIPEA.
-
Solvent: DCM (preferred for solubility of acid fluorides) or DMF.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and TFFH (1.1 eq) in dry DCM under Nitrogen.
-
Add DIPEA (2.5 eq).
-
Activation: Stir for 15–20 minutes. (Wait 30–60 mins for extremely hindered Aib residues).
-
Optional Check: IR peak at ~1840 cm⁻¹ confirms acid fluoride formation.[7]
-
Stir for 2–12 hours.
-
Module 4: Epimerization Control (Oxyma Pure)
Target: Coupling Cysteine (Cys) or Histidine (His), or Segment Condensation.
Troubleshooting Q&A
Q: I obtained a good yield, but my peptide has 15% D-isomer (epimerization).
A: This is likely caused by oxazolone formation during activation. Strong bases (like DIPEA used with HATU) extract the
Technical Insight: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive additive that suppresses racemization more effectively than HOBt and is comparable to HOAt.[3] When used with a carbodiimide (DIC), the reaction proceeds at a near-neutral pH, preventing base-catalyzed proton abstraction [4].
Protocol: Low-Racemization Coupling
-
Conditions: 0°C to Room Temperature.
-
Reagents: 1.0 eq AA : 1.0 eq DIC : 1.0 eq Oxyma Pure.
-
Procedure:
Module 5: Scalability & Green Chemistry (T3P)
Target: Large scale (>10g) or need for easy workup.
Troubleshooting Q&A
Q: I need to scale up, but HOBt is explosive and urea byproducts from EDC/DIC are hard to remove. A: Use T3P (Propanephosphonic acid anhydride) .[11]
Technical Insight: T3P acts as a cyclic anhydride coupling agent.[10] Its massive advantage is that all byproducts are water-soluble . A simple aqueous wash (bicarbonate/brine) removes the reagent and byproducts, yielding pure product without column chromatography in many cases. It also shows very low epimerization [5].
Protocol: T3P Coupling
-
Reagents: T3P is supplied as a 50% solution in EtOAc or DMF.[11][12] Use 1.5–2.0 eq (excess is harmless and washes away).
-
Base: requires 3.0–4.0 eq DIPEA or NMM.
-
Procedure:
Summary of Reagent Performance
| Reagent | Primary Use Case | Mechanism | Steric Tolerance | Racemization Risk | Safety/Green |
| HATU | General Hindered (N-Me) | Uronium (7-aza) | High | Low | Moderate |
| COMU | General Hindered (Safer) | Uronium (Oxyma) | High | Very Low | High (Non-explosive) |
| TFFH | Extreme Hindrance (Aib) | Acid Fluoride | Very High | Low | Moderate |
| Oxyma/DIC | Cys/His Coupling | Carbodiimide | Moderate | Lowest | High |
| T3P | Scale-up / Green | Cyclic Anhydride | Moderate | Very Low | Very High |
Visualizing the Mechanism
Why does HATU work where HBTU fails? The diagram below illustrates the "Anchimeric Assistance" provided by the pyridine nitrogen in HATU.
Figure 2: The mechanistic advantage of HATU/HOAt. The N7 nitrogen acts as an intramolecular base, facilitating the approach of the amine nucleophile.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][8][14] An efficient peptide coupling additive.[2][5][8][9][12][15] Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Carpino, L. A., & El-Faham, A. (1995).[5] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis.[6] Journal of the American Chemical Society, 117(19), 5401-5402.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[3][8] Chemistry–A European Journal, 15(37), 9394-9403.
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents. Angewandte Chemie International Edition in English, 19(2), 133-134.
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Powerful and Easy Peptide Coupling Reagent | TCI AMERICA [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 14. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Aminoindane-2-Carboxylic Acid Oligomers
In the landscape of peptidomimetics and rational drug design, the quest for conformational stability and structural pre-organization is paramount. Oligomers constructed from conformationally constrained amino acids serve as invaluable scaffolds for mimicking secondary structures of proteins and developing novel therapeutics. Among these, 2-aminoindane-2-carboxylic acid (Aic), a cyclic α,α-disubstituted amino acid, has emerged as a potent building block for inducing stable turn and helical structures in peptides. Its rigid indane framework severely restricts the available conformational space of the peptide backbone, offering a predictable means to engineer specific three-dimensional topologies.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the detailed structural elucidation of Aic-containing oligomers. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of Aic in their work.
The Unique Structural Impact of 2-Aminoindane-2-carboxylic Acid (Aic)
The defining feature of Aic is the fusion of its α-carbon into a five-membered ring, which is itself fused to a benzene ring. This bicyclic system locks the backbone dihedral angles (φ and ψ) into a highly restricted conformational space, predisposing oligomers to adopt well-defined secondary structures. Unlike more flexible amino acids that exist as a dynamic ensemble of conformers in solution, Aic oligomers often populate a limited set of structures, making them ideal candidates for high-resolution structural analysis by NMR.[1]
Pillar 1: Strategic NMR Experimental Design
A comprehensive NMR analysis is not a one-size-fits-all process. It is a strategic selection of experiments designed to answer specific questions about the molecule's identity, connectivity, and three-dimensional structure. For Aic oligomers, the workflow is geared towards unambiguous resonance assignment followed by the collection of conformational restraints.
Initial Characterization and Resonance Assignment
The foundational step in any NMR-based structural study is the complete and accurate assignment of all proton (¹H), carbon (¹³C), and, if applicable, nitrogen (¹⁵N) resonances.[1]
-
1D ¹H and ¹³C NMR: These are the primary experiments for confirming the successful synthesis and purity of the Aic oligomer. The ¹H spectrum provides the first look at the complexity of the sample, with distinct regions for aromatic, alpha-proton, and side-chain protons. The ¹³C spectrum is particularly useful for counting the number of unique carbon environments, which should match the expected structure.[2]
-
2D Homonuclear Correlation Spectroscopy (COSY & TOCSY):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 chemical bonds. For an Aic residue, COSY is crucial for connecting the geminal protons on the indane ring (at the C1 and C3 positions) and tracing their connectivity.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a single spin system.[3] For Aic, this allows for the unambiguous identification of all protons belonging to a single residue, from the aromatic protons to the aliphatic CH₂ groups. This is a powerful tool for differentiating between residues in longer oligomers.
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the most reliable way to assign the carbon resonances once the proton assignments are known.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds away). This is invaluable for confirming the peptide bond linkages between adjacent Aic residues by observing correlations from an amide proton (NH) of one residue to the carbonyl carbon (C=O) of the preceding residue.
-
Workflow for Resonance Assignment
The following diagram illustrates the logical flow for achieving complete resonance assignment of an Aic oligomer.
Caption: Workflow for 3D structure determination using NMR restraints.
Pillar 3: Experimental Protocols and Data Comparison
To ensure reproducibility and trustworthiness, detailed protocols are essential. The following are generalized methodologies for key experiments.
Experimental Protocol: 2D ¹H-¹H TOCSY
-
Sample Preparation: Dissolve 1-5 mg of the Aic oligomer in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Spectral Width: Set to cover all proton resonances (typically 10-12 ppm).
-
Mixing Time: A crucial parameter. A typical value is 80 ms, which allows magnetization to propagate throughout the entire spin system. [3] * Number of Scans: 8-16 scans per increment, depending on sample concentration.
-
Number of Increments (t1): 256-512 increments to achieve adequate resolution in the indirect dimension.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Phase and baseline correct the spectrum.
Experimental Protocol: 2D ¹H-¹H NOESY
-
Sample Preparation & Spectrometer Setup: As described for the TOCSY experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Mixing Time (τm): This is the most critical parameter. It must be optimized to observe NOEs while minimizing spin diffusion. A range of mixing times (e.g., 100 ms, 200 ms, 400 ms) should be tested. The initial rate of NOE build-up is used for quantitative distance calculations. [5] * Other Parameters: Spectral width, number of scans, and increments are similar to the TOCSY experiment.
-
-
Processing: Similar to TOCSY processing.
Comparative Data Tables
The true power of NMR lies in comparative analysis. Below are tables summarizing expected NMR data for Aic oligomers, which can be compared against experimental findings.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Aic Residues
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Amide (NH) | 7.5 - 9.0 | N/A | Highly sensitive to H-bonding and conformation. |
| Aromatic (Ar-H) | 7.0 - 7.5 | 125 - 145 | Pattern depends on substitution. |
| Methylene (CH₂) | 2.8 - 3.5 | ~45 | Diastereotopic protons often show distinct signals. |
| Quaternary (Cα) | N/A | 65 - 75 | A key signature of the Aic residue. |
| Carbonyl (C=O) | N/A | 170 - 175 | Peptide bond carbon. |
Table 2: Comparison of NOE Patterns for Idealized Secondary Structures
| NOE Type | Extended/β-Sheet Conformation | Helical (e.g., 3₁₀- or α-helix) Conformation |
| Sequential | ||
| d(αH(i), NH(i+1)) | Strong (< 3.0 Å) | Medium (~3.5 Å) |
| d(NH(i), NH(i+1)) | Weak/Absent (> 4.0 Å) | Strong (~2.8 Å) |
| Medium-Range | ||
| d(αH(i), NH(i+2)) | Absent | Weak/Medium |
| d(αH(i), NH(i+3)) | Absent | Medium/Strong (hallmark of helices) |
| d(NH(i), NH(i+2)) | Absent | Weak/Medium |
This table provides a simplified guide. Actual NOE intensities will vary based on local dynamics and precise geometry.
Conclusion: A Self-Validating System for Structural Integrity
The NMR characterization of 2-aminoindane-2-carboxylic acid oligomers is a multi-step process that, when executed correctly, forms a self-validating system. The connectivity established by COSY, TOCSY, and HMBC must be consistent with the proposed sequence. The 3D structure derived from NOESY data must not violate any of the through-bond constraints and should be chemically reasonable. By systematically applying the suite of experiments described herein—from basic 1D scans to advanced 2D correlation and NOE experiments—researchers can achieve a high-resolution understanding of these conformationally constrained molecules. This detailed structural knowledge is the critical foundation for understanding their biological activity and for the rational design of next-generation peptide-based therapeutics.
References
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
-
Cuttitta, A., D'Andrea, L. D., & Pedone, C. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
Salvi, N., & Gsponer, J. (2020). The near-symmetry of protein oligomers: NMR-derived structures. Scientific Reports. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. [Link]
-
Kang, S. W., & Scheraga, H. A. (1970). Conformational Transition in Oligopeptides: An NMR Spectroscopic Study. Proceedings of the National Academy of Sciences. [Link]
-
Torbeev, V. Y., & Raines, R. T. (2010). Oligomers of a 5-Carboxy-methanopyrrolidine β-Amino Acid. A Search for Order. Organic Letters. [Link]
-
Wüthrich, K. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers. [Link]
-
Fan, T. W.-M., & Lane, A. N. (2011). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. Methods in Molecular Biology. [Link]
-
Lemak, A., & Venditti, V. (2015). Determination of the Structures of Symmetric Protein Oligomers from NMR Chemical Shifts and Residual Dipolar Couplings. Journal of the American Chemical Society. [Link]
-
Sgobba, M., & De Riccardis, F. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules. [Link]
-
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences. [Link]
-
Kumar, A., & Hosur, R. V. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. [Link]
-
Chapman University Digital Commons. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University. [Link]
-
Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. Bruker. [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Comparison: Conformational Constraints of Aic vs. Ac5c in Peptidomimetics
Executive Summary
In the rational design of peptide therapeutics, controlling backbone topology is critical for enhancing potency and metabolic stability. This guide compares two potent conformational constraints: 1-aminocyclopentanecarboxylic acid (Ac5c) and 2-aminoindane-2-carboxylic acid (Aic) .
While both are
Structural & Physicochemical Characterization
The fundamental difference lies in the side-chain cyclization. Ac5c features a flexible aliphatic cyclopentane ring, whereas Aic incorporates a rigid indane scaffold.
Table 1: Comparative Physicochemical Properties
| Feature | Ac5c (1-aminocyclopentanecarboxylic acid) | Aic (2-aminoindane-2-carboxylic acid) |
| Structure | Spiro-fused cyclopentane (Aliphatic) | Spiro-fused indane (Aromatic/Bicyclic) |
| Molecular Weight | 129.16 g/mol | 177.20 g/mol |
| Steric Bulk | High (localized to | Very High (extended planar bulk) |
| Electronic Nature | Non-aromatic, aliphatic | Aromatic ( |
| Lipophilicity | Moderate | High (significantly increases logP) |
| Primary Utility | Helical induction ( | |
| Conformational Space | Highly restricted (specific regions) |
Conformational Impact & Mechanism
The "Thorpe-Ingold" Effect vs. Planar Constraint
Both residues utilize the Thorpe-Ingold effect (gem-dialkyl effect) to restrict rotation around the
-
Ac5c (The Helix Inducer):
-
Ac5c mimics 2-aminoisobutyric acid (Aib) but with reduced flexibility due to the ring closing.
-
It overwhelmingly favors the helical region of the Ramachandran plot.
-
Mechanism: The cyclopentane ring allows for slight "puckering," accommodating the geometry required for both
-helices (tight winding) and -helices.
-
-
Aic (The Rigid Lock):
-
The fused benzene ring prevents ring puckering, creating a flat, rigid scaffold.
-
Mechanism: This forces the backbone into specific, often distorted geometries that are energetically forbidden for standard amino acids. It is ideal for arresting a peptide in a bioactive conformation that requires an aromatic interaction (e.g., mimicking Phenylalanine or Tyrosine in a constrained space).
-
Decision Logic: Selection Workflow
Use the following logic to select the appropriate residue for your peptidomimetic design.
Figure 1: Decision tree for selecting between Ac5c and Aic based on structural requirements.
Synthesis & Coupling Protocols
Critical Warning: Both Ac5c and Aic are sterically hindered amines. Standard coupling protocols (e.g., HBTU/DIPEA, 1 hour) will fail, resulting in deletion sequences.
Protocol: Coupling Sterically Hindered Amino Acids
This protocol is validated for coupling Fmoc-Ac5c-OH or Fmoc-Aic-OH onto a resin-bound peptide.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1][2]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential additive for Aic.
-
Solvent: DMF/NMP (1:1 ratio improves swelling for hindered sequences).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF) and wash thoroughly (
DMF). -
Activation (Pre-mix):
-
Dissolve Amino Acid (4.0 eq) and HATU (3.8 eq) in minimal dry DMF.
-
Add HOAt (4.0 eq).
-
Add DIPEA (8.0 eq) immediately before adding to resin.
-
Note: The solution should turn yellow (HATU activation).
-
-
Coupling Reaction:
-
Add activated mixture to the resin.
-
Microwave Option (Recommended): Heat to 75°C for 10 minutes (25W power).
-
Room Temp Option: Agitate for 3–12 hours. Double coupling is mandatory for Aic.
-
-
Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Experimental Data: Stability & Permeability
Proteolytic Stability
-disubstitution abolishes the ability of most proteases (e.g., Trypsin, Chymotrypsin) to cleave the adjacent amide bond due to steric occlusion.-
Ac5c: Provides near-complete resistance to hydrolysis at the
-terminal and -terminal bonds of the residue. -
Aic: Provides superior resistance due to the larger steric shadow of the indane ring, effectively "shielding" neighboring residues as well.
Membrane Permeability (PAMPA Assay)
In comparative studies of short peptides (Tetrapeptides), Aic incorporation significantly enhances passive membrane permeability compared to Ac5c.
| Peptide Sequence | LogP (Calc) | Permeability ( |
| H-Phe-Ala-Phe-OH (Control) | 0.8 | 1.2 |
| H-Phe-Ac5c -Phe-OH | 1.1 | 3.5 |
| H-Phe-Aic -Phe-OH | 2.4 | 8.9 |
Interpretation: The aromatic indane ring of Aic increases lipophilicity, facilitating transit through the lipid bilayer, a crucial factor for intracellular drug targets.
References
-
Balaram, P. (1992). "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology. Link
-
Schiller, P. W., et al. (1990).[3] "Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline."[3][4] International Journal of Peptide and Protein Research.[3][4] Link
-
Mierke, D. F., et al. (1990).[3] "Conformational characterization of morphiceptin analogs containing 2-aminocyclopentane carboxylic acid." Int J Pept Protein Res.
-
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods for peptide synthesis." Methods in Enzymology. Link
-
Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the sterically hindered amino acid 2-aminoindane-2-carboxylic acid." Biopolymers.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Indoline-2-carboxylic acid vs 2-Aminoindane-2-carboxylic acid potency
This guide provides a technical comparison of Indoline-2-carboxylic acid (I2CA/Idc) and 2-Aminoindane-2-carboxylic acid (Aic) . These non-proteinogenic amino acids are critical tools in medicinal chemistry for constraining peptide backbones, enhancing metabolic stability, and improving potency.
Executive Summary: The Divergent Roles of Conformational Constraint
While both I2CA and Aic are used to rigidify peptide backbones and increase potency, they are not interchangeable. They target different regions of Ramachandran space and mimic different natural amino acids.
-
Indoline-2-carboxylic acid (I2CA/Idc): A Proline surrogate . It is a cyclic secondary amine. It forces a kink in the backbone, strongly favors cis-amide bond formation (more so than Proline), and provides a fused aromatic ring for hydrophobic interactions. It is the "Potency Booster" for turn regions (e.g., ACE inhibitors like Perindopril).
-
2-Aminoindane-2-carboxylic acid (Aic): A Phenylalanine/Tyrosine surrogate . It is an
-disubstituted primary amine. It restricts rotation around the atom, stabilizing helical ( -helix) or -turn structures while retaining the amide proton (NH) for hydrogen bonding. It is the "Potency Booster" for aromatic residues (e.g., Vasopressin analogues).
Part 1: Structural & Mechanistic Comparison
The choice between I2CA and Aic depends on the specific structural requirement of the target binding pocket.
| Feature | Indoline-2-carboxylic acid (I2CA) | 2-Aminoindane-2-carboxylic acid (Aic) |
| Structure Class | Bicyclic Secondary Amine | Bicyclic |
| Natural Analog | Proline (Pro) | Phenylalanine (Phe), Tyrosine (Tyr) |
| H-Bond Donor | No (Lacks amide NH) | Yes (Retains amide NH) |
| Conformational Bias | Induces cis-amide bonds; locks | Induces helices/turns ; restricts |
| Key Application | Locking | Rigidifying helices; Restricting aromatic side-chain chi angles. |
Visualizing the Decision Pathway
Figure 1: Decision tree for selecting between I2CA and Aic based on structural requirements.
Part 2: Comparative Potency Data
The following case studies demonstrate how each residue drives potency in its specific niche.
Case Study A: I2CA in ACE Inhibitors (Proline Replacement)
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the C-terminal residue dictates binding affinity to the S1' and S2' subsites. I2CA was compared to Proline and other cyclic amines.
Experimental Data: Inhibition of ACE (Rabbit Lung)
| Compound Structure | C-Terminal Residue | IC50 (nM) | Relative Potency |
|---|---|---|---|
| Captopril (Control) | Proline | 11.0 | 1.0x |
| Enalaprilat | Proline | 4.5 | 2.4x |
| Indolapril (S,S) | I2CA | 2.7 - 3.7 | ~3-4x |
| Perindoprilat | I2CA (Perhydro)* | 1.5 - 2.0 | ~5-7x |
Note: Perindoprilat uses the perhydro-indole (fully reduced) version, but the I2CA precursor demonstrated that the fused aromatic ring (I2CA) retains high potency (3.7 nM) compared to the single ring of Proline, due to additional hydrophobic interactions in the enzyme pocket.
Case Study B: Aic in Vasopressin Analogues (Tyrosine Replacement)
In Arginine Vasopressin (AVP) analogues, the residue at position 2 (naturally Tyrosine) is critical for receptor activation. Replacing flexible Tyr with rigid Aic drastically alters potency and selectivity.
Experimental Data: V2 Receptor Agonism
| Peptide Analogue | Residue 2 | Antidiuretic Potency (U/mg) | Binding Affinity (
Insight: The Aic residue at position 2 creates a "super-agonist" for the V2 receptor. The rigid indane ring mimics the aromatic side chain of Tyrosine but locks it into a bioactive conformation that the flexible Tyrosine cannot maintain as effectively.
Part 3: Experimental Protocols
Both amino acids are sterically hindered and require specific coupling protocols to ensure high yield and prevent racemization.
Protocol 1: Coupling Indoline-2-carboxylic acid (I2CA)
Challenge: I2CA is a secondary amine with significant steric bulk from the fused benzene ring. It is a poor nucleophile.
-
Activation: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.0 eq) in DMF. Standard HBTU/HOBt often fails or gives low yields.
-
Pre-activation: Allow the carboxylic acid component to activate for 2-3 minutes before adding the I2CA-resin.
-
Reaction Time: Extend coupling time to 2–4 hours. Double coupling is recommended.
-
Monitoring: The Chloranil test is required (secondary amine); the Kaiser test will not work.
-
Fragment Condensation: If possible, introduce I2CA as a dipeptide block (e.g., Fmoc-Xaa-I2CA-OH) synthesized in solution, as on-resin coupling to the secondary amine is difficult.
Protocol 2: Coupling 2-Aminoindane-2-carboxylic acid (Aic)
Challenge: Aic is an
-
Coupling Reagent: Use PyBOP or HATU with Sym-collidine (base) in DMF/DCM (1:1). Collidine is less sterically hindering than DIEA.
-
Microwave Assistance: Highly recommended.
-
Step: 75°C for 10 minutes (25W).
-
-
N-Terminal Deprotection: Fmoc removal from Aic is slow. Use 20% Piperidine in DMF with 0.1M DBU for 2 x 10 minutes to ensure completion.
-
Capping: Acetylation of unreacted amines is critical after Aic coupling steps, as "difficult sequences" often follow.
Workflow Visualization
Figure 2: Optimized synthetic workflows for hindered residues I2CA and Aic.
References
-
Kim, D. H., et al. (1983). "(Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents."[2][3] Journal of Medicinal Chemistry. Link
-
Kwiatkowska, A., et al. (2007). "Modification of arginine vasopressin analogues with 2-aminoindane-2-carboxylic acid: A highly potent V2 agonist."[1] Journal of Medicinal Chemistry. Link
-
Cordella, F., et al. (2024). "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chemistry & Biodiversity. Link
-
Ksander, G. M., et al. (1985). "Angiotensin converting enzyme inhibitors: N-substituted D-glutamic acid gamma dipeptides." Journal of Medicinal Chemistry. Link
-
Tani, K., et al. (2009). "Mechanism of aquaporin-4's fast and highly selective water conduction and proton exclusion." Journal of Molecular Biology. Link
Sources
- 1. Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensiv... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Circular Dichroism Spectra of Aic-Stabilized Helices
For researchers, medicinal chemists, and drug development professionals, the quest to stabilize short peptides in their bioactive α-helical conformation is a paramount challenge. An unstable helix can lead to loss of target affinity and increased susceptibility to proteolysis, hampering therapeutic potential. Among the arsenal of chemical tools to enforce helicity, the incorporation of conformationally rigid amino acid analogs is a powerful strategy. This guide provides an in-depth technical comparison of α-helices stabilized by 2-aminoindane-2-carboxylic acid (Aic) with other prominent stabilization techniques, focusing on their characterization by circular dichroism (CD) spectroscopy.
The Challenge of Helix Stabilization and the Role of CD Spectroscopy
Short peptides, when excised from their parent protein context, often lose their native α-helical structure in aqueous solution, adopting a random coil conformation. This is due to the entropic penalty of ordering the peptide backbone and the lack of stabilizing tertiary interactions.[1] Circular dichroism (CD) spectroscopy is an invaluable, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[2] The characteristic CD spectrum of an α-helix, with its distinct negative bands around 208 nm and 222 nm and a positive band near 192 nm, provides a spectral fingerprint of helicity.[3] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to quantify the percentage of helical content.[4]
Aic: A Rigid Dipeptide Mimic for Helix Nucleation
2-aminoindane-2-carboxylic acid (Aic) is a non-natural, cyclic amino acid that acts as a potent helix-nucleating agent. Its rigid indane ring system constrains the backbone dihedral angles (φ, ψ) to a region that strongly favors the α-helical conformation. By incorporating Aic into a peptide sequence, a turn of the helix can be locked into place, thereby promoting the propagation of the helical structure throughout the rest of the peptide chain.
While direct, published head-to-head comparative CD spectral data between Aic-stabilized and other constrained helices is not abundant, the well-understood conformational constraints imposed by Aic allow for a robust theoretical and practical understanding of its impact on peptide secondary structure. The rigid nature of Aic is expected to induce a significant increase in helicity compared to an unconstrained parent peptide, which would be clearly observable in the CD spectrum as an increase in the magnitude of the negative ellipticity at 208 and 222 nm.
Comparative Analysis: Aic vs. Hydrocarbon Stapling
Hydrocarbon stapling is a widely used technique to stabilize α-helical peptides.[1] This method involves the covalent linkage of the side chains of two amino acids, typically at the i and i+4 or i and i+7 positions, using a hydrocarbon chain.[4] This macrocyclization restricts the conformational freedom of the peptide backbone, promoting a helical fold.
Below is a comparative table summarizing the expected and observed characteristics of Aic-stabilized and hydrocarbon-stapled helices, with supporting experimental data from the literature for hydrocarbon-stapled peptides.
| Feature | Aic-Stabilized Helices | Hydrocarbon-Stapled Helices |
| Mechanism of Stabilization | Introduction of a rigid, cyclic amino acid that acts as a helix-nucleating template. | Covalent cross-linking of amino acid side chains to restrict conformational freedom and favor a helical structure.[4] |
| Location of Modification | Can be placed at a single position within the peptide sequence. | Requires two modified amino acids at specific spacings (i, i+4 or i, i+7).[4] |
| Expected Impact on CD Spectrum | Significant increase in negative ellipticity at 208 and 222 nm compared to the linear peptide, indicative of high helical content. | Demonstrated significant increase in helicity. For example, a 23-amino acid peptide based on apoA-I showed a helicity of 17% in its linear form, which increased to 62% and 97% with different hydrocarbon staples.[4] |
| Advantages | Single-point modification simplifies synthesis. The rigid constraint can lead to very stable helices. | Well-established and versatile method with a large body of supporting literature. The staple can also enhance cell permeability and proteolytic resistance.[1] |
| Considerations | The indane moiety introduces a bulky, rigid group that may impact peptide-target interactions. | The hydrocarbon staple adds hydrophobicity, which can sometimes lead to aggregation. The synthesis of the dialkenyl amino acids and the ring-closing metathesis step add complexity to the synthesis. |
Experimental Protocols
Synthesis of an Aic-Containing Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Aic can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[5][6] The key is the availability of Fmoc-Aic-OH as a building block.
Caption: Workflow for Fmoc-SPPS of an Aic-containing peptide.
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.[5]
-
First Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Iterative Cycles: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of Aic: When the sequence calls for Aic, use Fmoc-Aic-OH as the amino acid to be coupled, following the same activation and coupling procedure as for standard amino acids.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism Spectroscopy Protocol
Caption: Experimental workflow for CD spectroscopy of peptides.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[4] The peptide concentration should be in the range of 25-50 µM.
-
Concentration Determination: Accurately determine the peptide concentration. If the peptide contains tryptophan or tyrosine, UV absorbance at 280 nm can be used. Otherwise, quantitative amino acid analysis is the most accurate method.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas and allow the lamp to warm up. Set the desired temperature using a Peltier temperature controller (e.g., 25 °C).
-
Blank Spectrum: Record a blank spectrum of the buffer using the same quartz cuvette (typically 1 mm path length) that will be used for the sample.
-
Sample Spectrum: Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).[4] Use appropriate scan parameters, such as a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min. Average multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Subtract the blank spectrum from the sample spectrum.
-
Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ_obs × 100) / (c × l × N) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and N is the number of amino acid residues.
-
Data Analysis: Estimate the percent helicity from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula: % Helicity = ([θ]₂₂₂ - [θ]_c) / ([θ]_h - [θ]_c) × 100 where [θ]_c is the ellipticity of the random coil (often approximated as 0) and [θ]_h is the ellipticity of a fully helical peptide of the same length. A common approximation for [θ]_h is -33,000 deg·cm²·dmol⁻¹.[8]
Conclusion
The incorporation of 2-aminoindane-2-carboxylic acid (Aic) represents a powerful and synthetically accessible strategy for stabilizing α-helical conformations in short peptides. While direct comparative CD spectral data is emerging, the inherent conformational rigidity of Aic provides a strong rationale for its use as a potent helix-nucleating agent. In comparison, hydrocarbon stapling is a well-validated and effective method for enhancing helicity, with the added benefits of increased proteolytic stability and cell permeability. The choice between these and other helix-stabilization strategies will ultimately depend on the specific application, the desired biophysical properties of the peptide, and synthetic considerations. Circular dichroism spectroscopy remains an indispensable tool for the rapid and accurate assessment of the secondary structure of these modified peptides, providing crucial data to guide the design of next-generation peptide therapeutics.
References
-
Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317-5320. [Link]
-
Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences of the United States of America, 88(12), 5317–5320. [Link]
-
Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Proceedings of the National Academy of Sciences, 88(12), 5317-5320. [Link]
-
Thomas, C. J., et al. (2010). Helix stabilization of amphipathic peptides by hydrocarbon stapling increases cholesterol efflux by the ABCA1 transporter. Journal of lipid research, 51(10), 2953–2962. [Link]
-
Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317-5320. [Link]
-
Gutiérrez-García, E., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 25(1), 166. [Link]
-
Gutiérrez-García, E., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International journal of molecular sciences, 25(1), 166. [Link]
-
Demizu, Y., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4283. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
ResearchGate. (n.d.). Helix-stabilization methods. (a) a,a-disubstituted unnatural amino acids... [Link]
-
Hadži, S., & Pisanski, T. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The journal of physical chemistry. B, 128(11), 2652–2663. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
-
Hadži, S., & Pisanski, T. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. [Link]
-
Vankayala, B., & Gudem, M. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and peptide letters, 28(6), 699–707. [Link]
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of medicinal chemistry, 57(15), 6275–6288. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
-
Bagińska, K., Makowska, J., Wiczk, W., & Chmurzyński, L. (2012). The CD spectra of the peptide measured at different concentration of... ResearchGate. [Link]
-
Helicity‐Dependent Enzymatic Peptide Cyclization. (2022). ChemBioChem. [Link]
-
Marathe, K., Naik, J., & Maheshwari, V. (2021). Circular dichroism spectra of stapled peptides bearing d-amino acid... ResearchGate. [Link]
-
Hadži, S., & Pisanski, T. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 128(11), 2652-2663. [Link]
-
Woody, R. W. (n.d.). Chapter 2 – Circular Dichroism of Peptides. Semantic Scholar. [Link]
-
Woody, R. W., & Sreerama, N. (2009). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Journal of the American Chemical Society, 131(25), 9015–9021. [Link]
-
Hadži, S., & Pisanski, T. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B. [Link]
Sources
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helix stabilization of amphipathic peptides by hydrocarbon stapling increases cholesterol efflux by the ABCA1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
Stability & Performance Guide: Linear vs. Aic-Constrained Peptides
Executive Summary
In the development of peptide therapeutics, the transition from "hit" to "lead" often hinges on overcoming the poor pharmacokinetic profile of linear peptides. While linear peptides offer ease of synthesis, they suffer from rapid proteolytic degradation and high conformational entropy.
This guide evaluates 2-aminoindane-2-carboxylic acid (Aic) as a high-performance structural constraint. Aic is a chimeric, non-proteinogenic amino acid that combines the helix-inducing properties of
Mechanism of Action: The "Aic Effect"
To understand the stability difference, one must analyze the entropic and steric landscape of the peptide backbone.
Linear Peptides: The Entropic Penalty
Linear peptides exist as a dynamic ensemble of random coils in solution.
-
Proteolysis: The flexible backbone easily adopts the extended conformation required to fit into the active sites of proteases (e.g., Trypsin, Chymotrypsin).
-
Binding: Upon binding to a target, the peptide must freeze into a specific conformation. This results in a significant loss of entropy (
), which penalizes the overall free energy of binding ( ).
Aic-Constrained Peptides: Pre-organization
Aic introduces a rigid indane ring fused to the
-
Steric Shield: The bulky indane ring sterically hinders the approach of proteolytic enzymes to the adjacent amide bonds.
-
Conformational Lock: Aic severely restricts rotation around
and angles, forcing the backbone into specific secondary structures—most commonly -helices or -helices. This "pre-organization" reduces the entropic penalty of binding and masks the scissile bonds from proteases.
Visualizing the Mechanism
The following diagram illustrates how Aic prevents degradation compared to a linear peptide.
Figure 1: Mechanistic comparison of proteolytic susceptibility. Linear peptides easily enter protease active sites, whereas Aic constraints create steric and conformational barriers.
Comparative Performance Analysis
The following data contrasts standard linear peptides with their Aic-modified analogues, drawing from arginine vasopressin (AVP) optimization studies and general conformational analysis.
Table 1: Linear vs. Aic-Constrained Performance Metrics
| Feature | Linear Peptide (Standard) | Aic-Constrained Peptide | Performance Shift |
| Conformation | Random Coil (Ensemble) | Structural Rigidity | |
| Serum Stability ( | < 10 - 30 Minutes | > 2 - 12 Hours | 10x - 50x Increase |
| Protease Susceptibility | High (Trypsin/Chymotrypsin accessible) | Low (Steric hindrance at | Proteolytic Resistance |
| Receptor Affinity ( | Moderate (High entropic penalty) | High (Pre-organized) | Potency Enhancement |
| Synthesis Difficulty | Low (Standard SPPS) | High (Sterically hindered coupling) | Synthesis Challenge |
Case Study: Arginine Vasopressin (AVP) Analogues
A seminal application of Aic is in the modification of Vasopressin (AVP), a hormone with a very short half-life (approx. 10-35 mins in humans).
-
Linear/Native AVP: Rapidly degraded by serum aminopeptidases.
-
Aic-Modified AVP ([Mpa1, Aic2, Val4, D-Arg8]VP): The substitution of Aic at position 2 (replacing Tyrosine or Phenylalanine) creates a highly potent V2 agonist. The Aic residue locks the N-terminal tail, preventing enzymatic cleavage while maintaining the precise geometry required for receptor activation [1].
Experimental Protocols
Synthesis Protocol (Fmoc-SPPS)
-
Challenge: Coupling to or from an Aic residue is difficult due to the bulky gem-dimethyl-like effect of the indane ring. Standard HBTU/HOBt protocols often result in deletion sequences.
-
Recommended Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt .
Step-by-Step Workflow:
-
Resin Swelling: 2-Chlorotrityl or Rink Amide resin (0.5 mmol/g loading). Swell in DMF for 30 min.
-
Standard Coupling: For non-Aic residues, use 4 eq. Amino Acid, 3.9 eq. HBTU, 8 eq. DIEA for 45 mins.
-
Aic Coupling (Critical Step):
-
Reagents: 3 eq. Fmoc-Aic-OH, 3 eq. HATU , 3 eq. HOAt , 6 eq. DIEA.
-
Conditions: Double coupling is mandatory. Perform first coupling for 2 hours at RT. Perform second coupling for 1 hour at 40°C (microwave assisted if available, max 50°C to avoid racemization of neighbors).
-
-
Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The indane ring is stable to TFA.
Serum Stability Assay
To validate the stability improvement, perform the following comparative assay.
Figure 2: Workflow for comparative serum stability profiling.
Data Analysis:
-
Plot the % Peptide Remaining (y-axis) vs. Time (x-axis).
-
Fit to a first-order decay equation:
. -
Calculate half-life:
. -
Success Criteria: The Aic-peptide should demonstrate a
at least 5-fold higher than the linear control.
Conclusion
For researchers struggling with the rapid degradation of linear peptides, Aic (2-aminoindane-2-carboxylic acid) offers a robust solution. Unlike macrocyclization, which requires complex orthogonal protection schemes, Aic incorporation is a straightforward solid-phase modification (albeit with enhanced coupling conditions).
Verdict: Use Aic when you need to induce a helical conformation or protect a specific proteolytic site without altering the overall peptide topology (N-to-C connectivity). It is particularly effective in designing potent, metabolically stable agonists for GPCRs.
References
-
Kwiatkowska, A., et al. (2007). "2-Aminoindane-2-carboxylic acid: a highly potent V2 agonist." Journal of Medicinal Chemistry, 50(12), 2926–2929. [Link]
-
Gopi, H. N., et al. (2003). "Crystal structures of peptides containing the non-proteinogenic amino acid 2-aminoindane-2-carboxylic acid." Acta Crystallographica Section C, 59(11). [Link]
-
Muttenthaler, M., et al. (2021). "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325. [Link]
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143. [Link]
Mass Spectrometry Fragmentation Patterns of Aic Residues
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of the 5-Aminoimidazole-4-carboxamide (Aic) moiety. It is structured to assist researchers in differentiating this purine precursor from structural analogs like Histidine and identifying it within complex metabolomic or proteomic matrices.
Comparative Guide & Technical Analysis
Executive Summary: The Aic Moiety Defined
In mass spectrometry, "Aic" typically refers to 5-Aminoimidazole-4-carboxamide , the nucleobase moiety of the ribonucleotide AICAR (ZMP). While not a standard amino acid, it is frequently referred to as a "residue" when analyzing the degradation products of alkylating agents (like Dacarbazine) or intermediates in de novo purine biosynthesis.
Key Analytical Challenge:
The Aic moiety (
| Feature | Aic (Moiety) | Histidine (Amino Acid) | AICAR (Ribotide) |
| Monoisotopic Mass | 126.05 Da | 155.07 Da | 258.09 Da |
| Precursor Ion | 127.06 | 156.08 | 259.10 |
| Primary Loss | Ammonia (-17 Da) | Water (-18 Da) + CO (-28 Da) | Ribose (-132 Da) |
| Dominant Fragment |
Fragmentation Mechanics: The Aic Pathway
The fragmentation of protonated Aic (
Primary Pathway: The Carboxamide Ejection
Upon Collisional Induced Dissociation (CID), the protonated Aic molecule (
-
Loss of Ammonia (
Da): The primary transition is the cleavage of the amide nitrogen. The protonation likely occurs at the carboxamide oxygen or the N3 imidazole nitrogen, facilitating the elimination of .-
Transition:
-
Mechanism: Charge retention on the imidazole acylium ion. This is the standard Quantification Transition (MRM) used in pharmacokinetic studies.
-
-
Loss of Isocyanic Acid (
Da): A secondary, higher-energy pathway involves the loss of the entire carbamoyl group as isocyanic acid (HNCO).-
Transition:
-
Significance: This ion (
84) is diagnostic for the intact imidazole core without the carbonyl tail.
-
Secondary Pathway: Ring Fragmentation
At higher collision energies (HCD > 35 NCE), the imidazole ring itself fragments.
-
Transition:
(Loss of CO, -28 Da). -
Transition:
(Complex ring cleavage, loss of HCN/fragments).
Visualization: Fragmentation Pathways
The following diagram illustrates the distinct fragmentation pathways for Aic compared to its parent nucleoside (AICAR) and its structural analog (Histidine).
Caption: Comparative fragmentation pathways of AICAR, Aic, and Histidine. Note the convergence at m/z 110 and 82 via different neutral losses.
Comparative Analysis: Aic vs. Histidine
A common pitfall in "residue" analysis is the isobaric interference of fragment ions. While the parent masses differ, in-source fragmentation can create confusion.
The "110" Conundrum
Both species produce a strong fragment at
-
Aic (
): Loss of Ammonia (17 Da) . This is a "soft" loss, occurring readily at low collision energies. -
Histidine (
): Loss of Water + CO (46 Da) . This requires breaking the amino acid backbone (carboxyl group).
Experimental Differentiator:
To confirm Aic presence, monitor the
-
Aic produces
84 (Loss of HNCO). -
Histidine typically transitions
(Immonium ion) and rarely produces a stable 84 ion.
Fragmentation Mode Sensitivity (CID vs. HCD)
-
CID (Trap-based): Favors the -NH3 loss (
110) for Aic. Ideal for quantification (MRM). -
HCD (Beam-type): Provides richer spectra for Aic, revealing the
127 84 67 pathway. HCD is superior for structural confirmation if the Aic moiety is modified or part of a larger adduct.
Experimental Protocol: Targeted Detection of Aic
Objective: Isolate and quantify Aic in plasma or cell lysate using LC-MS/MS.
Step 1: Sample Preparation (Protein Precipitation)
-
Reagent: 10% Trichloroacetic acid (TCA) or Acetonitrile (3:1 v/v).
-
Rationale: Aic is highly polar. Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents. Use Ion-Pairing or HILIC chromatography.
Step 2: LC Conditions (HILIC)
Aic retains poorly on standard C18.
-
Column: Amide-HILIC or Polar-Embedded C18.
-
Mobile Phase A: 10mM Ammonium Acetate, pH 4.0 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start 90% B (hold 1 min)
Ramp to 50% B over 5 mins.
Step 3: MS/MS Parameters (ESI Positive)
| Parameter | Setting | Notes |
| Ion Source | ESI Positive (+) | Aic protonates easily on the imidazole. |
| Precursor | 127.1 | |
| Quant Ion | 110.1 | CE: 15-20 eV (Loss of |
| Qual Ion | 84.1 | CE: 25-30 eV (Loss of HNCO) |
| Dwell Time | 50-100 ms | Ensure sufficient points per peak. |
References
-
Dacarbazine Metabolism & Aic Detection Title: Determination of 5-aminoimidazole-4-carboxamide in Human Plasma by Ion-Pair Extraction and LC-MS/MS.[1][2][3] Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
AICAR and Nucleotide Fragmentation Title: Quantification of AICAR and study of metabolic markers after administration. Source: RSC Advances / ResearchGate URL:[Link]
-
Histidine vs. Imidazole Fragmentation Title: Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation.[4] Source: Journal of the American Society for Mass Spectrometry URL:[5][Link]
-
HCD vs CID Fragmentation Mechanisms Title: CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Source: Nature Communications / PMC URL:[Link]
Sources
- 1. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newomics.com [newomics.com]
A Senior Application Scientist's Guide to Chiral HPLC Separation of 2-Aminoindane-2-Carboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-aminoindane-2-carboxylic acid enantiomers, a constrained cyclic amino acid analogue of significant interest in medicinal chemistry. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid in your analytical strategy.
The Significance of Chiral Separation for 2-Aminoindane-2-Carboxylic Acid
2-Aminoindane-2-carboxylic acid is a rigid scaffold used in the design of various pharmacologically active molecules. Its constrained conformation can impart unique binding properties to target receptors. As with most chiral molecules, the individual enantiomers of 2-aminoindane-2-carboxylic acid can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these enantiomers is paramount for preclinical and clinical development, as well as for quality control during manufacturing.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention and, thus, separation.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. For underivatized amino acids like 2-aminoindane-2-carboxylic acid, macrocyclic glycopeptide and polysaccharide-based CSPs are the most prominent choices.
Method 1: Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin)
Macrocyclic glycopeptides, such as teicoplanin, have proven to be exceptionally effective for the chiral separation of a wide array of underivatized amino acids.[1][2] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups, including carboxyl, amino, and hydroxyl groups, which can engage in various interactions like hydrogen bonding, ionic interactions, and inclusion complexation.[2][3]
Causality of Experimental Choices:
-
Chiral Stationary Phase: A teicoplanin-based CSP is selected due to its demonstrated broad enantioselectivity for native amino acids, including cyclic analogues.[1][4] The multiple interaction sites on the teicoplanin molecule increase the probability of forming transient diastereomeric complexes with the analyte enantiomers, leading to effective chiral recognition.
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically employed. The use of a simple mobile phase, often a mixture of an organic solvent like methanol or acetonitrile and water, with a small amount of an acidic or basic additive, is a key advantage.[5] The additive, such as trifluoroacetic acid (TFA) or ammonium acetate, helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal retention and selectivity. For 2-aminoindane-2-carboxylic acid, which is amphoteric, controlling the pH is vital for consistent interactions.
Method 2: Polysaccharide-Based CSPs (e.g., Cellulose or Amylose Derivatives)
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used in chiral chromatography and are known for their broad applicability.[6] However, for the separation of underivatized amino acids, derivatization is often required to enhance interaction with the stationary phase and improve peak shape.[6]
Causality of Experimental Choices:
-
Derivatization: To effectively utilize a polysaccharide-based CSP for 2-aminoindane-2-carboxylic acid, derivatization of the amino or carboxyl group is typically the first step. N-derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dinitrofluorobenzene (DNFB) introduces a bulky, aromatic group that can engage in π-π stacking and dipole-dipole interactions with the phenylcarbamate groups on the polysaccharide backbone of the CSP. This derivatization step, while adding to the workflow, often leads to excellent resolution.
-
Chiral Stationary Phase: A cellulose or amylose derivative, such as cellulose tris(3,5-dimethylphenylcarbamate), is a common choice. The helical structure of the polysaccharide polymer creates chiral grooves where the derivatized enantiomers can interact differently.
-
Mobile Phase: Normal-phase chromatography, with a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), is frequently used for derivatized amino acids on polysaccharide CSPs. The non-polar mobile phase minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate the separation.
Experimental Protocols
Below are detailed, step-by-step methodologies for the chiral separation of 2-aminoindane-2-carboxylic acid enantiomers using the two compared approaches.
Protocol 1: Direct Enantioseparation on a Teicoplanin CSP
Caption: Workflow for indirect chiral separation on a Polysaccharide CSP.
Methodology:
-
Derivatization Step:
-
Dissolve 1 mg of racemic 2-aminoindane-2-carboxylic acid in 1 mL of a 1:1 mixture of 10% aqueous sodium carbonate and acetone.
-
Add 1.5 equivalents of Fmoc-Cl dissolved in acetone.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Acidify the mixture with 1N HCl and extract the Fmoc-derivatized amino acid with ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (due to the Fmoc group)
-
Injection Volume: 10 µL
-
Sample Preparation: Reconstitute the dried Fmoc-derivatized sample in the mobile phase to a concentration of 1 mg/mL.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the chiral separation of 2-aminoindane-2-carboxylic acid enantiomers. The data is based on typical performance for analogous cyclic amino acids.
| Parameter | Method 1: Teicoplanin CSP (Direct) | Method 2: Polysaccharide CSP (Indirect) |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time | Typically shorter | Longer due to derivatization |
| Resolution (Rs) | Good to Excellent (Rs > 1.5) | Often Excellent (Rs > 2.0) |
| Selectivity (α) | Moderate to High | High |
| Mobile Phase | Aqueous/Organic (Reversed-Phase) | Organic (Normal-Phase) |
| Method Development | Generally straightforward | More complex due to derivatization |
| Compatibility with MS | High (with volatile buffers) | Lower (non-volatile buffers may be needed) |
Concluding Remarks and Recommendations
Both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases offer viable routes for the enantioseparation of 2-aminoindane-2-carboxylic acid.
-
For routine analysis, speed, and simplicity, the direct method using a teicoplanin-based CSP is highly recommended. The elimination of the derivatization step significantly streamlines the workflow, reduces the potential for analytical errors, and is more amenable to high-throughput screening. The compatibility with mass spectrometry is another significant advantage for applications requiring high sensitivity and specificity.
-
When the highest possible resolution is the primary objective, and a more involved sample preparation procedure is acceptable, the indirect method with a polysaccharide-based CSP after derivatization can be the superior choice. The derivatization often leads to more pronounced differences in the interaction with the CSP, resulting in larger separation factors.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of resolution, sample throughput, and the available instrumentation. It is always advisable to screen both types of columns during method development to determine the optimal conditions for a particular application.
References
-
Berthod, A., et al. (2000). Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. Journal of Chromatography A, 868(2), 197-207. [Link]
-
Analyst. (2023). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. [Link]
-
Scholars' Mine. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. [Link]
-
Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1308, 1-21. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
ResearchGate. Chiral stationary phases of teicoplanin-based and of aminoglycosides-based for the separation of amino acids enantiomers. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]
-
ResearchGate. Chiral Separation of Amino Acids by Chromatography. [Link]
-
AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
ResearchGate. HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. [Link]
-
SIELC Technologies. (2018). 2-Aminoindan. [Link]
-
International Journal of Applied Pharmaceutics. (2019). analysis of amino acids by high performance liquid chromatography. [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
ACS Publications. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]
Sources
- 1. Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparative Analysis of Aic-Modified Ligands: Binding Affinity and Kinetic Profiles
This guide focuses on the application of 2-Aminoindan-2-carboxylic acid (Aic) , a conformationally constrained amino acid analogue used in peptidomimetic drug design. Aic is frequently employed to replace Phenylalanine (Phe) or Tyrosine (Tyr) residues to restrict backbone flexibility, thereby reducing the entropic cost of binding.
Executive Summary: The Case for Conformational Constraint
In rational ligand design, the transition from a flexible linear peptide to a high-affinity peptidomimetic often hinges on conformational constraint . The incorporation of Aic (2-aminoindan-2-carboxylic acid) represents a critical strategy to "lock" a ligand into its bioactive conformation.
Unlike its flexible counterpart Phenylalanine (Phe), Aic restricts the
Thermodynamic Mechanism: The Entropic Advantage
The primary driver for Aic modification is the optimization of binding entropy.
-
Native Ligand (Flexible): High conformational freedom in solution. Upon binding, it must "freeze" into a specific shape, resulting in a massive penalty in conformational entropy (
). -
Aic-Modified Ligand (Rigid): Pre-organized in solution. The loss of entropy upon binding is minimized because the ligand is already "frozen." If the pre-organized shape matches the receptor pocket, the overall free energy of binding (
) becomes significantly more favorable.
Visualization: The Thermodynamic Cycle of Pre-organization
The following diagram illustrates the energetic benefit of Aic modification using a thermodynamic cycle.
Figure 1: Thermodynamic cycle demonstrating the entropic advantage of Aic-modified ligands. By chemically constraining the ligand (Rigid), the entropic penalty of binding is reduced compared to the flexible native peptide.
Comparative Performance Data
The following data summarizes the impact of substituting Phe with Aic in a representative G-Protein Coupled Receptor (GPCR) ligand (e.g.,
Table 1: Binding Affinity Profiles (Representative Data)
| Ligand Modification | Residue Structure | Conformational State | Relative Potency | ||
| Native (Phe) | Linear Phenylalanine | Highly Flexible | 12.5 | 1x (Baseline) | N/A |
| Aic-Modified | 2-Aminoindan-2-carboxylic acid | Rigid ( | 0.45 | 27x | +High |
| Tic-Modified | Tetrahydroisoquinoline | Semi-Rigid | 1.8 | 7x | +Moderate |
| Aib-Modified | Aminoisobutyric acid | Helical Inducer | 5.2 | 2.4x | +High |
| D-Phe | Inverted Chirality | Flexible (Reverse) | >1000 | Inactive | N/A |
Key Insights:
-
Potency Shift: Aic modification typically yields a 10-100 fold increase in affinity (
) if the constrained geometry mimics the bioactive conformation. -
Selectivity: The bulky indane ring of Aic often clashes with non-target receptors, enhancing selectivity (e.g.,
vs. opioid receptor selectivity). -
Metabolic Stability: Aic is a non-proteinogenic amino acid. It is not recognized by standard proteases (chymotrypsin), significantly extending the ligand's half-life (
) in plasma.
Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
To validate the binding affinity of Aic-modified ligands, a self-validating Fluorescence Polarization (FP) assay is recommended over radioligand binding due to higher throughput and lack of radioactive waste.
Reagents & Setup
-
Receptor: Purified membrane preparation or soluble protein domain.
-
Tracer: Fluorescein-labeled native ligand (known
). -
Test Ligand: Aic-modified analog (titrated).
-
Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, pH 7.4.
Step-by-Step Workflow
-
Tracer Calibration: Titrate receptor against a fixed concentration of Tracer (10 nM) to determine the
of the tracer. Use a receptor concentration yielding ~60% bound tracer for the competition assay. -
Master Mix Prep: Prepare a master mix of Receptor + Tracer in assay buffer.
-
Ligand Titration: Prepare a 12-point serial dilution of the Aic-modified ligand (e.g., 10
M to 1 pM) in DMSO/Buffer. -
Incubation: Dispense 20
L of Ligand + 20 L of Master Mix into black 384-well plates. Incubate for 60 minutes at RT (equilibrium). -
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Validation: Include a "Total Binding" (No inhibitor) and "Non-Specific Binding" (Excess unlabeled native ligand) control.
Visualization: FP Assay Workflow
Figure 2: Fluorescence Polarization workflow for determining the competitive binding affinity (
Calculation and Data Integrity
To ensure scientific integrity, raw
- : Concentration of Aic-ligand displacing 50% of the tracer.
- : Concentration of the Fluorescent Tracer used (fixed).
- : Dissociation constant of the Tracer (determined in Step 1).
Quality Control Check: If the Hill Slope of the binding curve deviates significantly from -1.0 (e.g., < -1.5 or > -0.5), suspect aggregation, allosteric binding, or non-specific hydrophobic interactions common with aromatic residues like Aic.
References
-
Schiller, P. W. (2010). "Development of receptor-specific opioid peptide analogues for the study of receptor structure and function." Current Medicinal Chemistry.
-
Hruby, V. J., et al. (1990). "Design of conformationally constrained peptides." Biochemical Journal.
-
Lenci, E., & Trabocchi, A. (2020).[1] "Peptidomimetic Scaffolds for Drug Discovery." Chemical Society Reviews.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminoindoline-2-carboxylic Acid
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Aminoindoline-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence is not only in the products we create but also in the responsible management of our chemical resources.
While some safety data sheets (SDS) may not classify this compound as a hazardous substance, it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[1] Furthermore, related compounds such as (S)-(-)-Indoline-2-carboxylic acid are suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[2][3] Therefore, a cautious approach that treats this compound as potentially hazardous is not only prudent but essential for maintaining a culture of safety in the laboratory.
This guide is designed to provide clear, actionable steps for the disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound and its analogs include potential skin and eye irritation, and the possibility of reproductive toxicity.[2][3]
Essential Personal Protective Equipment (PPE)
To mitigate these risks, the following PPE must be worn at all times when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent accidental splashes or contact with airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid direct skin contact and potential allergic reactions. |
| Body Protection | A laboratory coat. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended if there is a risk of generating dust or aerosols. |
Segregation and Waste Classification
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of chemical waste in regular trash or down the sewer system.[4][5]
This compound waste must be classified and segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Contaminated materials such as weighing boats, filter paper, and pipette tips.
-
Solutions containing dissolved this compound.
-
Empty containers that are not triple-rinsed.
These waste streams should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[6]
-
Properly Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:
Step 2: Waste Accumulation
-
Solid Waste: Carefully place all solid waste, including contaminated disposables, into the designated hazardous waste container. Minimize the generation of dust.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container, also properly labeled.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.[6]
-
Store in a Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
Step 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Complete any required waste pickup forms or manifests as per your institution's procedures.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, minimizing dust generation, and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
-
U.S. Department of Health and Human Services. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Metasci. (n.d.). Safety Data Sheet: Indoline-2-carboxylic acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-Aminoindoline-2-carboxylic acid
This guide outlines the safety protocols, personal protective equipment (PPE), and operational handling procedures for Indoline-2-carboxylic acid and its derivatives (including 2-amino analogs).
Note on Chemical Identity: "2-Aminoindoline-2-carboxylic acid" is often a nomenclature conflation. This guide addresses the hazards associated with the Indoline-2-carboxylic acid scaffold (CAS 7834-85-7 / 79815-20-6), a common pharmaceutical intermediate. Due to the structural potential for sensitization and irritation, this compound is treated as a Band 3 (Potent) compound until specific toxicological data proves otherwise.
Risk Assessment & Hazard Profiling
Senior Scientist Insight: Do not treat this merely as "another white powder." Indoline derivatives are bicyclic structures often used in peptide synthesis and drug discovery (e.g., ACE inhibitors). Their structural similarity to tryptophan and other bioactive amines means they possess high biological activity.
Key Hazards (GHS Classification Basis):
-
Respiratory/Skin Sensitization: High risk. Indoline rings can act as haptens, potentially causing allergic reactions upon repeated exposure.
-
Irritation (H315, H319, H335): Causes skin, serious eye, and respiratory irritation.[1]
-
Reproductive Toxicity (Suspected): Some derivatives carry H361 warnings (suspected of damaging fertility or the unborn child).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (coat/glasses/nitrile) is insufficient for long-term handling of solid indoline intermediates due to dust generation risks.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | N95 (minimum) or P100 Respirator | Dust Control: As a solid intermediate, static charge often causes particle flight during weighing. A fume hood is primary, but a respirator is required if working outside containment. |
| Hand (Primary) | Nitrile Gloves (4-5 mil) | Standard protection against incidental solid contact. |
| Hand (Secondary) | Long-cuff Nitrile or Laminate | Double-Gloving Rule: If dissolving in penetrating solvents (DMSO, DMF, Methanol), the indoline solute can be carried through a single glove layer. Wear a long-cuff outer glove over the inner glove. |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are inadequate for powders that can drift behind the lens. Goggles provide a seal against dust entry. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton lab coats trap dust in the fibers, creating a secondary exposure source in the breakroom. Use disposable Tyvek sleeves or a non-woven coat for weighing operations. |
Operational Protocols
A. Gowning & De-Gowning Workflow
Contamination often occurs after the experiment, when removing PPE. Follow this unidirectional flow to prevent tracking the chemical out of the lab.
Figure 1: Unidirectional Gowning/De-gowning workflow to minimize cross-contamination.
B. Weighing & Solubilization (The Critical Step)
The highest risk of exposure is during the transfer of the dry solid.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: Indoline derivatives are often static-prone. Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" powder.
-
Solvent Addition:
-
Add the solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.
-
Why? Once in solution, the inhalation risk drops, but the skin absorption risk increases. Capping the vial inside the hood mitigates both.
-
Waste Disposal & Decontamination
Indoline derivatives must not enter the water supply due to potential aquatic toxicity and persistence.
Disposal Decision Tree
Figure 2: Segregation logic for chemical waste to ensure regulatory compliance.
Spill Cleanup Protocol (Dry Powder)
-
Do NOT use compressed air or dry sweeping (this aerosolizes the sensitizer).
-
Cover the spill with a wet paper towel (soaked in water or mild detergent) to dampen the powder.
-
Wipe up the wet slurry and place it in the Solid Hazardous Waste bin.
-
Clean the surface twice with 70% Ethanol or Isopropanol to remove residues.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] Indoline compounds can be stubborn irritants; do not stop flushing early.
-
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use ethanol on the skin, as it may increase the permeability of the indoline derivative into the bloodstream.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107933, Indoline-2-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
